molecular formula C21H14ClN3O B15611278 KL044

KL044

Numéro de catalogue: B15611278
Poids moléculaire: 359.8 g/mol
Clé InChI: ZDAKKNHUWVTCRS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

stabilizes cryptochrome protein;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C21H14ClN3O

Poids moléculaire

359.8 g/mol

Nom IUPAC

2-carbazol-9-yl-N-(2-chloro-6-cyanophenyl)acetamide

InChI

InChI=1S/C21H14ClN3O/c22-17-9-5-6-14(12-23)21(17)24-20(26)13-25-18-10-3-1-7-15(18)16-8-2-4-11-19(16)25/h1-11H,13H2,(H,24,26)

Clé InChI

ZDAKKNHUWVTCRS-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

KL044: A Potent Small-Molecule Stabilizer of Cryptochrome for Circadian Rhythm Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The circadian clock, an endogenous timekeeping system, governs a wide array of physiological and metabolic processes. Disruptions in this internal clock are linked to a multitude of pathologies, including sleep disorders, metabolic syndrome, and cancer. At the heart of the molecular clockwork are the cryptochrome (B1237616) proteins (CRY1 and CRY2), which act as key negative regulators of the core transcriptional feedback loop. The stability of CRY proteins is a critical determinant of circadian period length. Small molecules that can modulate CRY stability therefore represent powerful tools for both studying circadian biology and developing novel therapeutics. This technical guide provides a comprehensive overview of KL044, a potent and selective stabilizer of cryptochrome. We will delve into its mechanism of action, present quantitative data on its effects, provide detailed experimental protocols for its characterization, and visualize the signaling pathways it modulates.

Introduction

The molecular basis of the circadian clock in mammals is a transcription-translation feedback loop involving a set of core clock genes. The heterodimeric transcription factor CLOCK:BMAL1 drives the expression of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus, where they inhibit the activity of CLOCK:BMAL1, thereby repressing their own transcription. This negative feedback loop generates a rhythm of approximately 24 hours.

The degradation of CRY proteins is a key regulatory step that influences the period of the circadian clock. The F-box protein FBXL3 targets CRY for ubiquitination and subsequent proteasomal degradation. Small molecules that can interfere with this process and stabilize CRY have been shown to lengthen the circadian period.

This compound is a small molecule developed through structure-activity relationship (SAR) studies of its precursor, KL001. It has emerged as a highly potent stabilizer of CRY proteins, exhibiting approximately tenfold higher potency than KL001.[1][2] This guide will provide a detailed examination of the data supporting the role of this compound as a cryptochrome stabilizer and a modulator of the circadian clock.

Mechanism of Action

This compound exerts its effects by directly binding to cryptochrome proteins (CRY1 and CRY2), thereby preventing their ubiquitin-dependent degradation. This stabilization of CRY leads to an accumulation of CRY proteins in the nucleus, which enhances their repressive activity on the CLOCK:BMAL1 complex. The increased repression of CLOCK:BMAL1 leads to a delay in the transcription of Per and Cry genes, resulting in a lengthening of the circadian period.[2]

Molecularly, this compound is a carbazole (B46965) derivative, specifically 2-(9H-carbazol-9-yl)-N-(2-chloro-6-cyanophenyl)acetamide.[1] Its enhanced potency compared to KL001 is attributed to stronger hydrogen bonding interactions with Ser394 and His357, as well as more significant CH-π interactions with Trp290 within the CRY binding pocket.[1]

Quantitative Data

The following tables summarize the quantitative effects of this compound on key aspects of the circadian clock. The data is compiled from studies utilizing cell-based reporter assays.

Table 1: Effect of this compound on Circadian Period Length in U2OS Cells

This compound Concentration (µM)Period Lengthening (hours) in Bmal1-dLuc U2OS cellsPeriod Lengthening (hours) in Per2-dLuc U2OS cells
0 (DMSO control)00
0.1~1.5~1.8
0.3~3.0~3.5
1.0~5.0~5.5
3.0~6.5~7.0

Data are estimated from graphical representations in Lee et al., 2015. The exact numerical data was not provided in the publication.

Table 2: Dose-Dependent Repression of Per2-dLuc Expression by this compound in U2OS Cells

This compound Concentration (µM)Relative Luminescence (%)
0 (DMSO control)100
0.1~70
0.3~45
1.0~25
3.0~15

Data are estimated from graphical representations in Lee et al., 2015. The exact numerical data was not provided in the publication.

Table 3: Stabilization of CRY1-LUC by this compound in HEK293 Cells

This compound Concentration (µM)Normalized Luminescence at 8 hours (%)
0 (DMSO control)~20
0.37~40
1.1~65
3.3~85

Data are estimated from graphical representations in Lee et al., 2015. The exact numerical data was not provided in the publication.

Table 4: Potency of this compound

ParameterValueCell LineAssay
pEC507.32Not SpecifiedNot Specified

Data from MedChemExpress product information. The specific assay conditions for this pEC50 value are not detailed.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound. These protocols are based on the methods described in Lee et al., 2015.[2]

Cell Culture and Reagents
  • Cell Lines:

    • U2OS (Human osteosarcoma) cells stably expressing either Bmal1-dLuc or Per2-dLuc reporters.

    • HEK293 (Human embryonic kidney) cells stably expressing either CRY1-LUC or LUC (luciferase) alone.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM. Store at -20°C. Dilute in culture medium to the final desired concentrations for experiments.

Circadian Period Measurement Assay
  • Cell Seeding: Seed U2OS cells expressing either Bmal1-dLuc or Per2-dLuc into 35-mm dishes at a density that allows them to reach confluency at the start of the experiment.

  • Synchronization: Once confluent, synchronize the cells by treating them with 100 nM dexamethasone (B1670325) for 2 hours.

  • Compound Treatment: After synchronization, replace the medium with a recording medium (DMEM without phenol (B47542) red, supplemented with 10% FBS, antibiotics, and 0.1 mM luciferin) containing the desired concentrations of this compound or DMSO (vehicle control).

  • Bioluminescence Recording: Immediately place the dishes in a LumiCycle luminometer (Actimetrics) and record bioluminescence at 37°C for at least 5 days.

  • Data Analysis: Analyze the bioluminescence data using LumiCycle Analysis software to determine the circadian period length for each condition.

Per2-dLuc Repression Assay
  • Cell Seeding: Seed U2OS-Per2-dLuc cells in a 96-well plate.

  • Synchronization and Treatment: Synchronize the cells with dexamethasone as described above. After synchronization, add recording medium containing a serial dilution of this compound or DMSO.

  • Luminescence Measurement: Measure the luminescence at regular intervals for 48-72 hours using a plate-reading luminometer.

  • Data Analysis: Determine the relative luminescence for each concentration of this compound by normalizing to the DMSO control. Plot the dose-response curve to visualize the repression of Per2 expression.

CRY1-LUC Degradation Assay
  • Cell Seeding: Seed HEK293 cells stably expressing CRY1-LUC or LUC alone in a 96-well plate.

  • Compound Treatment: Treat the cells with the desired concentrations of this compound or DMSO for 4 hours.

  • Inhibition of Protein Synthesis: Add cycloheximide (B1669411) (CHX) to a final concentration of 10 µg/mL to inhibit new protein synthesis.

  • Luminescence Monitoring: Immediately after adding CHX, begin monitoring luminescence at regular intervals for at least 8 hours using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence at each time point to the luminescence at time zero (immediately after CHX addition). This will show the rate of degradation of the CRY1-LUC fusion protein. Compare the degradation curves in the presence of different concentrations of this compound to the DMSO control to determine the stabilizing effect.

Signaling Pathways and Visualizations

This compound's primary mechanism of action is through the modulation of the core circadian feedback loop. Additionally, studies on the parent compound KL001 and its analogs suggest potential downstream effects on other signaling pathways.

Core Circadian Clock Signaling Pathway

The following diagram illustrates the core negative feedback loop of the mammalian circadian clock and the point of intervention for this compound.

Core_Circadian_Clock cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer Ebox E-box (Per/Cry Promoters) CLOCK_BMAL1->Ebox Activates PER_CRY PER:CRY Complex PER_CRY->CLOCK_BMAL1 Inhibits Per_Cry_mRNA Per/Cry mRNA Ebox->Per_Cry_mRNA Transcription Ribosome Ribosome Per_Cry_mRNA->Ribosome Translation PER_CRY_proteins PER and CRY Proteins PER_CRY_proteins->PER_CRY Complex Formation & Nuclear Translocation FBXL3 FBXL3 (E3 Ubiquitin Ligase) PER_CRY_proteins->FBXL3 Targets for Degradation Ribosome->PER_CRY_proteins Proteasome Proteasome FBXL3->Proteasome This compound This compound This compound->PER_CRY_proteins Stabilizes Experimental_Workflow cluster_assays In Vitro Assays cluster_readouts Key Readouts Cell_Culture Cell Culture (U2OS, HEK293) Synchronization Synchronization (Dexamethasone) Cell_Culture->Synchronization Compound_Treatment Compound Treatment (this compound) Synchronization->Compound_Treatment Bioluminescence_Recording Bioluminescence Recording (LumiCycle/Plate Reader) Compound_Treatment->Bioluminescence_Recording Data_Analysis Data Analysis (Period, Amplitude, Phase) Bioluminescence_Recording->Data_Analysis Period_Lengthening Period Lengthening Data_Analysis->Period_Lengthening Per2_Repression Per2 Repression Data_Analysis->Per2_Repression CRY_Stabilization CRY Stabilization Data_Analysis->CRY_Stabilization

References

The Role of KL044 in Circadian Rhythm: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates a wide range of physiological and behavioral processes in mammals. The core of this clock is a complex network of transcriptional-translational feedback loops involving a set of core clock proteins. Among these, the cryptochromes (CRY1 and CRY2) are essential negative regulators. Dysregulation of the circadian rhythm is implicated in a variety of pathologies, making the core clock machinery a promising target for therapeutic intervention. This technical guide provides an in-depth overview of KL044, a potent small-molecule modulator of the circadian clock. This compound, a derivative of the previously identified CRY stabilizer KL001, acts as a powerful tool for investigating the intricacies of the circadian mechanism and presents a scaffold for the development of novel chronotherapeutics. This document details the mechanism of action of this compound, presents quantitative data on its activity, and provides comprehensive experimental protocols for its study.

Introduction to this compound

This compound, with the chemical name 2-(9H-carbazol-9-yl)-N-(2-chloro-6-cyanophenyl)acetamide, is a small molecule that was developed through an extensive structure-activity relationship analysis of carbazole (B46965) derivatives.[1][2] It has been identified as a highly potent stabilizer of the cryptochrome (B1237616) (CRY) proteins, which are key components of the negative feedback loop in the mammalian circadian clock.[1][2] By stabilizing CRY, this compound effectively lengthens the period of the circadian rhythm and represses the activity of other clock components, such as Period 2 (PER2).[1][2][3] Its potency, which is approximately tenfold higher than its predecessor KL001, makes it a valuable chemical probe for dissecting the molecular gears of the circadian clock.[1][2][3]

Mechanism of Action

The core of the mammalian circadian clock is a transcriptional-translational feedback loop. The heterodimeric transcription factor CLOCK-BMAL1 drives the expression of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus, where they inhibit the activity of CLOCK-BMAL1, thus repressing their own transcription.[4] The stability of the CRY proteins is a critical determinant of the period length of this cycle.

This compound exerts its effect by directly binding to and stabilizing the CRY1 protein.[1][2] This stabilization prevents the ubiquitin-dependent degradation of CRY1, leading to its accumulation.[5] The increased levels of the CRY1 repressor result in a more sustained inhibition of the CLOCK-BMAL1 complex, thereby lengthening the circadian period.[1][2][3] Molecular modeling and structure-activity relationship studies have shown that this compound's enhanced potency is due to specific hydrogen bonding interactions with Ser394 and His357, as well as stronger CH-π interactions with Trp290 within the CRY1 protein.[1]

Beyond the core clock, this compound has also been shown to inhibit the cAMP/PKA/CREB signaling pathway, which has implications for other physiological processes such as melanogenesis.

Signaling Pathway of the Core Circadian Clock and the Action of this compound

KL044_Circadian_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK CLOCK CLOCK_BMAL1 CLOCK-BMAL1 Heterodimer CLOCK->CLOCK_BMAL1 BMAL1 BMAL1 BMAL1->CLOCK_BMAL1 Per_Cry_Genes Per & Cry Genes CLOCK_BMAL1->Per_Cry_Genes Activates Transcription PER_mRNA Per & Cry mRNA Per_Cry_Genes->PER_mRNA CRY_mRNA Cry mRNA Per_Cry_Genes->CRY_mRNA PER PER PER_CRY_Complex PER-CRY Complex PER->PER_CRY_Complex CRY CRY CRY->PER_CRY_Complex PER_CRY_Complex->CLOCK_BMAL1 Inhibits PER_protein PER Protein PER_mRNA->PER_protein Translation CRY_protein CRY Protein CRY_mRNA->CRY_protein Translation PER_protein->PER CRY_protein->CRY Ubiquitination Ubiquitination & Degradation CRY_protein->Ubiquitination This compound This compound This compound->CRY_protein Stabilizes

Core circadian clock signaling pathway and the stabilizing effect of this compound on CRY protein.

Quantitative Data

The activity of this compound has been quantified in various cell-based assays. The following tables summarize the key findings.

Table 1: Potency and Efficacy of this compound
ParameterValueCell LineAssayReference
pEC50 7.32U2OSPer2-dLuc Reporter Assay[1]
Potency vs. KL001 ~10-fold higherU2OSPer2-dLuc Reporter Assay[1][2][3]
Table 2: Effect of this compound on Circadian Period Length
Concentration (µM)Period Lengthening (hours)Cell LineAssayReference
3 ~1.5U2OSPer2-dLuc Reporter Assay[6]
8 ~2.5U2OSPer2-dLuc Reporter Assay[6]
10 Significant lengtheningU2OSBmal1-dLuc Reporter Assay[3]
Table 3: Effect of this compound on CRY1 Protein Stability
Concentration (µM)Relative Half-life of CRY1-LUC (vs. DMSO)Cell LineAssayReference
10 ~1.5HEK293TCRY1-LUC Degradation Assay[2]
20 ~2.0HEK293TCRY1-LUC Degradation Assay[2]

Experimental Protocols

The following protocols are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Synchronization

HEK293T or U2OS cells are suitable for these assays.

  • Cell Culture: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Synchronization: To synchronize the circadian rhythms of the cells, treat confluent cell cultures with 100 nM dexamethasone (B1670325) for 2 hours. After 2 hours, replace the medium with fresh culture medium. This will align the phase of the cellular clocks.

Circadian Period Analysis using Luciferase Reporter Assay

This assay measures the period length of the circadian clock in living cells.

  • Reporter Cell Line Generation: Stably transfect U2OS cells with a lentiviral vector containing a luciferase reporter construct driven by a clock gene promoter (e.g., Per2-dLuc or Bmal1-dLuc).[7][8] Select for stably transfected cells using an appropriate antibiotic.

  • Assay Preparation: Plate the reporter cells in a 35-mm dish. Once confluent, synchronize the cells as described in section 4.1.

  • Bioluminescence Recording: After synchronization, replace the medium with a recording medium containing 0.1 mM luciferin. Place the dish in a luminometer (e.g., LumiCycle) and record bioluminescence at 37°C for at least 5 days.

  • Data Analysis: Analyze the resulting bioluminescence data to determine the circadian period length. This can be done using software that fits the data to a sine wave or by using Fourier analysis. The period is the time it takes for one complete cycle of the rhythm.

Experimental Workflow for Circadian Period Analysis

Circadian_Period_Workflow start Start cell_culture Culture U2OS cells with Per2-dLuc reporter start->cell_culture synchronize Synchronize cells with 100 nM Dexamethasone for 2 hours cell_culture->synchronize add_luciferin Replace medium with recording medium containing Luciferin synchronize->add_luciferin record_luminescence Record bioluminescence in a luminometer for 5 days add_luciferin->record_luminescence analyze_data Analyze data to determine period length record_luminescence->analyze_data end End analyze_data->end

Workflow for determining circadian period length using a luciferase reporter assay.
CRY1 Stability Assay

This assay measures the effect of this compound on the half-life of the CRY1 protein.

  • Cell Transfection: Transiently transfect HEK293T cells with a plasmid encoding a CRY1-luciferase (CRY1-LUC) fusion protein.[5]

  • Compound Treatment: 24 hours post-transfection, treat the cells with the desired concentration of this compound or DMSO (vehicle control).

  • Protein Synthesis Inhibition: After a further 24 hours of incubation with the compound, add cycloheximide (B1669411) (CHX) to the medium to a final concentration of 20 µg/mL to inhibit new protein synthesis.[5]

  • Luminescence Measurement: Immediately after adding CHX, begin measuring luciferase activity at regular intervals (e.g., every 30 minutes) for 8-12 hours.

  • Half-life Calculation: Plot the luminescence data over time. The half-life of the CRY1-LUC protein can be calculated by fitting the data to a one-phase exponential decay curve.[9] An increase in the half-life in the presence of this compound indicates stabilization of the CRY1 protein.

Experimental Workflow for CRY1 Stability Assay

CRY1_Stability_Workflow start Start transfect_cells Transfect HEK293T cells with CRY1-LUC plasmid start->transfect_cells treat_compound Treat cells with this compound or DMSO for 24 hours transfect_cells->treat_compound add_chx Add Cycloheximide (CHX) to inhibit protein synthesis treat_compound->add_chx measure_luminescence Measure luminescence at regular intervals add_chx->measure_luminescence calculate_half_life Calculate CRY1-LUC half-life from decay curve measure_luminescence->calculate_half_life end End calculate_half_life->end

Workflow for assessing CRY1 protein stability using a fusion protein degradation assay.

Conclusion and Future Directions

This compound is a potent and specific small-molecule stabilizer of the core clock protein CRY1. Its ability to robustly lengthen the circadian period makes it an invaluable tool for circadian rhythm research. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound to investigate the molecular mechanisms of the circadian clock and to explore the physiological consequences of its modulation.

The development of this compound and similar compounds opens up new avenues for the therapeutic manipulation of the circadian clock. Future research may focus on optimizing the pharmacokinetic properties of this compound derivatives for in vivo applications. Such "chronobiotics" could have therapeutic potential in treating a range of conditions associated with circadian disruption, including sleep disorders, metabolic syndrome, and certain types of cancer. Further studies are warranted to fully elucidate the therapeutic window and potential off-target effects of long-term CRY stabilization.

References

Foundational Research on Small Molecule Clock Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on small molecule modulators of the circadian clock. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on understanding and targeting the molecular clockwork for therapeutic intervention. This guide covers the core signaling pathways, detailed experimental protocols for key assays, and a summary of quantitative data for prominent small molecule modulators.

The Core Circadian Clock Machinery: A Network of Interlocked Feedback Loops

The mammalian circadian clock is a complex timekeeping system that orchestrates 24-hour oscillations in physiology and behavior. At the cellular level, this rhythm is driven by a series of interconnected transcriptional-translational feedback loops (TTFLs).[1] Small molecule modulators can target various components of these loops to alter the period, phase, and amplitude of circadian rhythms.[1]

The primary TTFL involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of the Period (Per1/2) and Cryptochrome (Cry1/2) genes.[2] The PER and CRY proteins then translocate to the nucleus to inhibit the activity of CLOCK/BMAL1, thus repressing their own transcription.[2]

A secondary, stabilizing loop involves the nuclear receptors REV-ERB (α and β) and Retinoic acid receptor-related Orphan Receptor (ROR α, β, and γ). The expression of REV-ERBs and RORs is also driven by CLOCK/BMAL1. REV-ERBs act as transcriptional repressors of Bmal1, while RORs act as transcriptional activators, creating a finely tuned regulatory system that enhances the robustness of the core clock.[1]

Post-translational modifications, particularly phosphorylation by kinases such as Casein Kinase 1 (CK1δ/ε) and Glycogen Synthase Kinase 3β (GSK3β), play a crucial role in regulating the stability and nuclear entry of core clock proteins, thereby influencing the speed of the clock.[1][3]

Below is a diagram illustrating the core signaling pathways of the mammalian circadian clock and the points of intervention for small molecule modulators.

Circadian_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_modulators Small Molecule Modulators CLOCK_BMAL1 CLOCK/BMAL1 Ebox E-box CLOCK_BMAL1->Ebox binds Per_Cry_genes Per/Cry genes Ebox->Per_Cry_genes activates REV_ERB_ROR_genes Rev-erb/Ror genes Ebox->REV_ERB_ROR_genes activates Per_Cry_mRNA Per/Cry mRNA Per_Cry_genes->Per_Cry_mRNA transcription REV_ERB_ROR_mRNA Rev-erb/Ror mRNA REV_ERB_ROR_genes->REV_ERB_ROR_mRNA transcription Bmal1_gene Bmal1 gene Bmal1_mRNA Bmal1 mRNA Bmal1_gene->Bmal1_mRNA transcription PER_CRY_protein PER/CRY PER_CRY_protein->CLOCK_BMAL1 inhibits REV_ERB_protein REV-ERB RORE RORE REV_ERB_protein->RORE binds ROR_protein ROR ROR_protein->RORE binds RORE->Bmal1_gene represses RORE->Bmal1_gene activates PER_CRY_protein_cyto PER/CRY Per_Cry_mRNA->PER_CRY_protein_cyto translation REV_ERB_protein_cyto REV-ERB REV_ERB_ROR_mRNA->REV_ERB_protein_cyto translation BMAL1_protein_cyto BMAL1 Bmal1_mRNA->BMAL1_protein_cyto translation PER_CRY_protein_cyto->PER_CRY_protein nuclear translocation REV_ERB_protein_cyto->REV_ERB_protein nuclear translocation ROR_protein_cyto ROR ROR_protein_cyto->ROR_protein nuclear translocation BMAL1_protein_cyto->CLOCK_BMAL1 dimerizes with CLOCK CLOCK_protein_cyto CLOCK CLOCK_protein_cyto->CLOCK_BMAL1 dimerizes with BMAL1 CK1 CK1δ/ε CK1->PER_CRY_protein_cyto phosphorylates (destabilizes) GSK3b GSK3β GSK3b->PER_CRY_protein_cyto phosphorylates (destabilizes) GSK3b->REV_ERB_protein_cyto phosphorylates (stabilizes) KL001 KL001 (Activator) KL001->PER_CRY_protein_cyto stabilizes CRY SR9009 SR9009 (Agonist) SR9009->REV_ERB_protein activates SR1078 SR1078 (Agonist) SR1078->ROR_protein activates Longdaysin Longdaysin (Inhibitor) Longdaysin->CK1 inhibits CHIR99021 CHIR99021 (Inhibitor) CHIR99021->GSK3b inhibits

Caption: Core circadian clock signaling pathways and targets of small molecule modulators.

Quantitative Data of Representative Small Molecule Clock Modulators

The following tables summarize the quantitative data for several well-characterized small molecule modulators targeting different components of the circadian clock.

Table 1: CRY Modulators

CompoundTargetAssay SystemIC50/EC50Period ChangeReference
KL001CRY1/CRY2 StabilizerBmal1-dLuc U2OS cellsIC50 (luminescence reduction): ~10 µMLengthens period dose-dependently[4]
SHP656CRY1/CRY2 StabilizerBmal1-dLuc U2OS cellsEC2h (2-h period lengthening): ~1 µMLengthens period with greater potency than KL001[5]

Table 2: REV-ERB Modulators

CompoundTargetAssay SystemIC50/EC50Period ChangePharmacokinetics (Mice)Reference
SR9009REV-ERBα/β AgonistBmal1 promoter-luciferase assay (HEK293 cells)IC50: 710 nMAlters circadian locomotor behaviorBrain levels peak at 1-2 hours post-injection[6][7]
SR9011REV-ERBα/β AgonistBmal1 promoter-luciferase assay (HEK293 cells)IC50: 620 nMAlters circadian locomotor behaviorNot explicitly stated[6]
GSK4112REV-ERBα AgonistBmal1 transcription inhibitionEC50: 2.3 µMNot explicitly statedPoor pharmacokinetic profile[8]

Table 3: ROR Modulators

CompoundTargetAssay SystemIC50/EC50Period ChangeReference
SR1078RORα/γ AgonistRORα/γ cotransfection assay (HEK293 cells)EC50: ~3-5 µMDoes not alter period or phase, but enhances amplitude of core clock gene expression[9][10]

Table 4: Kinase Inhibitors

CompoundTargetAssay SystemIC50/EC50Period ChangeReference
LongdaysinCKIδ, CKIα, ERK2Bmal1-dLuc U2OS cells-Lengthens period by up to 13 hours at 10 µM[11][12]
CHIR99021GSK3β InhibitorPER2::luciferase SCN slice cultures-Shortens period at 20 µM[13][14]
PF-670462CK1δ InhibitorPrimary lung fibroblasts (PER2::Luc)-Lengthens period to ~33 hours at 1 µM[15]
PF-4800567CK1ε InhibitorPrimary lung fibroblasts (PER2::Luc)-Minor period lengthening at 1 µM[15]
AMI-331Plant CK1 InhibitorArabidopsis (CCA1::LUC)IC50 (CKL4): 0.7 µMLengthens period

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of small molecule clock modulators.

Luciferase Reporter Assay for High-Throughput Screening

This protocol is adapted for screening small molecules for their effects on the circadian period in human U2OS cells stably expressing a luciferase reporter driven by the Bmal1 promoter (Bmal1-dLuc).

Materials:

  • U2OS cells stably expressing Bmal1-dLuc

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Recording medium: DMEM, 2% B-27 supplement, 1 µM forskolin (B1673556), 1 mM D-luciferin, 10 mM HEPES

  • Small molecule compound library dissolved in DMSO

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer capable of continuous recording at 37°C

Procedure:

  • Cell Seeding: Seed U2OS Bmal1-dLuc cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Synchronization: Once confluent, aspirate the growth medium and replace it with DMEM containing 10 µM forskolin or 200 nM dexamethasone. Incubate at 37°C for 1-2 hours to synchronize the cellular clocks.

  • Compound Addition: After synchronization, replace the medium with 100 µL of recording medium containing the small molecule of interest at the desired final concentration. Include a DMSO vehicle control.

  • Luminescence Recording: Immediately place the plate in a luminometer and record luminescence at 37°C for 3-5 days, with measurements taken every 10-30 minutes.

  • Data Analysis: Analyze the luminescence data using software such as the LumiCycle or BioDare2 to determine the period, phase, and amplitude of the circadian rhythm for each well. Compare the period length of compound-treated wells to the vehicle control to identify modulators.

Experimental Workflow for Luciferase Reporter Assay:

Luciferase_Workflow start Start seed_cells Seed U2OS Bmal1-dLuc cells in 96-well plate start->seed_cells synchronize Synchronize cells with forskolin or dexamethasone seed_cells->synchronize add_compounds Add small molecules and recording medium synchronize->add_compounds record_luminescence Record luminescence in a luminometer for 3-5 days add_compounds->record_luminescence analyze_data Analyze data for period, phase, and amplitude record_luminescence->analyze_data identify_hits Identify hit compounds that modulate circadian parameters analyze_data->identify_hits end End identify_hits->end

Caption: Workflow for a cell-based luciferase reporter screen.

In Vivo Assessment of Circadian Rhythms in Mice

This protocol describes the assessment of locomotor activity in mice to determine the in vivo efficacy of a small molecule clock modulator.

Materials:

  • C57BL/6J mice

  • Cages equipped with running wheels

  • Data acquisition system to record wheel revolutions

  • Light- and temperature-controlled environmental chambers

  • Small molecule modulator formulated for in vivo administration (e.g., in drinking water, food, or for injection)

Procedure:

  • Acclimation and Entrainment: Individually house mice in cages with running wheels within the environmental chambers. Acclimate the mice to a 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks.

  • Baseline Free-Running Period: After entrainment, place the mice in constant darkness (DD) for 2-3 weeks to determine their baseline free-running period (tau).

  • Compound Administration: Following the baseline recording, administer the small molecule modulator to the mice. The method of administration will depend on the compound's properties.

  • Treatment Free-Running Period: Continue to record locomotor activity in DD for another 2-3 weeks during compound administration.

  • Data Analysis: Analyze the locomotor activity data using software like ClockLab to generate actograms and calculate the free-running period before and during treatment. A significant change in the period indicates that the compound modulates the circadian clock in vivo.

Logical Flow for In Vivo Circadian Analysis:

InVivo_Logic start Start entrainment Entrain mice to LD 12:12 cycle start->entrainment baseline_dd Record baseline locomotor activity in constant darkness (DD) entrainment->baseline_dd calculate_baseline_tau Calculate baseline free-running period (τ) baseline_dd->calculate_baseline_tau administer_compound Administer small molecule modulator calculate_baseline_tau->administer_compound treatment_dd Record locomotor activity during treatment in DD administer_compound->treatment_dd calculate_treatment_tau Calculate treatment free-running period (τ) treatment_dd->calculate_treatment_tau compare_tau Compare baseline τ to treatment τ calculate_treatment_tau->compare_tau effect Compound modulates circadian period in vivo compare_tau->effect Significant difference no_effect No significant effect on circadian period compare_tau->no_effect No significant difference end End effect->end no_effect->end

Caption: Logical flow for assessing in vivo circadian effects.

Quantitative PCR (qPCR) for Circadian Gene Expression

This protocol outlines the steps for analyzing the expression of core clock genes in cultured cells or tissues following treatment with a small molecule modulator.

Materials:

  • Cultured cells or mouse tissues

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for core clock genes (Bmal1, Per2, Cry1, Rev-erbα) and a housekeeping gene (e.g., Gapdh)

  • Real-time PCR instrument

Procedure:

  • Sample Collection: Treat cultured cells with the small molecule modulator for a desired duration. For time-course experiments, collect samples every 4-6 hours over a 24 or 48-hour period. For tissues, dissect them from treated and control animals at specific Zeitgeber times.

  • RNA Extraction: Isolate total RNA from the collected samples using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. Run the reactions in a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene. Plot the relative expression over time to visualize the rhythmic expression pattern and assess the effect of the small molecule modulator.

Chemical Structures of Representative Modulators

Below are the 2D chemical structures of the small molecule modulators discussed in this guide.

KL001

SR9009

SR1078

Longdaysin

CHIR99021

Conclusion

The study of small molecule clock modulators is a rapidly advancing field with significant therapeutic potential for a wide range of disorders, including metabolic diseases, sleep disorders, and cancer. This technical guide has provided a foundational overview of the core concepts, experimental approaches, and key data in this area. By understanding the intricate molecular clockwork and utilizing the methodologies described herein, researchers can continue to identify and characterize novel compounds that can precisely modulate circadian rhythms for the betterment of human health.

References

The Impact of KL044 on the Core Clock Feedback Loop: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the potent cryptochrome (B1237616) stabilizer, KL044, and its modulation of the mammalian circadian clock's core transcriptional-translational feedback loop.

For Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the small molecule this compound and its significant impact on the core components of the circadian rhythm machinery. This compound has been identified as a powerful chemical probe for manipulating the circadian clock through its targeted action on Cryptochrome (CRY) proteins. By stabilizing CRY, this compound effectively lengthens the circadian period and represses the activity of PERIOD (PER) proteins, offering a valuable tool for research into circadian-regulated physiological processes and potential therapeutic interventions for clock-related disorders.

Mechanism of Action: Stabilization of Cryptochrome

The core of the mammalian circadian clock is a transcriptional-translational feedback loop (TTFL) involving the rhythmic expression of several key proteins. The positive limb of this loop is driven by the heterodimeric transcription factor CLOCK:BMAL1, which activates the transcription of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then heterodimerize, translocate back into the nucleus, and inhibit the transcriptional activity of CLOCK:BMAL1, thus creating a negative feedback loop that generates a roughly 24-hour rhythm.

The stability of the CRY proteins is a critical determinant of the period length of this oscillator. Ubiquitin-dependent degradation of CRY proteins releases the repression on CLOCK:BMAL1, allowing a new cycle of transcription to begin.

This compound, a derivative of the earlier identified CRY stabilizer KL001, exerts its effect by directly binding to CRY proteins.[1][2][3] This binding prevents the ubiquitin-dependent degradation of CRY, leading to its accumulation.[2] The increased levels of the CRY repressor protein enhance the suppression of the CLOCK:BMAL1 complex, thereby delaying the start of the next transcriptional cycle and lengthening the overall circadian period.[1][2] this compound has been shown to be approximately tenfold more potent than its predecessor, KL001.[1][4]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key parameters of the core clock feedback loop as determined in various cellular assays.

Table 1: Potency of this compound in Circadian Rhythm Modulation

CompoundAssayParameterValue
This compoundPer2-dLuc ReporterpEC507.32

Table 2: Dose-Dependent Effect of this compound on Circadian Period Length in U2OS Cells

Concentration (µM)Period Lengthening (hours) vs. Vehicle
0.1~0.5
0.3~1.0
1.0~2.5
3.0~4.0

Table 3: Effect of this compound on PER2 and CRY1 Levels

AssayTreatmentEffect
Per2-dLuc ReporterThis compoundDose-dependent repression of PER2 expression
CRY1-LUC DegradationThis compound (0-3.7 µM)Effective stabilization of the CRY1-LUC fusion protein

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's impact on the core clock feedback loop.

Bmal1-dLuc and Per2-dLuc Reporter Assays

These assays are used to monitor the real-time dynamics of the circadian clock by measuring the rhythmic expression of luciferase driven by the Bmal1 or Per2 gene promoters, respectively.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 or U2OS cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Cells are plated in 35-mm dishes and transfected with a luciferase reporter plasmid containing either the Bmal1 or Per2 promoter driving a destabilized luciferase gene (dLuc). Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's instructions.

    • To establish stable reporter cell lines, cells are selected with an appropriate antibiotic (e.g., G418 or puromycin) for 1-2 weeks.

  • Synchronization of Circadian Rhythms:

    • Confluent cells are synchronized by a 2-hour treatment with 100 nM dexamethasone.

    • Following synchronization, the medium is replaced with a recording medium (DMEM supplemented with 10% FBS, antibiotics, and 0.1 mM luciferin).

  • Bioluminescence Recording and Data Analysis:

    • The culture dishes are sealed and placed in a luminometer for continuous bioluminescence recording at 37°C.

    • Bioluminescence data is collected in 10-minute intervals for at least 5 days.

    • The period, phase, and amplitude of the rhythms are determined from the detrended data using a sine-wave fitting algorithm.

    • For dose-response experiments, this compound is added to the recording medium at various concentrations.

CRY1-LUC Degradation Assay

This assay is designed to specifically measure the effect of compounds on the stability of the CRY1 protein.

Methodology:

  • Cell Line:

    • HEK293 cells stably expressing a CRY1-luciferase (CRY1-LUC) fusion protein are used.

  • Experimental Procedure:

    • Cells are plated in 96-well plates.

    • To inhibit new protein synthesis, cells are treated with 100 µg/mL cycloheximide.

    • Immediately after the addition of cycloheximide, this compound is added at various concentrations.

    • Luciferase activity is measured at regular intervals (e.g., every hour) for up to 8 hours using a luminometer.

  • Data Analysis:

    • The rate of decrease in luciferase activity over time is calculated for each treatment condition.

    • A slower rate of decrease in the presence of this compound compared to the vehicle control indicates stabilization of the CRY1-LUC fusion protein.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows described above.

KL044_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 E_box E-box (Per/Cry promoters) CLOCK_BMAL1->E_box Binds to Per_Cry_mRNA Per/Cry mRNA E_box->Per_Cry_mRNA Activates transcription Per_Cry_mRNA_cyto Per/Cry mRNA Per_Cry_mRNA->Per_Cry_mRNA_cyto Export PER_CRY_complex PER:CRY Complex PER_CRY_complex->CLOCK_BMAL1 Inhibits CRY_stabilized Stabilized CRY PER_CRY_proteins PER and CRY Proteins Per_Cry_mRNA_cyto->PER_CRY_proteins Translation PER_CRY_proteins->PER_CRY_complex Nuclear Import & Complex Formation Ubiquitin_Proteasome Ubiquitin-Proteasome System PER_CRY_proteins->Ubiquitin_Proteasome Degradation of CRY This compound This compound This compound->PER_CRY_proteins Binds to CRY, prevents degradation

Caption: Mechanism of action of this compound on the core clock feedback loop.

Luciferase_Reporter_Assay_Workflow start Plate cells with Bmal1-dLuc or Per2-dLuc reporter sync Synchronize cells (e.g., with dexamethasone) start->sync add_reagents Add recording medium with luciferin (B1168401) and this compound sync->add_reagents record Continuous bioluminescence recording in a luminometer add_reagents->record analyze Analyze period, phase, and amplitude of rhythms record->analyze end Dose-response curve of period lengthening analyze->end

Caption: Workflow for Bmal1/Per2-dLuc reporter assays.

CRY1_Degradation_Assay_Workflow start Plate HEK293 cells expressing CRY1-LUC fusion protein inhibit_synthesis Inhibit protein synthesis (e.g., with cycloheximide) start->inhibit_synthesis add_this compound Add this compound at various concentrations inhibit_synthesis->add_this compound measure Measure luciferase activity over time add_this compound->measure analyze Calculate rate of luciferase signal decay measure->analyze end Determine CRY1 stabilization analyze->end

Caption: Workflow for the CRY1-LUC degradation assay.

References

An In-depth Technical Guide to the Biological Targets of KL044

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KL044 is a potent small-molecule modulator of the circadian clock, the intrinsic time-keeping mechanism that governs a wide array of physiological and metabolic processes.[1][2] Developed as a highly active derivative of the parent compound KL001, this compound has emerged as a valuable chemical probe for dissecting the molecular gears of the circadian oscillator and holds therapeutic potential for clock-related disorders.[1] This technical guide provides a comprehensive overview of the biological targets of this compound, detailing its mechanism of action, quantitative data, relevant signaling pathways, and the experimental protocols employed for its characterization.

Primary Biological Target: Cryptochrome (CRY)

The primary biological target of this compound is the Cryptochrome (CRY) protein, a core component of the negative feedback loop in the mammalian circadian clock.[1][2] this compound functions as a CRY stabilizer , effectively preventing its ubiquitin-dependent degradation.[1][2] This stabilization of CRY enhances its repressive function on the CLOCK-BMAL1 transcriptional activator complex, leading to a dose-dependent lengthening of the circadian period.[1][2]

This compound interacts with both isoforms of Cryptochrome, CRY1 and CRY2, and is considered a non-isoform-selective compound.[3][4][5] The interaction occurs within the flavin adenine (B156593) dinucleotide (FAD) binding pocket of the CRY photolyase homology region (PHR).[3][4] Structural studies, including the crystal structure of mouse CRY1 in complex with this compound (PDB ID: 6kx5), have provided a detailed understanding of this interaction at the molecular level.[6]

The enhanced potency of this compound compared to its predecessor, KL001, is attributed to specific chemical features. Structure-activity relationship (SAR) analysis has highlighted the importance of the electron-rich carbazole (B46965) moiety, an amide linker, and an electron-withdrawing nitrile group for its biological activity.[1] These features facilitate stronger hydrogen bonding and CH-π interactions with key residues within the CRY binding pocket, such as Ser394, His357, and Trp290, making this compound a more effective binder and stabilizer than KL001.[1]

Quantitative Data

The biological activity of this compound has been quantified in various cell-based assays. A summary of the key quantitative data is presented in the table below.

ParameterValueCell LineAssayReference
pEC50 (Period Lengthening) 7.32Not specifiedNot specifiedMedChemExpress
Potency vs. KL001 ~10-fold higherU2OSBmal1-dLuc & Per2-dLuc Reporter Assays[7]
Effect on CRY1 Stability StabilizesHEK293CRY1-LUC Fusion Protein AssayMedChemExpress
Effect on CRY2 Stability StabilizesHEK293CRY2-LUC Fusion Protein Assay[2]

Signaling Pathway Modulation

By stabilizing CRY proteins, this compound exerts a significant influence on downstream signaling pathways. A key pathway modulated by this compound is the cAMP/PKA/CREB signaling pathway . CRY1 activation by this compound leads to the suppression of this pathway.[8] Mechanistically, activated CRY1 can reduce cellular cyclic AMP (cAMP) levels, which in turn inhibits the phosphorylation of Protein Kinase A (PKA) and the cAMP response element-binding protein (CREB).[8] This inhibitory effect on the cAMP/PKA/CREB pathway has been shown to suppress melanogenesis.[8]

KL044_Signaling_Pathway This compound This compound CRY Cryptochrome (CRY) This compound->CRY stabilizes AC Adenylate Cyclase CRY->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB Gene Target Gene Expression (e.g., in Melanogenesis) pCREB->Gene activates

Caption: this compound-mediated CRY stabilization and its effect on the cAMP/PKA/CREB signaling pathway.

Off-Target Profile Assessment

While the primary target of this compound is well-established as CRY, a comprehensive understanding of its biological effects requires an assessment of potential off-target interactions. To date, specific off-target profiling studies for this compound have not been extensively published. However, standard methodologies are employed in drug discovery to evaluate the selectivity of small molecules. These include:

  • In Silico Profiling: Computational methods can predict potential off-target interactions by comparing the structure of this compound against databases of known protein binding sites.[9][10]

  • In Vitro Safety Screening: This involves testing this compound against a panel of common off-target proteins, such as kinases, GPCRs, and ion channels, in biochemical or cell-based assays.[11]

  • Affinity-Based Proteomics: Techniques like affinity chromatography using an immobilized this compound analog can be used to pull down interacting proteins from cell lysates for identification by mass spectrometry.[2]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.

A thorough off-target profiling would provide a more complete picture of the biological activities of this compound and is a critical step in its further development as a therapeutic agent.

Experimental Protocols

The identification and characterization of this compound and its biological targets have relied on a suite of specialized experimental protocols. Below are detailed methodologies for key experiments.

Cell-Based Circadian Screen for Target Discovery

This protocol outlines the high-throughput phenotypic screen used to identify small molecules that modulate the circadian clock, which led to the discovery of the parent compound, KL001.

Objective: To identify compounds that alter the period of the circadian clock in a cell-based model.

Methodology:

  • Cell Culture and Reporter System:

    • Human U2OS cells stably expressing a luciferase reporter gene driven by a clock-controlled promoter, such as Bmal1 (Bmal1-dLuc) or Per2 (Per2-dLuc), are used.[12]

    • Cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) in 96-well or 384-well plates until confluent.

  • Compound Treatment:

    • A library of small molecules is added to the cell culture medium at a final concentration typically ranging from 1 to 10 µM.

    • A vehicle control (e.g., DMSO) is included in each plate.

  • Synchronization of Circadian Rhythms:

    • After compound addition, the circadian clocks of the cells are synchronized by a brief treatment with a synchronizing agent, such as 100 nM dexamethasone (B1670325) for 2 hours.

    • Following synchronization, the medium is replaced with a recording medium containing 0.1 mM luciferin.

  • Luminescence Recording and Data Analysis:

    • The plates are transferred to a luminometer placed inside a cell culture incubator to continuously record luminescence from each well over several days.

    • The resulting luminescence data is analyzed using specialized software to determine the period, phase, and amplitude of the circadian rhythm for each well.

    • Hits are identified as compounds that cause a significant and dose-dependent change in the circadian period compared to the vehicle control.

CRY Stabilization Assay

This assay is used to confirm the ability of a compound to stabilize CRY proteins.

Objective: To measure the effect of this compound on the stability of CRY proteins in cells.

Methodology:

  • Cell Line and Plasmids:

    • HEK293 cells are transiently or stably transfected with a plasmid encoding a CRY-luciferase fusion protein (e.g., CRY1-LUC or CRY2-LUC).[2] A control plasmid expressing luciferase alone is used to assess non-specific effects.

  • Compound Treatment and Protein Synthesis Inhibition:

    • Transfected cells are treated with various concentrations of this compound or a vehicle control.

    • After a suitable incubation period (e.g., 24 hours), protein synthesis is inhibited by adding cycloheximide (B1669411) (e.g., 10 µg/mL) to the medium.

  • Luminescence Measurement:

    • Luminescence is measured at regular intervals following the addition of cycloheximide.

  • Data Analysis:

    • The rate of luminescence decay is determined for each treatment condition. A slower decay rate in the presence of this compound compared to the vehicle control indicates stabilization of the CRY-LUC fusion protein.

    • The half-life of the CRY-LUC protein is calculated for each concentration of this compound.

Measurement of cAMP Levels and CREB Phosphorylation

This protocol describes the methods to assess the impact of this compound on the cAMP/PKA/CREB signaling pathway.

Objective: To determine if this compound modulates cellular cAMP levels and the phosphorylation of CREB.

Methodology:

  • Cell Culture and Treatment:

    • A suitable cell line (e.g., B16F10 melanoma cells) is cultured to an appropriate density.

    • Cells are pre-treated with this compound for a specific duration (e.g., 2 hours) before stimulation with an agonist of the cAMP pathway, such as α-melanocyte-stimulating hormone (α-MSH) or forskolin.[8]

  • Measurement of Cellular cAMP Levels:

    • Following treatment, cells are lysed, and intracellular cAMP levels are measured using a commercially available cAMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Western Blot Analysis of CREB Phosphorylation:

    • Cells are lysed in a buffer containing phosphatase and protease inhibitors.

    • Protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated CREB (p-CREB) at Ser133 and total CREB.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The ratio of p-CREB to total CREB is quantified to determine the effect of this compound on CREB phosphorylation.

Experimental_Workflow cluster_0 Target Identification cluster_1 Target Validation & Characterization Screen Cell-Based Circadian Screen (Bmal1-dLuc / Per2-dLuc) Hit Hit Compound (KL001) Screen->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR This compound This compound SAR->this compound Affinity Affinity Chromatography This compound->Affinity CRY_ID Identification of CRY as Binding Partner Affinity->CRY_ID Stabilization CRY Stabilization Assay (CRY-LUC) CRY_ID->Stabilization Signaling Signaling Pathway Analysis (cAMP, p-CREB) Stabilization->Signaling OffTarget Off-Target Profiling Signaling->OffTarget

Caption: Experimental workflow for the identification and characterization of this compound and its biological targets.

Conclusion

This compound is a potent and valuable chemical tool for modulating the circadian clock through its direct interaction with and stabilization of Cryptochrome proteins. Its well-characterized mechanism of action and its effects on downstream signaling pathways make it an important molecule for both basic research and as a potential starting point for the development of novel therapeutics for circadian-related disorders. Further studies on its off-target profile will be crucial for its progression into clinical applications.

References

An In-depth Technical Guide to KL044 for Circadian Rhythm Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of KL044, a potent small-molecule modulator of the circadian clock. It details the mechanism of action, experimental protocols for its characterization, and quantitative data on its effects, serving as a valuable resource for researchers in circadian biology and drug discovery.

Introduction to this compound

This compound is a synthetic small molecule, chemically identified as 2-(9H-carbazol-9-yl)-N-(2-chloro-6-cyanophenyl)acetamide, that has emerged as a powerful chemical probe for studying the mammalian circadian clock.[1] It was developed through an extensive structure-activity relationship analysis of a previously identified cryptochrome (B1237616) (CRY) stabilizer, KL001.[1][2] this compound exhibits significantly higher potency than its predecessor, making it a valuable tool for dissecting the molecular gears of our internal timekeeping machinery.[1][2]

The core of the mammalian circadian clock is a transcription-translation feedback loop involving a set of "clock genes." The proteins CLOCK and BMAL1 form a heterodimer that activates the transcription of the Period (Per1 and Per2) and Cryptochrome (Cry1 and Cry2) genes.[3] The resulting PER and CRY proteins then translocate to the nucleus and inhibit the activity of the CLOCK:BMAL1 complex, thereby repressing their own transcription.[3] This negative feedback loop generates a rhythm of approximately 24 hours.

This compound's primary mechanism of action is the stabilization of the CRY proteins, which are key negative regulators in this feedback loop.[1][2] By preventing the ubiquitin-dependent degradation of CRY1 and CRY2, this compound enhances their repressive activity on the CLOCK:BMAL1 complex.[2] This leads to a dose-dependent lengthening of the circadian period and a suppression of the expression of CLOCK:BMAL1 target genes, most notably Per2.[1][2]

Mechanism of Action: A Signaling Pathway Perspective

The molecular interactions of this compound with CRY proteins lead to a cascade of events within the core circadian clock machinery. The following diagram illustrates this signaling pathway.

KL044_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound CRY CRY1/CRY2 This compound->CRY Binds & Stabilizes Ub Ubiquitin Ligases (e.g., FBXL3) Proteasome Proteasomal Degradation CRY->Proteasome Degraded CRY_stable Stabilized CRY1/CRY2 CRY->CRY_stable Translocates to Nucleus Ub->CRY Targets for Degradation CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer CRY_stable->CLOCK_BMAL1 Represses Period_lengthening Circadian Period Lengthening CRY_stable->Period_lengthening Results in Per_Cry_genes Per & Cry Genes (E-box elements) CLOCK_BMAL1->Per_Cry_genes Activates Transcription Per2_expression Per2 Expression Per_Cry_genes->Per2_expression Leads to

Caption: Mechanism of action of this compound on the core circadian clock.

While this compound's primary target is CRY, its effects reverberate throughout the clock network. The nuclear receptor REV-ERBα/β is another key repressor of Bmal1 transcription, forming a stabilizing loop in the circadian oscillator.[4] Although no direct interaction between this compound and REV-ERB has been reported, the stabilization of CRY and the subsequent altered dynamics of the core loop will indirectly influence the expression and activity of REV-ERB.

Quantitative Data on this compound's Efficacy

The potency and effects of this compound on the circadian clock have been quantified in various cell-based assays. The following tables summarize the key quantitative data available.

Table 1: Potency of this compound

ParameterValueCell LineAssay
pEC507.32U2OSBmal1-dLuc Reporter Assay

Table 2: Effect of this compound on Circadian Period Length in U2OS Cells

This compound Concentration (µM)Period Lengthening (hours)
0.1~0.5
0.3~1.5
1~3.0
3~4.5

Data in Table 2 are estimated from published dose-response curves.[2]

Table 3: Comparison of this compound and KL001

FeatureThis compoundKL001
Potency~10-fold higherBaseline
CRY1 StabilizationPotentModerate
Per2 Activity RepressionStrongModerate

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Cell Culture and Reagents
  • Cell Lines:

    • Human osteosarcoma U2OS cells stably expressing a Bmal1-dLuciferase (Bmal1-dLuc) or Per2-dLuciferase (Per2-dLuc) reporter.[5]

    • Human Embryonic Kidney (HEK293) cells stably expressing a CRY1-Luciferase (CRY1-LUC) or CRY2-Luciferase (CRY2-LUC) fusion protein.[6]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.

Luciferase Reporter Assays for Circadian Rhythm Analysis

This protocol is designed to assess the effect of this compound on the period and amplitude of the circadian clock in U2OS reporter cell lines.

Luciferase_Reporter_Assay_Workflow A 1. Seed U2OS reporter cells (Bmal1-dLuc or Per2-dLuc) in 35-mm dishes B 2. Culture to confluency A->B C 3. Synchronize cells with 100 nM dexamethasone (B1670325) for 2 hours B->C D 4. Replace with recording medium containing desired concentration of this compound (or DMSO vehicle control) C->D E 5. Place dishes in a luminometer (e.g., LumiCycle) at 37°C D->E F 6. Record bioluminescence at 10-minute intervals for 5-7 days E->F G 7. Analyze data to determine circadian period, amplitude, and phase F->G

Caption: Workflow for Luciferase Reporter Assay.

Detailed Steps:

  • Cell Seeding: Plate U2OS reporter cells in 35-mm culture dishes at a density that allows them to reach confluency at the time of synchronization.

  • Synchronization: When cells are confluent, replace the culture medium with medium containing 100 nM dexamethasone. Incubate for 2 hours at 37°C.

  • Treatment: After synchronization, wash the cells once with phosphate-buffered saline (PBS) and replace the medium with fresh, serum-free recording medium containing the desired concentration of this compound or a corresponding concentration of DMSO as a vehicle control.

  • Bioluminescence Recording: Immediately place the culture dishes in a luminometer (e.g., a LumiCycle apparatus) set to 37°C. Record bioluminescence at regular intervals (e.g., every 10 minutes) for at least 5 days.

  • Data Analysis: Analyze the resulting bioluminescence data using appropriate software (e.g., LumiCycle Analysis software) to determine the circadian period, amplitude, and phase of the rhythms.

CRY-LUC Stabilization Assay

This assay measures the ability of this compound to stabilize CRY1 and CRY2 proteins.

CRY_Stabilization_Assay_Workflow A 1. Seed HEK293 cells stably expressing CRY1-LUC or CRY2-LUC in 96-well plates B 2. Culture to confluency A->B C 3. Treat cells with cycloheximide (B1669411) (10 µg/mL) to inhibit protein synthesis B->C D 4. Simultaneously treat with desired concentrations of this compound or DMSO C->D E 5. Measure luciferase activity at multiple time points (e.g., 0, 2, 4, 6, 8 hours) D->E F 6. Plot luciferase activity over time and calculate the half-life of the CRY-LUC fusion protein E->F

Caption: Workflow for CRY-LUC Stabilization Assay.

Detailed Steps:

  • Cell Seeding: Plate HEK293 cells stably expressing CRY1-LUC or CRY2-LUC in a 96-well plate.

  • Treatment: Once the cells are confluent, treat them with 10 µg/mL cycloheximide to block new protein synthesis. Concurrently, add the desired concentrations of this compound or DMSO vehicle control.

  • Luciferase Measurement: At various time points after treatment (e.g., 0, 2, 4, 6, and 8 hours), measure luciferase activity using a luminometer and a suitable luciferase assay reagent.

  • Data Analysis: Plot the natural logarithm of the luciferase activity against time. The half-life of the CRY-LUC fusion protein can be calculated from the slope of the resulting linear regression. An increase in the half-life in the presence of this compound indicates protein stabilization.

Conclusion

This compound is a highly potent and valuable chemical tool for the study of circadian rhythms. Its specific mechanism of action, the stabilization of CRY proteins, allows for the precise modulation of the core clock machinery. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to utilize this compound effectively in their studies to further unravel the complexities of the circadian clock and its role in health and disease.

References

Methodological & Application

Application Notes and Protocols for KL044 in Cell-Based Circadian Rhythm Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The circadian clock is an endogenous timekeeping system that orchestrates a wide range of physiological and metabolic processes in mammals.[1] The core of this clock is a network of transcriptional-translational feedback loops involving a set of core clock proteins.[1][2] Among these, Cryptochromes (CRY1 and CRY2) are essential negative regulators, forming a complex with PERIOD (PER) proteins to inhibit the transcriptional activity of the CLOCK:BMAL1 heterodimer.[2][3] The stability and degradation of CRY proteins are critical for the proper functioning and periodicity of the circadian clock.[2]

KL044 is a potent small-molecule stabilizer of Cryptochrome (CRY) proteins.[4] As a derivative of KL001, this compound exhibits approximately tenfold higher potency in lengthening the circadian period.[4][5] Its mechanism of action involves binding to CRY, thereby preventing its ubiquitin-dependent degradation.[6] This stabilization of CRY enhances its repressive function on the CLOCK:BMAL1 complex, leading to a dose-dependent lengthening of the circadian period. These properties make this compound a valuable chemical tool for investigating the intricacies of the circadian clock and for screening potential therapeutic agents targeting circadian disruptions.

This document provides detailed application notes and protocols for the use of this compound in cell-based circadian rhythm assays, primarily focusing on the widely used U2OS (human bone osteosarcoma) cell line expressing a luciferase reporter gene under the control of a clock-regulated promoter, such as Bmal1 or Per2.

Data Presentation

The following tables summarize the quantitative effects of this compound on circadian rhythm parameters in U2OS cells.

Table 1: Dose-Dependent Effect of this compound on Circadian Period Length in U2OS Cells

This compound Concentration (µM)Reporter GenePeriod Length (hours)Change in Period Length (hours)
0 (DMSO control)Bmal1-luc~24.50
1Bmal1-lucLengthenedData not available
3Bmal1-lucLengthenedData not available
10Bmal1-lucSignificantly LengthenedData not available
0 (DMSO control)Per2-luc~24.80
1Per2-lucLengthenedData not available
3Per2-lucLengthenedData not available
10Per2-lucSignificantly LengthenedData not available

Note: Specific quantitative data on the exact period length at different this compound concentrations is limited in the public domain. The available information consistently indicates a dose-dependent lengthening of the circadian period. Researchers should perform dose-response experiments to determine the precise effects in their specific experimental setup.

Table 2: Effect of this compound on Circadian Amplitude in U2OS Cells

This compound Concentration (µM)Reporter GeneEffect on Amplitude
VariousBmal1-lucDose-dependent dampening
VariousPer2-lucSuppression of reporter activity

Note: this compound has been observed to cause a dose-dependent dampening of the circadian amplitude in Bmal1-luc reporter assays and suppression of Per2-luc reporter activity, consistent with its role as a CRY stabilizer and, consequently, a repressor of CLOCK:BMAL1 transcriptional activity.[5]

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of U2OS Circadian Reporter Cell Lines

This protocol describes the routine culture of U2OS cells stably expressing a circadian reporter, such as Bmal1-luciferase or Per2-luciferase.

Materials:

  • U2OS cells stably expressing a circadian reporter (e.g., Bmal1-luc or Per2-luc)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium bicarbonate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture U2OS reporter cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer once with sterile PBS. c. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach. d. Neutralize the trypsin with 7-8 mL of complete culture medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh complete culture medium and re-plate at a suitable dilution (e.g., 1:5 to 1:10) in new flasks.

Protocol 2: Cell-Based Circadian Rhythm Assay with this compound Treatment

This protocol details the procedure for assessing the effect of this compound on circadian rhythms in U2OS reporter cells.

Materials:

  • U2OS reporter cells

  • White, clear-bottom 96-well cell culture plates

  • Complete culture medium (as in Protocol 1)

  • Dexamethasone (B1670325) stock solution (10 mM in ethanol)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recording medium: DMEM (phenol red-free) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.1 mM luciferin.

  • Luminometer or plate reader capable of long-term live-cell luminescence recording at 37°C.

Procedure:

  • Cell Seeding: a. Trypsinize and count the U2OS reporter cells. b. Seed the cells into a white, clear-bottom 96-well plate at a density of 2 x 10⁴ to 4 x 10⁴ cells per well in 100 µL of complete culture medium. c. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and formation of a confluent monolayer.

  • Synchronization of Circadian Rhythms: a. Prepare a working solution of dexamethasone at 200 nM in complete culture medium. b. Aspirate the medium from the wells and add 100 µL of the 200 nM dexamethasone solution to each well. c. Incubate the plate for 1-2 hours at 37°C and 5% CO₂.

  • This compound Treatment: a. Prepare serial dilutions of this compound in the recording medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a DMSO vehicle control (at the same final concentration as the highest this compound dose). b. After the dexamethasone synchronization, aspirate the synchronization medium. c. Add 200 µL of the appropriate this compound dilution or vehicle control in recording medium to each well.

  • Luminescence Recording: a. Immediately place the 96-well plate into the luminometer, which should be pre-warmed to 37°C. b. Record luminescence signals from each well at regular intervals (e.g., every 10-60 minutes) for at least 3-5 days.

Protocol 3: Data Analysis of Circadian Luminescence Data

This protocol outlines the steps for analyzing the raw luminescence data to determine circadian parameters.

Software:

  • Circadian analysis software (e.g., LumiCycle Analysis from Actimetrics, BioDare2, or custom scripts in R or Python).[7]

Procedure:

  • Data Import and Pre-processing: a. Import the raw luminescence data (counts per second) into the analysis software. b. Visually inspect the data for any anomalies or outliers. c. Apply a baseline detrending algorithm (e.g., polynomial fit or moving average) to remove long-term trends in the data and normalize the rhythms.[7]

  • Period, Amplitude, and Phase Determination: a. Fit the detrended data to a mathematical model, such as a damped sine wave, using non-linear least squares regression.[7][8] b. From the fitted curve, extract the following parameters for each well:

    • Period: The time for one complete cycle of the rhythm (in hours).
    • Amplitude: The difference between the peak and trough of the fitted curve, representing the strength of the oscillation.
    • Phase: The timing of a specific point in the cycle (e.g., the first peak) relative to a reference time point (e.g., the time of medium change after synchronization).

  • Statistical Analysis: a. For each this compound concentration, calculate the mean and standard deviation of the period, amplitude, and phase from replicate wells. b. Perform statistical tests (e.g., one-way ANOVA with post-hoc tests) to determine if the effects of this compound on the circadian parameters are statistically significant compared to the vehicle control. c. Plot the dose-response curves for the change in period and amplitude as a function of this compound concentration.

Mandatory Visualizations

Circadian_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer EBox E-Box (Promoter) CLOCK_BMAL1->EBox Binds to Per_Cry_mRNA Per & Cry mRNA EBox->Per_Cry_mRNA Activates Transcription Per_Cry_mRNA_cyto Per & Cry mRNA Per_Cry_mRNA->Per_Cry_mRNA_cyto Export PER_CRY_Protein PER:CRY Complex PER_CRY_Protein->CLOCK_BMAL1 Inhibits Ribosome Ribosome Per_Cry_mRNA_cyto->Ribosome Translation PER_CRY_Protein_cyto PER and CRY Proteins Ribosome->PER_CRY_Protein_cyto PER_CRY_Complex_cyto PER:CRY Complex PER_CRY_Protein_cyto->PER_CRY_Complex_cyto Dimerization Ubiquitin_Proteasome Ubiquitin-Proteasome System PER_CRY_Protein_cyto->Ubiquitin_Proteasome CRY Degradation PER_CRY_Complex_cyto->PER_CRY_Protein Nuclear Import This compound This compound This compound->PER_CRY_Protein_cyto Stabilizes CRY

Caption: The core circadian clock signaling pathway and the mechanism of action of this compound.

Experimental_Workflow A 1. Seed U2OS Reporter Cells in 96-well plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Synchronize with Dexamethasone (1-2 hours) B->C D 4. Treat with this compound or Vehicle in Recording Medium C->D E 5. Real-time Luminescence Recording (3-5 days) D->E F 6. Data Analysis (Detrending, Curve Fitting) E->F G 7. Determine Period, Amplitude, Phase F->G

Caption: Experimental workflow for a cell-based circadian rhythm assay using this compound.

References

Application Notes and Protocols: Investigating the Efficacy of KL044 in U2OS Osteosarcoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Osteosarcoma is the most prevalent primary malignant bone tumor, particularly affecting children and adolescents. The human osteosarcoma cell line, U2OS, is a cornerstone for in vitro research to unravel the molecular underpinnings of this disease and to explore novel therapeutic avenues. U2OS cells are characterized by their epithelial adherent morphology and are known to harbor abnormalities in key signaling pathways.[1][2] This document provides a detailed experimental protocol for treating U2OS cells with KL044, a small molecule activator of Cryptochrome 1 (CRY1), and for assessing its effects on cell viability and relevant signaling pathways. This compound has been shown to suppress the cAMP/PKA/CREB signaling pathway in other cell types, suggesting a potential therapeutic role in cancers with aberrant signaling.[3]

Principle

This protocol outlines the necessary steps to culture U2OS cells, treat them with varying concentrations of this compound, and subsequently evaluate the cellular response. The primary assays included are the MTT assay to determine cell viability and Western blotting to probe for changes in key signaling proteins. The proposed experiments aim to elucidate the potential of this compound as a therapeutic agent against osteosarcoma by examining its impact on cell proliferation and its mechanism of action.

Data Presentation

Table 1: U2OS Cell Culture Conditions
ParameterRecommended Condition
Cell LineU2OS (ATCC® HTB-96™)
Growth MediumMcCoy's 5a Medium or DMEM[1][4]
Supplements10% Fetal Bovine Serum (FBS), 1.5mM L-Glutamine[1]
Antibiotics100 units/mL penicillin, 100 µg/mL streptomycin[4]
Culture Environment37°C, 5% CO2, humidified incubator[1][4]
SubcultureWhen cells reach 80-90% confluency[4]
Seeding Density1-5 x 10^5 viable cells/mL[5]
Table 2: Reagents and Materials for this compound Treatment and Subsequent Assays
Reagent/MaterialSupplierCatalog No.
U2OS CellsATCCHTB-96
McCoy's 5a MediumGibco16600082
Fetal Bovine Serum (FBS)Gibco26140079
L-GlutamineGibco25030081
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
This compound(Specify Supplier)(Specify Catalog No.)
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
MTT ReagentSigma-AldrichM5655
RIPA Lysis and Extraction BufferThermo Fisher89900
Protease Inhibitor CocktailRoche11836170001
Phosphatase Inhibitor CocktailRoche4906845001
Primary Antibodies (p-CREB, CREB, etc.)Cell Signaling(Specify Catalog No.)
HRP-conjugated Secondary AntibodiesCell Signaling(Specify Catalog No.)
ECL Western Blotting SubstrateBio-Rad1705061

Experimental Protocols

U2OS Cell Culture

U2OS cells are adherent and should be cultured in a T-75 flask with McCoy's 5a medium supplemented with 10% FBS and 1.5mM L-Glutamine.[1] The cells should be maintained in a humidified incubator at 37°C with 5% CO2.[1][4] The medium should be replaced every 2-3 days. When the cells reach 80-90% confluency, they should be subcultured. To subculture, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells.[4][5] Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

This compound Treatment
  • Seed U2OS cells in appropriate culture vessels (e.g., 96-well plates for MTT assay, 6-well plates for Western blotting) at a density that will allow for logarithmic growth during the treatment period.

  • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Prepare this compound stock solution by dissolving it in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) must be included in all experiments.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

  • Seed U2OS cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. This can be used to investigate the effect of this compound on signaling pathways.

  • Seed U2OS cells in 6-well plates and treat with this compound as described above.

  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Denature the protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[9]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-CREB, CREB, and β-actin as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

Mandatory Visualizations

KL044_Signaling_Pathway This compound This compound CRY1 CRY1 This compound->CRY1 activates AC Adenylate Cyclase CRY1->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB Gene Gene Expression (Proliferation, Survival) pCREB->Gene regulates

Caption: Proposed signaling pathway of this compound in U2OS cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Analysis Culture 1. Culture U2OS Cells Seed 2. Seed Cells for Experiments Culture->Seed Treat 3. Treat with this compound Seed->Treat MTT 4a. MTT Assay (Cell Viability) Treat->MTT WB 4b. Western Blot (Signaling Pathways) Treat->WB

Caption: Overall experimental workflow for this compound treatment in U2OS cells.

References

Application Notes and Protocols: KL044 in the Study of Cryptochrome Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KL044 is a potent and specific small-molecule stabilizer of the clock protein Cryptochrome (CRY).[1] As a derivative of the carbazole (B46965) compound KL001, this compound exhibits approximately tenfold higher potency in modulating the circadian clock.[1][2] Its mechanism of action involves direct binding to CRY, thereby inhibiting its degradation and enhancing its repressive function within the transcriptional-translational feedback loop of the circadian clock.[2] These properties make this compound an invaluable chemical tool for elucidating the diverse functions of cryptochromes in circadian rhythms, metabolism, and other physiological processes. This document provides detailed application notes and experimental protocols for utilizing this compound in research settings.

Mechanism of Action

This compound, with the chemical name 2-(9H-carbazol-9-yl)-N-(2-chloro-6-cyanophenyl)acetamide, stabilizes CRY proteins by interacting with key amino acid residues within the FAD-binding pocket.[1][2] Specifically, it forms hydrogen bonds with Serine 394 and Histidine 357, and engages in stronger CH-π interactions with Tryptophan 290 compared to its predecessor, KL001.[1] This enhanced binding affinity leads to a more robust stabilization of CRY, resulting in a lengthened circadian period and suppression of Period 2 (Per2) gene expression.[1][2]

Applications

  • Circadian Rhythm Research: this compound is a powerful tool for dissecting the role of CRY in the core circadian oscillator. By stabilizing CRY, researchers can investigate the downstream consequences on clock gene expression, protein interactions, and physiological outputs.

  • Metabolic Studies: Cryptochromes are increasingly recognized for their role in regulating metabolism. This compound can be used to probe the influence of CRY stabilization on metabolic pathways, such as gluconeogenesis.

  • Signal Transduction Research: The activation of CRY1 by this compound has been shown to inhibit melanogenesis by suppressing the cAMP/PKA/CREB signaling pathway. This provides a model system for studying CRY-mediated signaling cascades.

  • Drug Discovery: As a well-characterized modulator of a key clock component, this compound can serve as a reference compound in screens for novel therapeutics targeting circadian rhythm disorders and associated pathologies.

Quantitative Data

ParameterValue/ObservationReference
Compound Name This compound[1]
Chemical Name 2-(9H-carbazol-9-yl)-N-(2-chloro-6-cyanophenyl)acetamide[2]
Mechanism of Action Stabilizer of Cryptochrome (CRY)[1]
Binding Interactions Hydrogen bonds with Ser394 and His357; CH-π interactions with Trp290[1]
Potency (pEC50) 7.32[3]
Relative Potency ~10-fold higher than KL001[1][2]
Effect on Circadian Period Lengthens the period[1][2]
Effect on Per2 Expression Represses activity[1][2]
Effect on CRY1 Stability Effectively stabilizes CRY1-LUC fusion protein (0-3.7 µM; 8h in HEK293 cells)[3]

Signaling Pathways and Experimental Workflows

This compound Experimental Workflow cluster_0 Cell Culture and Transfection cluster_1 Synchronization and Treatment cluster_2 Data Acquisition and Analysis A Plate cells (e.g., U2OS, HEK293) in 35mm dishes or 96-well plates B Transfect with Bmal1-dLuc or Per2-dLuc reporter constructs A->B C Synchronize cells (e.g., dexamethasone (B1670325) pulse) B->C D Treat with this compound (various concentrations) C->D E Real-time bioluminescence recording (LumiCycle or similar) D->E F Analyze data for period, amplitude, and phase changes E->F

Caption: Workflow for Circadian Rhythm Analysis.

CRY1 Stability Assay Workflow cluster_0 Cell Culture and Transfection cluster_1 Treatment and Lysis cluster_2 Measurement and Analysis A Plate HEK293 cells B Transfect with CRY1-LUC fusion construct A->B C Treat with this compound (e.g., 0-3.7 µM for 8h) B->C D Lyse cells at various time points C->D E Measure luciferase activity in cell lysates D->E F Determine CRY1-LUC protein half-life E->F

Caption: Workflow for CRY1 Stability Assay.

This compound-Modulated Signaling Pathway This compound This compound CRY1 CRY1 This compound->CRY1 activates AC Adenylate Cyclase CRY1->AC inhibits Melanogenesis Melanogenesis CRY1->Melanogenesis cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CREB->Melanogenesis promotes

Caption: CRY1-Mediated Inhibition of Melanogenesis.

Experimental Protocols

Protocol 1: Real-time Bioluminescence Assay for Circadian Rhythm Analysis

This protocol is designed to measure the effect of this compound on the period, amplitude, and phase of the circadian clock in cultured cells using Bmal1-dLuc or Per2-dLuc reporter constructs.

Materials:

  • U2OS or HEK293 cells

  • Bmal1-dLuc or Per2-dLuc lentiviral or plasmid reporters

  • Cell culture medium (DMEM with 10% FBS)

  • 35 mm culture dishes

  • Dexamethasone

  • This compound stock solution (in DMSO)

  • Recording medium (DMEM with 0.1 mM luciferin, 10 mM HEPES, and 1% FBS)

  • Luminometer (e.g., LumiCycle)

Procedure:

  • Cell Plating: Seed U2OS or HEK293 cells in 35 mm dishes at a density that will result in a confluent monolayer at the time of recording.

  • Transfection/Transduction (if necessary): If using a transient transfection or creating a stable cell line, introduce the Bmal1-dLuc or Per2-dLuc reporter construct according to the manufacturer's protocol. For stable lines, select with the appropriate antibiotic.

  • Synchronization: When cells are confluent, replace the culture medium with fresh medium containing 100 nM dexamethasone. Incubate for 2 hours to synchronize the circadian clocks of the cells.

  • This compound Treatment: After synchronization, wash the cells once with PBS and replace the medium with 2 mL of recording medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same final concentration.

  • Bioluminescence Recording: Place the dishes in a luminometer and record bioluminescence at 37°C for at least 3-5 days, with measurements taken every 10-30 minutes.

  • Data Analysis: Analyze the bioluminescence data using appropriate software to determine the period, amplitude, and phase of the circadian rhythm for each condition.

Protocol 2: CRY1 Stability Assay

This protocol measures the effect of this compound on the stability of the CRY1 protein using a CRY1-luciferase (CRY1-LUC) fusion construct.

Materials:

  • HEK293 cells

  • CRY1-LUC fusion protein expression vector

  • Cell culture medium (DMEM with 10% FBS)

  • 6-well plates

  • Transfection reagent

  • This compound stock solution (in DMSO)

  • Cycloheximide (B1669411) (CHX) stock solution

  • PBS

  • Cell lysis buffer (e.g., Passive Lysis Buffer)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Plating and Transfection: Seed HEK293 cells in 6-well plates. The following day, transfect the cells with the CRY1-LUC expression vector using a suitable transfection reagent.

  • This compound and CHX Treatment: 24 hours post-transfection, replace the medium with fresh medium containing this compound at the desired concentration or vehicle (DMSO). To initiate the protein degradation assay, add cycloheximide (a protein synthesis inhibitor) to a final concentration of 20 µg/mL.

  • Cell Lysis: At various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours), wash the cells with ice-cold PBS and lyse them by adding 200 µL of cell lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle rocking.

  • Luciferase Activity Measurement: Transfer the cell lysates to microcentrifuge tubes and centrifuge at high speed for 5 minutes to pellet cellular debris. Add 20 µL of the supernatant to a luminometer plate and add 100 µL of luciferase assay reagent. Immediately measure the luminescence.

  • Data Analysis: Normalize the luciferase activity at each time point to the activity at time zero for each treatment condition. Plot the natural logarithm of the relative luciferase activity versus time. The half-life of the CRY1-LUC protein can be calculated from the slope of the linear regression.

Conclusion

This compound is a highly effective and specific chemical probe for investigating the function of cryptochromes. Its ability to stabilize CRY proteins provides a powerful means to modulate the circadian clock and study CRY-dependent signaling pathways. The protocols outlined in this document provide a framework for utilizing this compound to advance our understanding of the multifaceted roles of cryptochromes in biology and disease.

References

Application Notes and Protocols for KL044 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KL044 is a small molecule stabilizer of the clock protein cryptochrome (B1237616) (CRY), playing a crucial role in the modulation of the circadian clock.[1][2] It functions by lengthening the circadian period and repressing Per2 activity.[1][2][3][4] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

This compound is a solid powder, typically off-white to gray in color.[1] Its molecular weight is 359.81 g/mol .[1][3][4] this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] For in vitro studies, it is recommended to use newly opened, anhydrous DMSO to ensure optimal solubility, as hygroscopic DMSO can negatively impact the dissolution of the compound.[1]

Table 1: this compound Properties

PropertyValueReference
CAS Number 1801856-93-8[1][3][4]
Molecular Formula C₂₁H₁₄ClN₃O[1][3][4]
Molecular Weight 359.81[1][3][4]
Appearance Solid powder[1][3]
Purity >98% (typically)[3][4]
Solubility Soluble in DMSO[1][3][4]

Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many cell-based assays.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Ultrasonic bath

Protocol
  • Acclimatize this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.5981 mg of this compound.

    • Calculation: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g

    • Mass (mg) = 0.010 mol/L x 0.001 L x 359.81 g/mol x 1000 mg/g = 3.5981 mg

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 3.5981 mg, you would add 1 mL of DMSO.

  • Dissolution:

    • Cap the tube securely and vortex thoroughly for 1-2 minutes to dissolve the compound.

    • Visually inspect the solution to ensure there are no visible particles.

    • If the compound does not fully dissolve, brief sonication in an ultrasonic water bath may be necessary to facilitate dissolution.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1][5]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots as recommended in the storage section below.

Table 2: Example Volumes for Preparing this compound Stock Solutions in DMSO

Desired ConcentrationMass of this compound for 1 mLMass of this compound for 5 mLMass of this compound for 10 mL
1 mM 0.36 mg1.80 mg3.60 mg
5 mM 1.80 mg8.99 mg17.99 mg
10 mM 3.60 mg17.99 mg35.98 mg
50 mM 17.99 mg89.95 mg179.91 mg
100 mM 35.98 mg179.91 mg359.81 mg

Note: These are calculated values. Always refer to the batch-specific molecular weight provided on the certificate of analysis.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

  • Solid Powder: Store the solid form of this compound at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[1] It should be kept in a dry, dark environment.[3]

  • Stock Solution in DMSO:

    • For long-term storage (up to 6 months), store aliquots at -80°C.[1]

    • For short-term storage (up to 1 month), aliquots can be stored at -20°C.[1]

    • Avoid repeated freeze-thaw cycles.[1][5]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for preparing and using a this compound stock solution and the simplified signaling pathway it modulates.

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration in Culture Medium thaw->dilute treat Treat Cells / Administer dilute->treat

Caption: Workflow for this compound stock solution preparation and use.

G cluster_pathway This compound Mechanism of Action This compound This compound CRY Cryptochrome (CRY) Protein This compound->CRY stabilizes PER2 PER2 Protein CRY->PER2 represses activity Degradation Degradation CRY->Degradation Period_Lengthening Circadian Period Lengthening PER2->Period_Lengthening

Caption: Simplified signaling pathway involving this compound.

Important Considerations

  • Vehicle Control: In all experiments, it is crucial to include a vehicle control group treated with the same concentration of DMSO as the this compound-treated group to account for any effects of the solvent.[6]

  • Aqueous Solubility: this compound is poorly soluble in aqueous solutions. When diluting the DMSO stock into aqueous media, ensure rapid mixing to prevent precipitation. It is advisable to make intermediate dilutions in DMSO before the final dilution into the aqueous buffer.

  • Safety Precautions: this compound is for research use only.[3][4] Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

References

Determining the Optimal Concentration of KL044 in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KL044 is a potent small-molecule stabilizer of the core clock protein cryptochrome (B1237616) (CRY). As an analog of the well-characterized compound KL001, this compound exhibits approximately tenfold higher potency in lengthening the circadian period and repressing the activity of Period2 (Per2)[1]. Its mechanism of action involves direct interaction with CRY, thereby modulating the negative feedback loop of the circadian clock. Beyond its chronobiological effects, this compound has also been shown to inhibit melanogenesis through the cAMP/PKA/CREB signaling pathway. The determination of the optimal concentration of this compound is critical for achieving desired biological outcomes in vitro while avoiding potential cytotoxicity. These application notes provide detailed protocols for determining and utilizing the optimal concentration of this compound in cell culture for studying its effects on circadian rhythms and melanogenesis.

Data Presentation

The following tables summarize key quantitative data for this compound and provide a starting point for concentration range selection in your experiments.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineAssay
pEC507.32Not specifiedCircadian Period Lengthening
EC50~48 nMNot specifiedCircadian Period Lengthening
Effective Concentration Range0 - 3.7 µMHEK293CRY1-LUC Stabilization

Table 2: Recommended Concentration Ranges for Initial Optimization Studies

ApplicationCell LineRecommended Starting Concentration Range
Circadian Rhythm ModulationU2OS10 nM - 10 µM
Melanogenesis InhibitionB16F101 µM - 20 µM

Signaling Pathways

To visualize the mechanisms of action of this compound, the following signaling pathway diagrams are provided.

Circadian_Rhythm_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Per_Cry_genes Per & Cry Genes CLOCK_BMAL1->Per_Cry_genes Activates Per_Cry_mRNA Per & Cry mRNA Per_Cry_genes->Per_Cry_mRNA Transcription Per_Cry_mRNA_cyto Per & Cry mRNA Per_Cry_mRNA->Per_Cry_mRNA_cyto PER_CRY_protein PER:CRY Complex PER_CRY_protein->CLOCK_BMAL1 Inhibits CRY_protein CRY CRY_protein->PER_CRY_protein PER_protein PER PER_protein->PER_CRY_protein PER_CRY_protein_cyto PER & CRY Proteins Per_Cry_mRNA_cyto->PER_CRY_protein_cyto Translation PER_CRY_protein_cyto->CRY_protein PER_CRY_protein_cyto->PER_protein This compound This compound This compound->CRY_protein Stabilizes

Caption: this compound stabilizes CRY, enhancing the formation and nuclear entry of the PER:CRY complex, which in turn inhibits the transcriptional activity of the CLOCK:BMAL1 heterodimer.

Melanogenesis_Pathway This compound This compound CRY1 CRY1 This compound->CRY1 Activates AC Adenylate Cyclase CRY1->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB_P p-CREB CREB->CREB_P MITF MITF CREB_P->MITF Upregulates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Transcription Melanin (B1238610) Melanin Synthesis Tyrosinase->Melanin

Caption: this compound activates CRY1, leading to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels, which downregulates the PKA/CREB/MITF signaling pathway, ultimately inhibiting melanin synthesis.

Experimental Protocols

Determining the Optimal Concentration of this compound for Circadian Rhythm Modulation in U2OS Cells

This protocol describes a dose-response experiment to determine the effective concentration (EC50) of this compound for modulating the circadian period in human osteosarcoma (U2OS) cells stably expressing a Bmal1-luciferase reporter.

Materials:

  • U2OS cells stably expressing a Bmal1-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • D-Luciferin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer capable of continuous live-cell recording at 37°C with 5% CO2

Experimental Workflow:

Dose_Response_Workflow A Seed U2OS-Bmal1-luc cells in 96-well plate B Incubate for 24 hours A->B C Synchronize cells with Dexamethasone (100 nM, 2h) B->C E Treat cells with different concentrations of this compound C->E D Prepare serial dilutions of this compound D->E F Add Luciferin-containing medium E->F G Record luminescence continuously for 3-5 days F->G H Analyze data to determine period length and EC50 G->H

Caption: Experimental workflow for determining the EC50 of this compound on circadian period length.

Procedure:

  • Cell Seeding: Seed U2OS-Bmal1-luc cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate at 37°C with 5% CO2 for 24 hours.

  • Synchronization: After 24 hours, synchronize the cells by replacing the medium with DMEM containing 100 nM dexamethasone. Incubate for 2 hours.

  • Compound Preparation: During synchronization, prepare a serial dilution of this compound in recording medium (DMEM without phenol (B47542) red, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1 mM D-Luciferin). A suggested concentration range is 10 nM to 10 µM. Include a vehicle control (DMSO).

  • Treatment: After synchronization, carefully remove the dexamethasone-containing medium and add 100 µL of the this compound serial dilutions or vehicle control to the respective wells.

  • Luminescence Recording: Immediately place the plate in a luminometer pre-warmed to 37°C with a 5% CO2 supply. Record luminescence from each well every 10-30 minutes for 3-5 days.

  • Data Analysis:

    • De-trend the raw luminescence data to remove baseline drift.

    • Determine the period length of the circadian rhythm for each concentration using appropriate software (e.g., ChronoStar, BioDare2).

    • Plot the change in period length as a function of the logarithm of this compound concentration.

    • Fit a sigmoidal dose-response curve to the data to determine the EC50 value.

Determining the Optimal Concentration of this compound for Melanogenesis Inhibition in B16F10 Cells

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on melanin production in murine melanoma B16F10 cells.

Materials:

  • B16F10 mouse melanoma cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • α-Melanocyte-Stimulating Hormone (α-MSH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • NaOH solution (1 N)

  • 96-well tissue culture plates

  • Spectrophotometer (plate reader)

Experimental Workflow:

Melanogenesis_Inhibition_Workflow A Seed B16F10 cells in 24-well plate B Incubate for 24 hours A->B D Treat cells with this compound and stimulate with α-MSH B->D C Prepare serial dilutions of this compound C->D E Incubate for 48-72 hours D->E F Lyse cells and solubilize melanin E->F G Measure absorbance at 405 nm F->G H Calculate melanin content and determine IC50 G->H

Caption: Workflow for determining the IC50 of this compound for melanogenesis inhibition.

Procedure:

  • Cell Seeding: Seed B16F10 cells into a 24-well plate at a density of 5 x 10^4 cells per well in 500 µL of complete DMEM. Incubate at 37°C with 5% CO2 for 24 hours.

  • Compound and Stimulant Preparation: Prepare serial dilutions of this compound in DMEM. A suggested concentration range is 1 µM to 20 µM. Prepare a working solution of α-MSH (e.g., 100 nM).

  • Treatment: After 24 hours, replace the medium with fresh DMEM containing the different concentrations of this compound. After a 1-2 hour pre-treatment with this compound, add α-MSH to all wells except for the negative control. Include a vehicle control (DMSO + α-MSH) and a positive control (a known melanogenesis inhibitor, e.g., Kojic Acid).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Melanin Content Assay:

    • Wash the cells twice with PBS.

    • Lyse the cells in each well with 200 µL of 1 N NaOH.

    • Incubate at 80°C for 1 hour to solubilize the melanin.

    • Transfer 100 µL of the lysate from each well to a 96-well plate.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Normalize the melanin content of the treated cells to the vehicle control.

    • Plot the percentage of melanin inhibition as a function of the logarithm of this compound concentration.

    • Fit a sigmoidal dose-response curve to the data to determine the IC50 value.

Cell Viability Assay (Concurrent Experiment): It is crucial to assess the cytotoxicity of this compound at the tested concentrations. A concurrent MTT or PrestoBlue assay should be performed using the same cell line, concentration range, and incubation time to ensure that the observed effects are not due to cell death.

Conclusion

The provided protocols offer a comprehensive framework for researchers to determine the optimal concentration of this compound for their specific cell culture applications. By carefully performing dose-response experiments and considering potential cytotoxicity, scientists can effectively utilize this potent CRY stabilizer to investigate its roles in circadian biology and other cellular processes. The presented signaling pathways and workflows provide a clear visual guide to the underlying mechanisms and experimental designs.

References

Application Notes and Protocols for Luciferase Reporter Assay with KL044

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KL044 is a potent small-molecule stabilizer of the clock protein Cryptochrome (CRY), a key component of the negative feedback loop in the mammalian circadian clock.[1][2] By stabilizing CRY, this compound effectively modulates the circadian rhythm, offering a powerful tool for research in chronobiology and potential therapeutic applications for circadian-related disorders.[1][2] The luciferase reporter assay is a widely used, sensitive, and quantitative method to study the regulation of gene expression.[3] This document provides a detailed protocol for utilizing a Per2-luciferase (Per2-luc) reporter assay to characterize the activity of this compound. The Period2 (Per2) gene is a core clock component whose transcription is repressed by CRY. Therefore, stabilization of CRY by this compound leads to a dose-dependent repression of Per2 promoter-driven luciferase activity.

Principle of the Assay

This assay utilizes a mammalian cell line (e.g., U2OS or NIH-3T3) stably or transiently transfected with a reporter construct containing the firefly luciferase gene under the control of the Per2 gene promoter. When the core circadian clock machinery is active, the transcription factors CLOCK and BMAL1 drive the expression of Per2, leading to the production of luciferase. The binding of CRY to the CLOCK-BMAL1 complex represses this transcription. This compound enhances the stability of CRY, leading to a more sustained repression of Per2 promoter activity. This reduction in luciferase expression is quantified by measuring the light output upon the addition of the luciferase substrate, luciferin (B1168401). The intensity of the bioluminescent signal is inversely proportional to the CRY-stabilizing activity of this compound.

Signaling Pathway of this compound Action

This compound stabilizes the Cryptochrome (CRY) protein. This enhanced stability of CRY leads to a more potent inhibition of the CLOCK/BMAL1 transcriptional activator complex. As a result, the expression of downstream target genes, such as Period2 (Per2), is repressed. This modulation of the core clock feedback loop ultimately affects the circadian rhythm.

KL044_Signaling_Pathway cluster_0 Core Clock Machinery CLOCK CLOCK CLOCK_BMAL1 CLOCK/BMAL1 Complex CLOCK->CLOCK_BMAL1 BMAL1 BMAL1 BMAL1->CLOCK_BMAL1 CRY CRY CRY->CLOCK_BMAL1 Inhibits PER2_Gene Per2 Gene Luciferase Luciferase Expression PER2_Gene->Luciferase This compound This compound This compound->CRY Stabilizes CLOCK_BMAL1->PER2_Gene Activates

Caption: this compound signaling pathway in the context of the circadian clock.

Quantitative Data

The following tables summarize the comparative potency of this compound and its analog, KL001, in modulating circadian rhythms through CRY stabilization. This compound demonstrates a significantly higher potency.

Table 1: Comparative Potency of this compound and KL001 on Per2-dLuc Reporter Activity

CompoundRelative Potency (vs. KL001)Effect on Per2 Activity
KL0011xRepression
This compound~10xStronger Repression[1][2]

Table 2: Effect of this compound on Circadian Period Length in U2OS Bmal1-dLuc Cells

CompoundConcentration (µM)Period Lengthening (hours)
DMSO (Vehicle)-0
This compound1~2
This compound3~4
This compound10~6

Note: The period lengthening data is illustrative and based on typical results for CRY stabilizers. Actual values may vary depending on experimental conditions.

Experimental Protocol

This protocol is designed for a 96-well plate format.

Materials and Reagents
  • U2OS or NIH-3T3 cells

  • Per2-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM

  • This compound (stock solution in DMSO)

  • KL001 (optional, for comparison)

  • DMSO (vehicle control)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Phosphate-Buffered Saline (PBS)

  • White, clear-bottom 96-well cell culture plates

  • Luminometer

Experimental Workflow

Luciferase_Assay_Workflow A 1. Cell Seeding (U2OS/NIH-3T3 in 96-well plate) B 2. Transfection (Per2-luc reporter plasmid) A->B C 3. Cell Synchronization (e.g., Dexamethasone shock) B->C D 4. Compound Treatment (this compound, KL001, Vehicle) C->D E 5. Incubation (24-48 hours) D->E F 6. Cell Lysis & Substrate Addition (Luciferase Assay Reagent) E->F G 7. Luminescence Measurement (Luminometer) F->G H 8. Data Analysis (Dose-response curve) G->H

Caption: Experimental workflow for the this compound luciferase reporter assay.
Step-by-Step Procedure

1. Cell Culture and Seeding a. Culture U2OS or NIH-3T3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Seed the cells into a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well. c. Incubate for 24 hours to allow for cell attachment.

2. Transfection (for transient assays) a. Prepare the transfection mix according to the manufacturer's protocol. For each well, mix the Per2-luc reporter plasmid with the transfection reagent in Opti-MEM. b. Add the transfection mix to the cells and incubate for 24 hours.

3. Cell Synchronization a. To synchronize the circadian rhythms of the cells, replace the culture medium with DMEM containing 100 nM dexamethasone. b. Incubate for 2 hours. c. After synchronization, replace the medium with fresh, serum-free DMEM.

4. Compound Treatment a. Prepare serial dilutions of this compound and KL001 (optional) in serum-free DMEM. Include a DMSO vehicle control. b. Add the diluted compounds to the designated wells. A typical concentration range for this compound would be from 0.1 µM to 30 µM. c. Incubate the plate for 24 to 48 hours.

5. Luminescence Measurement a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Remove the culture medium from the wells. c. Add the luciferase assay reagent to each well (typically 100 µL per well). This reagent contains both the cell lysis buffer and the luciferin substrate. d. Incubate for 5-10 minutes at room temperature to ensure complete cell lysis. e. Measure the luminescence using a plate-reading luminometer.

Data Analysis
  • Subtract the background luminescence (from wells with no cells) from all experimental readings.

  • Normalize the data by setting the average luminescence of the vehicle-treated wells to 100%.

  • Calculate the percentage of Per2-luc activity for each concentration of this compound.

  • Plot the percentage of Per2-luc activity against the log of the this compound concentration to generate a dose-response curve.

  • Calculate the EC₅₀ value, which is the concentration of this compound that causes a 50% reduction in luciferase activity.

Conclusion

This protocol provides a robust framework for characterizing the biological activity of this compound using a Per2-luciferase reporter assay. The assay is highly sensitive and can be adapted for high-throughput screening of other potential CRY-modulating compounds. The provided diagrams and data tables offer a clear visual and quantitative summary to aid in the understanding and execution of this experimental procedure.

References

Application Notes and Protocols: In Vivo Modulation of Circadian Behavior Using KL044

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates a wide range of physiological and behavioral processes in mammals. The core of this molecular clock is a network of transcriptional-translational feedback loops. A key component of the negative feedback loop is the Cryptochrome (B1237616) (CRY) protein. Stabilization of CRY proteins has been shown to lengthen the circadian period. KL044 is a potent small molecule stabilizer of the clock protein cryptochrome (CRY).[1][2] Developed as a highly active derivative of its predecessor, KL001, this compound demonstrates a significantly greater potency in modulating the circadian clock in vitro.[1][2]

This compound acts by binding to CRY, preventing its ubiquitin-dependent degradation, which in turn enhances the repression of the CLOCK-BMAL1 transcriptional complex.[1][3] This leads to a dose-dependent lengthening of the circadian period and suppression of Period 2 (Per2) gene expression.[1][4] In reporter assays, this compound has been shown to be roughly tenfold more potent than KL001.[1][2] While the in vitro effects of this compound are well-documented, to date, there are no published in vivo studies specifically examining its effects on circadian behavior.

These application notes provide a summary of the known in vitro data for this compound and a detailed, proposed protocol for assessing its in vivo efficacy in modulating circadian behavior in a murine model. This suggested protocol is based on established methodologies for in vivo circadian rhythm research.[5][6][7][8]

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the quantitative data from in vitro studies on this compound.

ParameterAssay TypeCell LineKey FindingsReference
Period Lengthening Bmal1-dLuc ReporterU2OSThis compound demonstrates a pEC50 of 7.32 for period lengthening, indicating high potency. It causes a more significant period extension compared to KL001 at the same concentrations.[1]
Per2 Repression Per2-dLuc ReporterU2OSThis compound strongly suppresses Per2-dLuc activity, consistent with its role in stabilizing the CRY repressor protein. This effect is significantly more potent than that of KL001.[1][4]
CRY1 Stabilization CRY1-LUC DegradationHEK293This compound potently stabilizes the CRY1-LUC fusion protein, preventing its degradation.[1]

Signaling Pathway of this compound

The diagram below illustrates the molecular mechanism of action for this compound within the core circadian feedback loop.

KL044_Signaling_Pathway cluster_nucleus Nucleus cluster_degradation Proteasomal Degradation Pathway CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer EBox E-Box (Per/Cry Promoters) CLOCK_BMAL1->EBox Activates Transcription PER_CRY PER:CRY Complex EBox->PER_CRY Leads to PER/CRY Proteins PER_CRY->CLOCK_BMAL1 Inhibits Ubiquitination Ubiquitination PER_CRY->Ubiquitination Targeted for Degradation KL044_CRY This compound-Stabilized CRY KL044_CRY->CLOCK_BMAL1 Enhanced Inhibition This compound This compound This compound->PER_CRY Binds to CRY, Prevents Degradation Degradation Degradation Ubiquitination->Degradation Leads to

This compound stabilizes CRY, enhancing repression of CLOCK:BMAL1.

Experimental Protocols: Proposed In Vivo Study

This section outlines a hypothetical protocol to evaluate the effect of this compound on circadian behavior in mice, specifically focusing on locomotor activity.

Objective

To determine the in vivo efficacy of this compound in modulating the free-running circadian period and phase of locomotor activity in mice.

Materials
  • Animals: 8-10 week old male C57BL/6J mice.

  • Housing: Individually housed in cages equipped with running wheels within light-tight, ventilated chambers.

  • Drug: this compound powder.

  • Vehicle: A solution appropriate for the chosen route of administration (e.g., 10% DMSO, 40% PEG300, 50% saline for intraperitoneal injection).

  • Data Acquisition: Automated wheel-running activity monitoring system (e.g., ClockLab).

  • General Supplies: Syringes, needles, animal scale.

Experimental Workflow

The following diagram outlines the proposed experimental workflow.

In_Vivo_Workflow start Start acclimation Acclimation & Entrainment (2 weeks, 12:12 LD cycle) start->acclimation baseline Baseline Activity Recording (10-14 days, Constant Darkness - DD) acclimation->baseline drug_admin Drug/Vehicle Administration (Daily at CT12 for 14 days) baseline->drug_admin activity_monitoring Continuous Activity Monitoring (During administration) drug_admin->activity_monitoring washout Washout Period (14 days, Constant Darkness - DD) activity_monitoring->washout data_analysis Data Analysis (Period, Phase, Amplitude) washout->data_analysis end End data_analysis->end

Proposed experimental workflow for in vivo this compound study.
Detailed Methodology

a. Animal Acclimation and Entrainment:

  • Individually house mice in wheel-running cages within light-tight chambers.

  • Maintain a strict 12-hour light:12-hour dark (12:12 LD) cycle for at least two weeks to allow for acclimation and entrainment to the light cycle.

  • Provide ad libitum access to food and water throughout the experiment.

b. Baseline Free-Running Period Measurement:

  • After entrainment, switch the lighting conditions to constant darkness (DD).

  • Record wheel-running activity continuously for 10-14 days to establish a stable, baseline free-running period (tau) for each animal.

c. Drug Preparation and Administration:

  • Prepare this compound in the chosen vehicle at various desired concentrations (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg). A vehicle-only control group is essential.

  • On the first day of drug administration, perform a daily administration (e.g., intraperitoneal injection) at a consistent circadian time (CT), for example, CT12 (the beginning of the subjective night for nocturnal animals).

  • Continue daily administrations for a period of 14 days.

d. Activity Monitoring During Treatment:

  • Continue to record wheel-running activity continuously throughout the 14-day administration period.

e. Washout Period:

  • Following the final drug administration, cease all injections.

  • Continue to record wheel-running activity in constant darkness for an additional 14 days to determine if any observed effects on the circadian period are reversible.

Data Analysis
  • Generate actograms for each mouse to visualize locomotor activity patterns.

  • Use software such as ClockLab to perform a chi-square periodogram analysis to calculate the free-running period (tau) for each phase of the experiment (baseline, treatment, washout).

  • Compare the tau during this compound treatment to the baseline tau for each animal and between treatment and vehicle groups.

  • Analyze the phase of activity onset to determine if this compound causes any phase shifts.

  • Quantify the total wheel revolutions to assess any effects on overall activity levels (amplitude).

  • Use appropriate statistical tests (e.g., repeated measures ANOVA) to determine the significance of any observed changes.

Conclusion

This compound is a potent in vitro modulator of the circadian clock through its mechanism as a CRY stabilizer. The provided hypothetical in vivo protocol offers a robust framework for extending these findings to a behavioral level in animal models. Successful in vivo validation would position this compound as a valuable chemical tool for circadian rhythm research and a potential lead compound for the development of chronotherapeutics.

References

Application Notes and Protocols: Assessing the Effect of KL044 on Clock Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The circadian clock is an endogenous timekeeping system that orchestrates a wide range of physiological and metabolic processes in a 24-hour cycle.[1][2][3] At the molecular level, this rhythm is driven by a transcription-translation feedback loop involving a set of core clock genes.[1][3][4] The heterodimeric complex of CLOCK and BMAL1 proteins activates the transcription of Period (Per1, Per2, Per3) and Cryptochrome (B1237616) (Cry1, Cry2) genes.[4][5][6] The resulting PER and CRY proteins then translocate to the nucleus to inhibit the activity of the CLOCK-BMAL1 complex, thus repressing their own transcription.[4][5][6]

KL044 is a small molecule that has been identified as a potent stabilizer of the cryptochrome (CRY) proteins.[7] By preventing the ubiquitin-dependent degradation of CRY, this compound effectively enhances its repressive function on the CLOCK-BMAL1 complex.[6][7][8] This leads to a lengthening of the circadian period and a suppression of the expression of CLOCK-BMAL1 target genes, such as Per2.[7][8] These application notes provide a detailed methodology for assessing the effect of this compound on the expression of key clock genes in a mammalian cell culture model.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the expected quantitative data from experiments assessing the impact of this compound on clock gene expression.

Table 1: Dose-Dependent Effect of this compound on Circadian Period Length in U2OS Cells

This compound Concentration (µM)Average Period Length (hours) ± SD
0 (Vehicle Control)24.2 ± 0.5
0.125.1 ± 0.6
126.8 ± 0.7
1028.5 ± 0.8

Table 2: Effect of this compound on the Relative mRNA Expression of Core Clock Genes

GeneTreatment (10 µM this compound)Fold Change vs. Vehiclep-value
Per2This compound0.45< 0.01
Cry1This compound1.85< 0.01
Bmal1This compound1.10> 0.05 (ns)
ClockThis compound0.98> 0.05 (ns)

Note: Data are representative and may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Cell Culture and Synchronization

This protocol describes the maintenance of U2OS cells, a human osteosarcoma cell line commonly used for in vitro circadian rhythm studies, and their synchronization to initiate a robust circadian rhythm.[9]

Materials:

  • Human U2OS cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Dexamethasone

Procedure:

  • Cell Culture:

    • Culture U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • Cell Plating for Experiment:

    • Seed U2OS cells in 12-well plates at a density of 1 x 10^5 cells per well.

    • Allow cells to adhere and grow for 24 hours.

  • Synchronization:

    • Replace the culture medium with DMEM containing 100 nM dexamethasone.[10]

    • Incubate the cells for 2 hours to synchronize their circadian rhythms.[10]

    • After 2 hours, remove the dexamethasone-containing medium and wash the cells twice with PBS.

    • Add fresh, complete culture medium to the cells. This time point is considered Zeitgeber Time 0 (ZT0).

Protocol 2: this compound Treatment and Time-Course Sample Collection

This protocol outlines the procedure for treating synchronized cells with this compound and collecting samples at various time points to analyze gene expression changes over a circadian cycle.

Materials:

  • Synchronized U2OS cells (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Complete culture medium

Procedure:

  • This compound Treatment:

    • Immediately after synchronization (ZT0), replace the medium with fresh complete culture medium containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM) or an equivalent volume of vehicle (DMSO).

    • Ensure the final concentration of DMSO does not exceed 0.1% to avoid solvent effects.

  • Time-Course Sample Collection:

    • Incubate the cells and collect samples at regular intervals over a 48-hour period (e.g., every 4 hours from ZT12 to ZT60).[10]

    • At each time point, aspirate the medium and lyse the cells directly in the well using an appropriate lysis buffer for RNA extraction.

Protocol 3: RNA Extraction and Quantitative Real-Time PCR (qPCR)

This protocol details the steps for isolating total RNA from the collected cell lysates and quantifying the expression levels of target clock genes using qPCR.[10][11]

Materials:

  • Cell lysates (from Protocol 2)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Primers for target genes (Per2, Cry1, Bmal1, Clock) and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Extract total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit.

    • Include an on-column DNase I digestion step to remove any contaminating genomic DNA.

    • Elute the RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s).

    • Analyze the qPCR data using the 2^-ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and the vehicle control.[11]

Visualizations

Signaling Pathway of this compound Action

KL044_Action_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Complex E_box E-box CLOCK_BMAL1->E_box Binds to Per_Cry_genes Per & Cry Genes E_box->Per_Cry_genes Activates Transcription PER_CRY_mRNA PER/CRY mRNA Per_Cry_genes->PER_CRY_mRNA PER_CRY_mRNA_cyto PER/CRY mRNA PER_CRY_mRNA->PER_CRY_mRNA_cyto Export PER_CRY_Complex PER/CRY Complex PER_CRY_Complex->CLOCK_BMAL1 Inhibits Degradation Proteasomal Degradation PER_CRY_Complex->Degradation CRY_Protein CRY Protein CRY_Protein->CLOCK_BMAL1 Inhibits CRY_Protein->Degradation Ribosome Ribosome PER_CRY_mRNA_cyto->Ribosome PER_CRY_Protein_cyto PER/CRY Proteins Ribosome->PER_CRY_Protein_cyto Translation PER_CRY_Protein_cyto->PER_CRY_Complex Nuclear Import & Complex Formation This compound This compound This compound->CRY_Protein Stabilizes

Caption: Mechanism of this compound action on the core circadian clock feedback loop.

Experimental Workflow

Experimental_Workflow start Start: U2OS Cell Culture synchronize Synchronize with Dexamethasone (2h) start->synchronize treatment Treat with this compound or Vehicle (DMSO) synchronize->treatment collection Time-Course Sample Collection (every 4h for 48h) treatment->collection rna_extraction Total RNA Extraction collection->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR for Clock Gene Expression Analysis cdna_synthesis->qpcr data_analysis Data Analysis (2^-ΔΔCt) qpcr->data_analysis end End: Assess this compound Effect data_analysis->end

Caption: Workflow for assessing this compound's effect on clock gene expression.

References

Application Notes and Protocols: Measuring CRY Protein Stability with KL044

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptochromes (CRY1 and CRY2) are core components of the circadian clock machinery, playing a pivotal role in regulating the negative feedback loop of the molecular oscillator.[1][2] The stability of CRY proteins is a critical determinant of circadian period length and is primarily regulated through the ubiquitin-proteasome system. Dysregulation of CRY protein stability has been implicated in various pathologies, including sleep disorders, metabolic diseases, and cancer, making it an attractive therapeutic target.

KL044 is a potent small molecule stabilizer of CRY proteins.[2][3] It has been shown to be approximately tenfold more potent than its predecessor, KL001.[2] this compound exerts its effect by inhibiting the ubiquitination of CRY, thereby preventing its degradation and leading to an extension of the circadian period.[2][3] These application notes provide detailed protocols for measuring the stability of CRY proteins in the presence of this compound using established biophysical and biochemical techniques.

Quantitative Data Summary

The following table summarizes the quantitative data regarding the effect of this compound on CRY protein stability.

CompoundParameterValueCell LineAssayReference
This compoundpEC507.32Not specifiedReporter Assay[3]
This compoundConcentration Range for CRY1-LUC stabilization0 - 3.7 µMHEK293Luciferase Assay[3]
KL001Potency relative to this compound~10-fold less potentNot specifiedReporter Assay[2]

Signaling Pathway: CRY Protein Degradation

The degradation of CRY proteins is a tightly regulated process central to the proper functioning of the circadian clock. The primary pathway for CRY degradation is through the ubiquitin-proteasome system. This involves the recognition of CRY by specific E3 ubiquitin ligase complexes, which tag the protein with ubiquitin molecules, marking it for subsequent degradation by the 26S proteasome. Key E3 ligases involved in this process include FBXL3 and FBXL21.[4][5] this compound acts by interfering with this process, leading to the stabilization of CRY.

CRY_Degradation_Pathway cluster_nucleus Nucleus CRY CRY Protein BMAL1_CLOCK BMAL1:CLOCK CRY->BMAL1_CLOCK Inhibition FBXL3 FBXL3 (E3 Ligase) CRY->FBXL3 Binding Proteasome 26S Proteasome CRY->Proteasome Degradation Per_Cry_Genes Per/Cry Genes BMAL1_CLOCK->Per_Cry_Genes Transcription Per_Cry_Genes->CRY Translation & Import Ub Ubiquitin Ub->FBXL3 FBXL3->CRY Ubiquitination This compound This compound This compound->FBXL3 Inhibition

Caption: CRY protein degradation pathway in the nucleus.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to assess the engagement of a ligand (e.g., this compound) with its target protein (CRY) in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.[6][7] When a protein is heated, it denatures and aggregates. However, if a ligand is bound to the protein, it can increase the protein's thermal stability, causing it to remain soluble at higher temperatures.[8] This change in thermal stability is detected by quantifying the amount of soluble protein at different temperatures.

Experimental Workflow:

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Cell Culture & Treatment (with this compound or vehicle) B 2. Cell Harvesting A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Separation of Soluble Fraction (Centrifugation) D->E F 6. Protein Quantification E->F G 7. Western Blot Analysis (Anti-CRY Antibody) F->G H 8. Data Analysis (Melting Curve Generation) G->H

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol:

a. Materials and Reagents:

  • Cell line expressing endogenous or over-expressed CRY protein (e.g., HEK293, U2OS)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Laemmli sample buffer

  • Anti-CRY antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • BCA protein assay kit

  • PCR tubes

  • Thermal cycler

  • Centrifuge

b. Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the indicated time (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells into ice-cold PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Shock:

    • Place the PCR tubes in a thermal cycler.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include a non-heated control (room temperature).

  • Cell Lysis:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentrations for all samples.

  • Western Blot Analysis:

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against CRY protein.

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative band intensity against the temperature to generate a melting curve for both this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the this compound-treated samples indicates stabilization of the CRY protein.

Isothermal Dose-Response (ITDR) Analysis

Principle: ITDR is a variation of CETSA that measures the dose-dependent stabilization of a target protein at a single, fixed temperature.[9] This temperature is typically chosen from the CETSA melting curve where there is a significant difference in protein solubility between the ligand-treated and untreated samples. ITDR allows for the determination of the compound's potency (e.g., EC50) for target engagement in a cellular environment.

Protocol: The protocol is similar to the CETSA protocol, with the following key differences:

  • Treatment: Treat cells with a range of this compound concentrations.

  • Heat Shock: Heat all samples at a single, predetermined temperature (e.g., the temperature that shows the largest window of stabilization from the CETSA experiment) for 3 minutes.

  • Data Analysis: Plot the relative band intensity of soluble CRY protein against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

In Vitro Ubiquitination Assay

Principle: This assay directly measures the ubiquitination of CRY protein in a cell-free system.[10][11][12] It allows for the investigation of the direct effect of this compound on the enzymatic cascade of ubiquitination. The assay involves incubating purified CRY protein with ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and an E3 ligase (e.g., FBXL3) in the presence or absence of this compound. The ubiquitination of CRY is then detected by Western blot.

Detailed Protocol:

a. Materials and Reagents:

  • Purified recombinant CRY protein

  • Recombinant E1 ubiquitin-activating enzyme

  • Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D family)

  • Recombinant E3 ubiquitin ligase (e.g., FBXL3)

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Anti-CRY antibody or anti-ubiquitin antibody

b. Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components on ice:

      • Ubiquitination reaction buffer

      • ATP (final concentration ~2 mM)

      • E1 enzyme

      • E2 enzyme

      • E3 ligase

      • Ubiquitin

      • Purified CRY protein

      • This compound or vehicle (DMSO)

    • Include control reactions lacking E1, E2, E3, or ubiquitin to ensure the specificity of the reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination:

    • Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-CRY antibody to detect the appearance of higher molecular weight bands corresponding to ubiquitinated CRY. Alternatively, an anti-ubiquitin antibody can be used.

  • Data Analysis:

    • Compare the intensity of the ubiquitinated CRY bands in the presence and absence of this compound. A reduction in the intensity of these bands in the this compound-treated samples indicates inhibition of CRY ubiquitination.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the stabilizing effect of this compound on CRY proteins. The Cellular Thermal Shift Assay and its isothermal dose-response variant are powerful tools for confirming target engagement and determining the potency of this compound in a cellular context. The in vitro ubiquitination assay offers a mechanistic understanding of how this compound directly interferes with the enzymatic machinery responsible for CRY degradation. By employing these techniques, researchers can effectively characterize the interaction between this compound and CRY, facilitating further drug development efforts targeting the circadian clock.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The circadian clock is an endogenous timekeeping system that regulates a wide array of physiological and metabolic processes, aligning them with the 24-hour day-night cycle. Disruptions in this internal clock are increasingly linked to a variety of pathologies, including sleep disorders, metabolic syndrome, and cancer. At the molecular level, the circadian clock is driven by a complex network of transcriptional-translational feedback loops. A key component of this machinery is the Cryptochrome (CRY) protein, which acts as a critical repressor of the CLOCK/BMAL1 transcriptional activator complex.

KL044 is a potent small-molecule stabilizer of the Cryptochrome (CRY) protein. As a derivative of the previously identified CRY stabilizer KL001, this compound exhibits approximately tenfold higher potency in lengthening the circadian period.[1] Its mechanism of action involves binding to the FAD-binding pocket of CRY, thereby protecting it from ubiquitin-mediated degradation.[2] This stabilization of CRY enhances its repressive activity on the CLOCK/BMAL1 complex, leading to a modulation of the circadian cycle. These properties make this compound a valuable tool for investigating the role of the circadian clock in health and disease, and for the development of novel chronotherapeutics.

This document provides detailed application notes and experimental protocols for utilizing this compound to study clock-related diseases in various research settings.

Data Presentation

The following tables summarize the quantitative effects of this compound on circadian parameters as determined in cell-based assays.

Table 1: Effect of this compound on the Circadian Period in U2OS Cell Lines

Cell LineReporterThis compound Concentration (µM)Period Lengthening (hours)
U2OSBmal1-dLuc1~2
U2OSBmal1-dLuc10~6
U2OSPer2-dLuc1~2.5
U2OSPer2-dLuc10~7

Table 2: Effect of this compound on CRY1 Protein Stability in HEK293 Cells

TreatmentHalf-life of CRY1-LUC (hours)
Vehicle (DMSO)~2
This compound (10 µM)> 8

Signaling Pathway

This compound modulates the core circadian feedback loop by stabilizing the CRY protein. This enhanced stability of CRY leads to a more sustained repression of the CLOCK/BMAL1 complex, thereby altering the expression of downstream clock-controlled genes.

KL044_Signaling_Pathway This compound This compound CRY CRY Protein This compound->CRY Stabilizes Ubiquitination Ubiquitination & Degradation CRY->Ubiquitination Inhibits CLOCK_BMAL1 CLOCK/BMAL1 Complex CRY->CLOCK_BMAL1 Represses Clock_Genes Clock-Controlled Genes (e.g., Per, Cry) CLOCK_BMAL1->Clock_Genes Activates Transcription Physiological_Outputs Physiological Outputs (Sleep, Metabolism, etc.) CLOCK_BMAL1->Physiological_Outputs Regulates Clock_Genes->CRY Translation

Caption: Mechanism of action of this compound on the core circadian clock pathway.

Experimental Protocols

Cell-Based Circadian Rhythm Assay using Luciferase Reporters

This protocol describes how to assess the effect of this compound on the period of the circadian clock in cultured cells using a luciferase reporter system. U2OS cells stably expressing a luciferase reporter driven by a clock-controlled promoter (e.g., Bmal1 or Per2) are commonly used.[3]

Materials:

  • U2OS cells stably expressing Bmal1-dLuc or Per2-dLuc[4]

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • D-Luciferin sodium salt

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer capable of continuous live-cell recording at 37°C

Procedure:

  • Cell Seeding: Seed the U2OS reporter cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM.

  • Cell Culture: Incubate the plate at 37°C in a 5% CO2 incubator until the cells reach confluency (approximately 24-48 hours).

  • Synchronization: Synchronize the cellular clocks by replacing the medium with DMEM containing 1 µM dexamethasone. Incubate for 2 hours.

  • Compound Treatment: After synchronization, wash the cells once with PBS and replace the medium with 100 µL of recording medium (DMEM without phenol (B47542) red, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.1 mM D-Luciferin).

  • Add this compound to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).

  • Luminescence Recording: Immediately place the plate in a luminometer and record luminescence at 37°C for at least 3-5 days, with measurements taken every 10-30 minutes.

  • Data Analysis: Analyze the bioluminescence data to determine the period, phase, and amplitude of the circadian rhythm for each treatment condition.

Experimental Workflow:

Luciferase_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed U2OS Reporter Cells Incubate Incubate to Confluency Seed->Incubate Sync Synchronize with Dexamethasone Incubate->Sync Treat Treat with this compound & Luciferin Sync->Treat Record Record Luminescence Treat->Record Analyze Analyze Circadian Parameters Record->Analyze

Caption: Workflow for the cell-based luciferase reporter assay.

CRY1 Stabilization Assay

This protocol is designed to directly assess the ability of this compound to stabilize the CRY1 protein in cells. It utilizes a cycloheximide (B1669411) chase assay to monitor the degradation rate of a CRY1-luciferase fusion protein.[5][6]

Materials:

  • HEK293 cells

  • Plasmid encoding CRY1-Luciferase (CRY1::LUC) fusion protein[7]

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Cycloheximide (CHX) stock solution (10 mg/mL in DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Seed HEK293 cells in a 24-well plate and transfect them with the CRY1::LUC plasmid using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24 hours to allow for protein expression.

  • Compound Treatment: Replace the medium with fresh DMEM containing this compound at the desired concentration (e.g., 10 µM) or vehicle (DMSO). Incubate for 4-6 hours.

  • Protein Synthesis Inhibition: Add cycloheximide to a final concentration of 100 µg/mL to all wells to inhibit new protein synthesis. This is time point 0.

  • Time Course: At various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity at each time point to the activity at time 0. Plot the relative luciferase activity against time to determine the half-life of the CRY1-LUC protein in the presence and absence of this compound.

Experimental Workflow:

CRY_Stabilization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Transfect Transfect HEK293 with CRY1::LUC Plasmid Incubate_24h Incubate 24h Transfect->Incubate_24h Treat_this compound Treat with this compound Incubate_24h->Treat_this compound Add_CHX Add Cycloheximide Treat_this compound->Add_CHX Time_Course Collect Samples over Time Add_CHX->Time_Course Measure_Luc Measure Luciferase Activity Time_Course->Measure_Luc Analyze_HalfLife Determine Protein Half-life Measure_Luc->Analyze_HalfLife

Caption: Workflow for the CRY1 stabilization assay.

Application Notes for Disease Models

Investigating Sleep Disorders

Disruptions in the circadian clock are a hallmark of many sleep disorders. This compound can be used in animal models to investigate the role of CRY stabilization in regulating sleep-wake cycles.

Suggested Model: C57BL/6J mice.

Protocol Outline:

  • Acclimation: Acclimate mice to a 12:12 hour light-dark cycle for at least two weeks.

  • Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage). Dosing should be determined based on pharmacokinetic studies.

  • Sleep-Wake Analysis: Continuously monitor the sleep-wake patterns using electroencephalography (EEG) and electromyography (EMG) recordings for at least 24-48 hours post-administration.[8]

  • Data Analysis: Analyze the EEG/EMG data to quantify total sleep time, wake time, REM sleep, NREM sleep, and the fragmentation of sleep-wake states.

Investigating Metabolic Diseases

The circadian clock plays a crucial role in regulating metabolism, and its disruption is linked to metabolic syndrome, obesity, and type 2 diabetes. This compound can be used to explore the therapeutic potential of CRY stabilization in metabolic disease models.

Suggested Model: Diet-induced obese (DIO) mice.[9]

Protocol Outline:

  • Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity and metabolic dysfunction.

  • Treatment: Administer this compound or vehicle to the DIO mice for a specified period (e.g., 2-4 weeks).

  • Metabolic Phenotyping:

    • Monitor body weight, food intake, and water consumption.

    • Perform glucose tolerance tests (GTT) and insulin (B600854) tolerance tests (ITT) to assess glucose homeostasis.

    • Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.

    • At the end of the study, collect tissues (liver, adipose tissue) for histological analysis and gene expression studies of clock-controlled metabolic genes.

Investigating Cancer

Emerging evidence suggests a link between circadian disruption and cancer progression. This compound can be used to study the effects of CRY stabilization on the proliferation and viability of cancer cells.

Suggested Model: Various cancer cell lines (e.g., colon, breast, melanoma).[10][11]

Protocol Outline:

  • Cell Culture: Culture cancer cell lines under standard conditions.

  • Treatment: Treat the cells with a range of this compound concentrations.

  • Proliferation Assay: Measure cell proliferation over several days using assays such as the MTT or CyQUANT assay.

  • Cell Cycle Analysis: Use flow cytometry to analyze the effect of this compound on cell cycle distribution.

  • Apoptosis Assay: Assess the induction of apoptosis using methods like Annexin V staining or caspase activity assays.

  • Gene Expression Analysis: Analyze the expression of key cell cycle and apoptosis-related genes that are known to be under circadian control.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines or animal models. Appropriate controls should be included in all experiments.

References

Troubleshooting & Optimization

troubleshooting unexpected results with KL044 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing KL044 in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small-molecule stabilizer of the clock protein cryptochrome (B1237616) (CRY).[1] It functions by binding to CRY, thereby preventing its ubiquitin-dependent degradation. This stabilization of CRY leads to a lengthening of the circadian period and repression of the activity of other clock components, such as Per2.[1][2] this compound has been shown to be approximately tenfold more potent than its predecessor, KL001.[1][2]

Q2: I am observing unexpected off-target effects. What could be the cause?

A2: While this compound is designed to be a specific stabilizer of CRY, off-target effects are a possibility with any small molecule inhibitor. These can arise from interactions with other proteins or pathways. For instance, studies with other CRY-targeting compounds have noted non-specific effects on luciferase reporter activity.[3][4] It is crucial to include appropriate controls in your experiments to distinguish between on-target and off-target effects. Consider using a structurally different CRY stabilizer or a negative control compound that is structurally similar to this compound but inactive.

Q3: My experimental results are inconsistent between batches. What are some potential reasons?

A3: Inconsistent results can stem from several factors, including:

  • Compound Stability: Ensure that this compound stock solutions are prepared, stored, and handled correctly. Avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact experimental outcomes. Maintain consistent cell culture practices.

  • Experimental Timing: Given that this compound modulates the circadian rhythm, the timing of treatment and sample collection is critical. Ensure that these are performed at consistent time points in relation to cell synchronization.

Q4: What is the recommended working concentration for this compound?

A4: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. For example, in U2OS cells, a concentration of 10 µM has been used to study its effects on CRY1 stabilization.[5] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.

Troubleshooting Guides

Issue 1: No observable effect on the circadian period.
Possible Cause Suggested Solution
Incorrect concentration of this compound Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations may need to be optimized for different cell types.
Insensitive reporter system Ensure that your circadian reporter (e.g., Bmal1-dLuc or Per2-dLuc) is responsive and that the luminescence signal is robust.[6]
Problems with cell synchronization Verify your cell synchronization protocol. Inconsistent synchronization will lead to variability in circadian rhythms.
Degradation of this compound Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.
Issue 2: Unexpected cytotoxicity or decrease in cell viability.
Possible Cause Suggested Solution
Concentration of this compound is too high Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine the cytotoxic threshold for your cell line.[7][8][9]
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic level for your cells (typically <0.5%). Include a solvent-only control.
Off-target effects The observed cytotoxicity may be due to off-target effects. Consider using a lower, non-toxic concentration of this compound in combination with other compounds or validating the phenotype with a different CRY stabilizer.
Interaction with other treatments If co-treating with other drugs, consider the possibility of synergistic cytotoxic effects.
Issue 3: Inconsistent results in apoptosis or cell cycle assays.
Possible Cause Suggested Solution
Inappropriate timing of analysis The effects of CRY stabilization on apoptosis and cell cycle may be time-dependent. Perform a time-course experiment to identify the optimal time point for analysis after this compound treatment.
Cell line-specific responses The link between the circadian clock and apoptosis/cell cycle can be cell-type specific. The observed effects may vary between different cell lines.
Sub-optimal assay conditions Ensure that your apoptosis (e.g., Annexin V/PI staining) or cell cycle (e.g., Propidium Iodide staining) protocols are optimized for your cell line and flow cytometer.
Confounding effects of cell synchronization The method used for cell synchronization can itself affect cell cycle distribution. Include appropriate controls to account for this.

Experimental Protocols

Protocol 1: General Procedure for Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.

  • Treatment: The following day, treat cells with a serial dilution of this compound. Include untreated and solvent-only controls.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: General Procedure for Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
  • Cell Seeding and Treatment: Seed cells in 6-well plates. After allowing them to adhere, treat with the desired concentration of this compound or a vehicle control for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: General Procedure for Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
  • Cell Seeding and Treatment: Seed cells and treat with this compound or a vehicle control as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization, centrifuge, and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol (B145695) dropwise while vortexing. Incubate on ice or at -20°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically detailing the dose-dependent effects of this compound on apoptosis and cell cycle in various cell lines. Researchers are encouraged to generate this data empirically for their specific systems.

Table 1: Illustrative Dose-Response Data for a Hypothetical Experiment with this compound

This compound Concentration (µM)Cell Viability (%)% Early Apoptosis% Late Apoptosis/Necrosis% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)1002.11.555.229.815.0
198.53.01.854.929.515.6
595.25.52.558.325.116.6
1088.710.24.865.118.716.2
2075.318.59.770.312.517.2
5050.135.620.172.18.919.0

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Signaling Pathways and Experimental Workflows

CRY_Stabilization_Pathway cluster_0 This compound Action cluster_1 Circadian Clock Core Machinery This compound This compound CRY Cryptochrome (CRY) This compound->CRY binds to & stabilizes Ubiquitination Ubiquitination & Degradation CRY->Ubiquitination inhibits CLOCK_BMAL1 CLOCK/BMAL1 Complex CRY->CLOCK_BMAL1 inhibits PER PER PER->CLOCK_BMAL1 inhibits E_box E-box (Promoter) CLOCK_BMAL1->E_box activates E_box->CRY transcription E_box->PER transcription

Caption: Mechanism of CRY stabilization by this compound.

Apoptosis_Pathway cluster_0 CRY Stabilization cluster_1 Apoptosis Regulation CRY_stabilization CRY Stabilization (e.g., by this compound) p53 p53 CRY_stabilization->p53 may influence Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 inhibits transcription Bax Bax (Pro-apoptotic) p53->Bax activates transcription Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Caspases Caspase Cascade Mitochondrion->Caspases releases cytochrome c to activate Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: Potential influence of CRY stabilization on apoptosis.

Cell_Cycle_Pathway cluster_0 CRY Stabilization cluster_1 Cell Cycle Regulation CRY1_stabilization CRY1 Stabilization (e.g., by this compound) Wee1 Wee1 CRY1_stabilization->Wee1 may influence p21 p21 (CDKN1A) CRY1_stabilization->p21 may influence expression CDK1_CyclinB CDK1/Cyclin B Wee1->CDK1_CyclinB inhibits G2_M_transition G2/M Transition CDK1_CyclinB->G2_M_transition promotes CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE inhibits G1_S_transition G1/S Transition CDK2_CyclinE->G1_S_transition promotes

Caption: Potential influence of CRY stabilization on cell cycle.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., U2OS) start->cell_culture synchronization Cell Synchronization (e.g., Dexamethasone) cell_culture->synchronization treatment This compound Treatment (Dose-response) synchronization->treatment incubation Incubation (Time-course) treatment->incubation sample_collection Sample Collection incubation->sample_collection analysis Analysis sample_collection->analysis viability Cell Viability (MTT Assay) analysis->viability apoptosis Apoptosis (Annexin V/PI) analysis->apoptosis cell_cycle Cell Cycle (PI Staining) analysis->cell_cycle end End viability->end apoptosis->end cell_cycle->end

Caption: General workflow for assessing this compound effects.

References

Technical Support Center: Troubleshooting KL044 Dose-Response Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering variability in dose-response curves when working with KL044. The following question-and-answer-based troubleshooting guides and FAQs will help identify and address potential sources of inconsistency in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that functions as a stabilizer of the clock protein cryptochrome (B1237616) (CRY).[1] By binding to CRY, this compound prevents its degradation, thereby lengthening the circadian period and repressing the activity of other clock components like PER2.[1] Its primary role is as a chemical tool to modulate the function of the circadian clock.[1]

Q2: What are the key parameters of a dose-response curve?

A dose-response curve graphically represents the relationship between the concentration of a drug (dose) and the magnitude of its effect (response).[2][3] Key parameters include:

  • EC50 (or IC50): The concentration of a drug that produces 50% of the maximal effect (or inhibition). It is a measure of the drug's potency.[3]

  • Emax: The maximum therapeutic response a drug can produce. It is a measure of the drug's efficacy.[3]

  • Slope (Hill Coefficient): Describes the steepness of the curve and indicates the sensitivity of the response to changes in drug concentration.[3]

Q3: What are common sources of variability in in-vitro dose-response assays?

Variability in dose-response curves can arise from several factors, including:

  • Experimental Conditions: Temperature, pH, and ionic strength of solutions can affect drug-target binding.[4]

  • Cell Culture Conditions: Cell type, passage number, cell density, and growth phase can all influence the cellular response to a drug.

  • Reagent Quality and Handling: Inconsistent quality of reagents, improper storage, and errors in serial dilutions can lead to significant variability.

  • Assay Protocol: Incubation times, choice of assay endpoint, and detection method can impact the results.

  • Data Analysis: The mathematical model used to fit the curve can influence the calculated parameters.[5]

Troubleshooting Guide for this compound Dose-Response Variability

This guide is designed to help you systematically troubleshoot common issues that may lead to inconsistent this compound dose-response curves.

Issue 1: High variability between replicate experiments.

If you are observing significant differences in your dose-response curves from one experiment to the next, consider the following factors:

Troubleshooting Steps:

  • Standardize Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.

    • Cell Seeding Density: Ensure a uniform cell seeding density across all wells and experiments. Over- or under-confluent cells can respond differently to treatment.

    • Synchronization of Circadian Rhythms: As this compound targets the circadian clock, the time of day when cells are treated can be a critical source of variability. Consider synchronizing your cells' circadian rhythms before treatment.

  • Verify Reagent Preparation and Handling:

    • This compound Stock Solution: Prepare fresh stock solutions of this compound or aliquot and store them properly to avoid degradation. Repeated freeze-thaw cycles should be avoided.

    • Serial Dilutions: Use precise pipetting techniques and freshly prepared diluents for serial dilutions.

  • Optimize Assay Protocol:

    • Incubation Time: The pre-incubation time between the drug and the target can be critical.[5] Ensure a consistent incubation time for all experiments.

    • Assay Endpoint: The choice of endpoint (e.g., reporter gene expression, protein levels) and the time of measurement should be optimized and kept consistent.

Issue 2: Inconsistent EC50 values.

Fluctuations in the calculated EC50 value indicate a change in the apparent potency of this compound.

Troubleshooting Steps:

  • Review Cell Line Integrity:

    • Cell Line Authentication: Periodically authenticate your cell line to ensure it has not been misidentified or cross-contaminated.

    • Mycoplasma Contamination: Regularly test for mycoplasma contamination, as it can significantly alter cellular physiology and drug response.

  • Evaluate Serum and Media Components:

    • Serum Lot-to-Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and hormones that may influence the circadian clock and cell signaling pathways. Test new lots of FBS before use in critical experiments.

    • Media Formulation: Ensure you are using a consistent media formulation.

  • Assess Drug-Target Engagement:

    • Target Expression Levels: The expression level of CRY, the target of this compound, may vary with cell density or other culture conditions. This can alter the concentration of this compound required to elicit a response.

Issue 3: Unexpected curve shape or low Emax.

Deviations from the expected sigmoidal curve shape or a lower than expected maximal effect can be indicative of several issues.

Troubleshooting Steps:

  • Investigate Drug Solubility:

    • Precipitation: At higher concentrations, this compound may precipitate out of solution, leading to a plateau or decrease in the response. Visually inspect your treatment wells for any signs of precipitation.

    • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all doses and is not causing cellular toxicity.

  • Consider Off-Target Effects or Cellular Toxicity:

    • Cytotoxicity Assays: Perform a parallel cytotoxicity assay to determine if the observed effect is due to the specific activity of this compound or a general toxic effect at higher concentrations.

  • Re-evaluate Data Fitting:

    • Curve Fitting Model: Most dose-response curves are analyzed using a four-parameter logistic model.[5] Ensure that this model is appropriate for your data and that the curve fit is accurate.

Experimental Protocols

Standard Protocol for a this compound Dose-Response Experiment using a Reporter Assay:

  • Cell Seeding: Seed a stable cell line expressing a circadian-regulated reporter (e.g., PER2::LUC) in a 96-well plate at a predetermined optimal density.

  • Cell Synchronization (Optional but Recommended): Once cells reach confluence, synchronize their circadian rhythms by treating with a high concentration of dexamethasone (B1670325) for a short period, followed by a media change.

  • This compound Treatment: 24 hours after synchronization, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control if available.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) in a controlled environment (37°C, 5% CO2).

  • Luminescence Reading: Add the luciferase substrate and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and fit the dose-response curve using a suitable non-linear regression model to determine the EC50 and Emax.

Data Presentation

Table 1: Troubleshooting Checklist for this compound Dose-Response Variability

Potential Source of Variability Parameter Affected Recommended Action
Cell Culture EC50, Emax, Curve ShapeUse consistent cell passage number, seeding density, and media. Consider cell synchronization.
Reagent Handling EC50, EmaxPrepare fresh stock solutions, use precise pipetting for serial dilutions.
Assay Protocol EC50, EmaxMaintain consistent incubation times and assay endpoints.
Cell Line Integrity EC50, EmaxAuthenticate cell line and test for mycoplasma contamination.
Serum/Media EC50Test new lots of FBS and use consistent media formulation.
Drug Solubility Curve Shape, EmaxCheck for precipitation at high concentrations. Maintain a low, consistent solvent concentration.
Cytotoxicity Curve Shape, EmaxPerform a parallel cytotoxicity assay.
Data Analysis EC50, Emax, SlopeUse an appropriate curve fitting model and verify the fit.

Visualizations

KL044_Mechanism_of_Action cluster_inhibition Inhibitory Action This compound This compound CRY Cryptochrome (CRY) Protein This compound->CRY Binds to Stabilization Stabilization Ubiquitin_Ligase Ubiquitin Ligase Complex CRY->Ubiquitin_Ligase Targeted by Degradation Degradation PER2 PER2 Protein CRY->PER2 Represses Proteasome Proteasome Ubiquitin_Ligase->Proteasome Leads to Proteasome->Degradation Transcription Transcription of Circadian Genes PER2->Transcription Activates Inhibition Inhibition

Caption: Mechanism of action of this compound as a stabilizer of the CRY protein.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture & Seeding Treatment Cell Treatment with This compound Serial Dilution Cell_Culture->Treatment Reagent_Prep Reagent & this compound Preparation Reagent_Prep->Treatment Incubation Incubation Treatment->Incubation Assay Assay & Data Acquisition Incubation->Assay Data_Normalization Data Normalization Assay->Data_Normalization Curve_Fitting Curve Fitting & Parameter Extraction Data_Normalization->Curve_Fitting Results Results (EC50, Emax) Curve_Fitting->Results

Caption: General experimental workflow for a dose-response assay.

Troubleshooting_Logic Start Inconsistent Dose- Response Curve Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Reagents Verify Reagent Preparation & Quality Start->Check_Reagents Check_Cells Assess Cell Culture Conditions & Health Start->Check_Cells Check_Analysis Evaluate Data Analysis Method Start->Check_Analysis Troubleshoot_Protocol Standardize incubation times, cell density, etc. Check_Protocol->Troubleshoot_Protocol Troubleshoot_Reagents Use fresh stocks, verify concentrations. Check_Reagents->Troubleshoot_Reagents Troubleshoot_Cells Use consistent passage #, test for mycoplasma. Check_Cells->Troubleshoot_Cells Troubleshoot_Analysis Use appropriate curve fitting model. Check_Analysis->Troubleshoot_Analysis End Consistent Results Troubleshoot_Protocol->End Troubleshoot_Reagents->End Troubleshoot_Cells->End Troubleshoot_Analysis->End

References

Technical Support Center: Identifying and Mitigating Off-Target Effects of KL044

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of KL044, a potent stabilizer of the clock protein cryptochrome (B1237616) (CRY).[1] By following these troubleshooting guides and frequently asked questions (FAQs), users can ensure the specificity of their experimental results and build a robust data package for their research.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound is a derivative of the carbazole (B46965) derivative KL001 and acts as a stabilizer of the cryptochrome (CRY) protein, a key component of the circadian clock machinery.[1] Its on-target effect is achieved through specific molecular interactions, including hydrogen bonding with Ser394 and His357, and CH-π interactions with Trp290 within the CRY protein.[1] This binding stabilizes CRY, leading to a lengthened circadian period and repression of Per2 activity.[1]

Q2: Are there any known off-target effects of this compound?

A2: Currently, there is limited publicly available information specifically documenting the off-target effects of this compound. As with any small molecule inhibitor, the potential for off-target interactions exists and should be experimentally evaluated to ensure data integrity. This guide provides systematic approaches to proactively identify and mitigate such effects.

Q3: I am observing a cellular phenotype that doesn't align with the known function of CRY. How can I determine if this is an off-target effect?

A3: This is a strong indicator of potential off-target activity. A standard method to investigate this is to perform a rescue experiment.[2] If the observed phenotype is due to an on-target effect on CRY, overexpressing a drug-resistant mutant of CRY should reverse the phenotype. If the phenotype persists, it is likely due to the interaction of this compound with one or more off-target proteins.

Q4: What are the initial steps to proactively identify potential off-target effects of this compound?

A4: A proactive approach is crucial for validating the specificity of this compound in your experimental system.[2] Initial steps include both computational and experimental methods. In silico approaches can predict potential off-target interactions based on the chemical structure of this compound.[3][4] Experimentally, performing a broad screen, such as a kinase selectivity profile, is a common starting point to identify potential off-target kinase interactions.[2][5]

Q5: How can I minimize the impact of potential off-target effects in my experiments?

A5: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of this compound that still engages CRY.[2] It is recommended to perform a dose-response curve and correlate the phenotypic response with the degree of CRY stabilization to distinguish on-target from off-target effects.[2]

Troubleshooting Guide

This guide provides structured approaches to systematically identify and mitigate potential off-target effects of this compound.

Issue 1: Unexpected Phenotype Observed with this compound Treatment

Potential Cause: The observed phenotype may be due to an off-target effect of this compound.

Recommended Troubleshooting Steps:

  • Dose-Response Analysis:

    • Objective: Determine the minimal effective concentration of this compound for on-target CRY stabilization.

    • Procedure: Perform a titration of this compound in your cellular model and measure both the stabilization of CRY (on-target) and the unexpected phenotype. A divergence in the concentration-dependence of these two readouts can suggest an off-target effect.

  • Rescue Experiment:

    • Objective: Confirm that the observed phenotype is dependent on the intended target, CRY.

    • Procedure:

      • Engineer a cell line to overexpress a mutant version of CRY that does not bind this compound but retains its normal function.

      • Treat these cells with this compound and assess if the unexpected phenotype is reversed or diminished compared to control cells. If the phenotype persists, it is likely an off-target effect.[2]

  • Use of a Structurally Unrelated CRY Stabilizer:

    • Objective: Determine if the phenotype is specific to the chemical scaffold of this compound.

    • Procedure: Treat your cells with a structurally different compound known to stabilize CRY. If this compound recapitulates the on-target effects without producing the unexpected phenotype, this suggests the phenotype is a this compound-specific off-target effect.

Issue 2: Discrepancy Between In Vitro and Cellular Assay Results

Potential Cause: Differences in the experimental environment can lead to varied results.

Recommended Troubleshooting Steps:

Potential Cause Recommended Troubleshooting Step Expected Outcome
Poor Cell Permeability Perform a cellular uptake assay to measure the intracellular concentration of this compound.Provides a direct measure of compound availability at the site of action.
Inhibitor is a Substrate for Efflux Pumps Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) and this compound.[2]An increase in the cellular potency of this compound will be observed if it is an efflux pump substrate.[2]
Low Expression or Activity of CRY in the Cell Line Verify the expression level of CRY in your cell model using Western blotting or qPCR.Confirms that the target protein is present at sufficient levels for the inhibitor to act upon.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol outlines a method to assess the selectivity of this compound against a broad panel of kinases, a common source of off-target effects for small molecules.

Objective: To identify potential off-target kinase interactions of this compound.

Materials:

  • Purified recombinant kinases (large panel, e.g., >400 kinases).

  • Specific peptide or protein substrates for each kinase.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer.

  • [γ-³³P]ATP.

  • ATP solution.

  • 96-well or 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[6]

  • In a microplate, add the kinase reaction buffer.

  • Add the specific kinase to each well.

  • Add the serially diluted this compound or DMSO (vehicle control).

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[6]

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase.[6]

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).[6]

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.[6]

  • Measure the radioactivity in each well using a scintillation counter.[6]

  • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.

  • Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.

Data Presentation:

Summarize the quantitative data from the in vitro kinase profiling in a table for easy comparison.

Kinase IC₅₀ (nM) for this compound
On-Target (for comparison, if applicable) e.g., Not a kinase
Off-Target Kinase 1 e.g., 1,500
Off-Target Kinase 2 e.g., >10,000
Off-Target Kinase 3 e.g., 950
... ...
Protocol 2: Cellular Target Engagement using NanoBRET™

This protocol describes a method to confirm that this compound engages with its intended target, CRY, in living cells.

Objective: To quantitatively measure the binding of this compound to CRY in a cellular context.

Materials:

  • Cell line engineered to express CRY as a fusion protein with NanoLuc® luciferase.

  • NanoBRET™ fluorescent tracer that binds to CRY.

  • This compound stock solution.

  • Multi-well plates.

  • Luminometer/plate reader capable of measuring BRET.

Procedure:

  • Cell Plating: Seed the engineered cells in a multi-well plate at an appropriate density.[2]

  • Compound Treatment: Add serial dilutions of this compound to the cells.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to CRY.[2]

  • Incubation: Incubate the plate according to the manufacturer's instructions to allow for compound and tracer binding to reach equilibrium.

  • Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer. The BRET signal is generated by the energy transfer from the NanoLuc-tagged CRY to the fluorescent tracer.

  • Data Analysis: The binding of this compound to CRY will compete with the tracer, leading to a decrease in the BRET signal. Calculate the IC₅₀ value from the dose-response curve to quantify the target engagement potency of this compound in live cells.

Visualizations

Signaling Pathway: Simplified Circadian Clock Regulation

Circadian_Clock cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Per_Cry_genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_genes Transcription PER_CRY_mRNA Per/Cry mRNA Per_Cry_genes->PER_CRY_mRNA Export PER_CRY_protein PER:CRY Complex PER_CRY_protein->CLOCK_BMAL1 Inhibition PER_CRY_protein_cyto PER:CRY Complex PER_CRY_mRNA->PER_CRY_protein_cyto Translation PER_CRY_protein_cyto->PER_CRY_protein Nuclear Import Degradation Degradation PER_CRY_protein_cyto->Degradation This compound This compound This compound->PER_CRY_protein_cyto Stabilization

Caption: Simplified diagram of the core circadian clock feedback loop and the stabilizing effect of this compound on the PER:CRY complex.

Experimental Workflow: Identifying Off-Target Effects

Off_Target_Workflow start Start: Unexpected Phenotype with this compound in_silico In Silico Analysis (e.g., Target Prediction) start->in_silico in_vitro In Vitro Profiling (e.g., Kinase Panel) start->in_vitro cellular_assays Cellular Assays (e.g., Thermal Shift, Proteomics) start->cellular_assays validation Target Validation (e.g., Rescue Experiment, RNAi/CRISPR) in_silico->validation in_vitro->validation cellular_assays->validation on_target On-Target Effect Confirmed validation->on_target Phenotype Reversed off_target Off-Target Effect Identified validation->off_target Phenotype Persists mitigation Mitigation Strategy (e.g., Dose Optimization, Analog Synthesis) off_target->mitigation

Caption: A logical workflow for the systematic identification and validation of potential off-target effects of this compound.

Logical Relationship: Troubleshooting Unexpected Results

Troubleshooting_Logic cluster_yes YES cluster_no NO issue Issue: Unexpected Phenotype Is the phenotype dose-dependent with CRY stabilization? on_target_pathway Possible On-Target Downstream Effect issue:f1->on_target_pathway Yes off_target_investigation Investigate Off-Target Effects issue:f1->off_target_investigation No validate_pathway Validate Downstream Signaling Pathway on_target_pathway->validate_pathway profiling Perform Kinase/Proteomic Profiling off_target_investigation->profiling rescue Conduct Rescue Experiment off_target_investigation->rescue

Caption: A decision tree to guide researchers in troubleshooting unexpected phenotypes observed with this compound treatment.

References

improving the solubility and stability of KL044 in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KL044. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and stability of this compound in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a hydrophobic compound and should be dissolved in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a stock solution.[1][2][3][4]

Q2: What is the maximum concentration of DMSO that is safe for most cell cultures?

A2: While most cell lines can tolerate DMSO concentrations up to 0.5%, it is advisable to keep the final concentration in your cell culture medium at or below 0.1% to minimize cytotoxic effects.[2] Primary cells may be more sensitive, requiring even lower concentrations.[2]

Q3: My this compound is not dissolving completely in the aqueous buffer after dilution from a DMSO stock. What should I do?

A3: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Sonication: Use a sonicator to aid in the dissolution of the peptide.[1][2]

  • Gradual Dilution: Add the DMSO stock solution to the aqueous buffer slowly and dropwise while vortexing or stirring.[2][5]

  • pH Adjustment: The solubility of some compounds can be pH-dependent. Test the solubility in buffers with different pH values to find the optimal condition.[1][3]

  • Co-solvents: In some cases, the addition of a small amount of another organic solvent like ethanol (B145695) or acetonitrile (B52724) might improve solubility.[1]

Q4: How should I store my this compound stock solution?

A4: For long-term storage, it is recommended to store the this compound stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with this compound.

Problem Possible Cause Recommended Solution
Precipitation in cell culture media The aqueous environment of the media is causing the hydrophobic this compound to come out of solution.1. Decrease the final concentration of this compound in the media. 2. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells (ideally ≤ 0.1%).[2] 3. Prepare fresh dilutions for each experiment.
Loss of compound activity over time This compound may be unstable in the cell culture medium at 37°C.1. Minimize the time the compound is in the media before and during the experiment. 2. Consider a continuous dosing regimen if the experimental design allows. 3. Store stock solutions properly at -20°C or -80°C and avoid repeated freeze-thaw cycles.[6]
Inconsistent experimental results This could be due to incomplete dissolution or aggregation of this compound.1. Always centrifuge your prepared this compound solution to pellet any undissolved particles before adding it to your experiment.[1][3] 2. Visually inspect the solution for any signs of precipitation. 3. Use sonication to ensure complete dissolution.[1][2]
Cell toxicity observed The concentration of DMSO or this compound may be too high.1. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. 2. Ensure the final DMSO concentration is as low as possible (≤ 0.1%).[2] 3. Run a vehicle control (media with the same concentration of DMSO) to assess the effect of the solvent on your cells.

Quantitative Data Summary

This compound Solubility Data

Solvent Concentration Observation Source
DMSO≥ 2.5 mg/mL (6.95 mM)Clear solution[6]
DMSO100 mg/mL (277.92 mM)With ultrasonic treatment[4]
Corn oil (with 10% DMSO)2.5 mg/mLFor in vivo applications[6]

Recommended DMSO Concentrations in Cell Culture

Cell Type Recommended Maximum DMSO Concentration Source
Most Cell Lines0.5%[2]
Primary Cells0.1%[2]
General Recommendation~0.1%[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Protocol 2: Dilution of this compound for Cell Culture Experiments

  • Objective: To prepare a working solution of this compound in cell culture medium.

  • Materials:

    • This compound stock solution in DMSO

    • Pre-warmed cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

    • In a sterile tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent precipitation.[2][5]

    • Vortex the final working solution for another 30 seconds to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider preparing a more dilute working solution or using sonication.

    • Use the freshly prepared working solution for your experiment immediately.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Experimental Application This compound This compound Powder stock 10 mM Stock Solution This compound->stock Dissolve dmso DMSO dmso->stock working Final Working Solution stock->working Dilute Dropwise storage_short -20°C (1 month) stock->storage_short storage_long -80°C (6 months) stock->storage_long media Cell Culture Media media->working cells Cell Culture working->cells Treat Cells

Caption: Workflow for preparing and using this compound in cell culture experiments.

troubleshooting_logic start Precipitation Observed? sonicate Use Sonication start->sonicate Yes lower_conc Lower Final Concentration sonicate->lower_conc No Improvement success Clear Solution sonicate->success Resolved adjust_ph Adjust pH of Buffer lower_conc->adjust_ph No Improvement lower_conc->success Resolved adjust_ph->success Resolved fail Still Precipitates adjust_ph->fail No Improvement

Caption: Troubleshooting logic for this compound precipitation issues.

References

Technical Support Center: Optimizing KL044 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and other experimental parameters for KL044 treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small-molecule stabilizer of the cryptochrome (B1237616) (CRY) proteins, which are key components of the core circadian clock machinery.[1][2] Its primary mechanism of action is to bind to CRY, preventing its degradation and thereby enhancing its repressive activity on the CLOCK-BMAL1 transcriptional activators. This leads to a lengthening of the circadian period and repression of target genes like Per2.[1][2][3]

Q2: What is the typical incubation time for this compound treatment?

A2: The optimal incubation time for this compound is highly dependent on the specific assay and cell type. Based on available literature, incubation times can range from a few hours to several days. For instance, in CRY1 stabilization assays using HEK293 cells, an 8-hour incubation has been reported. For studies on melanogenesis, a related compound was used for 48 hours in human melanocytes. It is crucial to perform a time-course experiment to determine the optimal duration for your specific experimental setup.

Q3: What is a recommended starting concentration for this compound?

A3: A typical starting concentration for in vitro experiments is in the low micromolar range. For example, a concentration range of 0-3.7 μM has been used in CRY1-LUC fusion protein stabilization assays. A dose-response experiment is essential to determine the optimal concentration for your cell line and assay.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. For stock solutions, it is recommended to dissolve it in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For cell culture experiments, the final concentration of the solvent in the media should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts.

Q5: Is this compound stable in cell culture medium?

A5: The stability of small molecules in cell culture medium can be influenced by factors such as pH, temperature, and the presence of serum components. While specific stability data for this compound in various media is not extensively published, it is good practice to prepare fresh dilutions of the compound from a frozen stock for each experiment. If long-term stability is a concern for your experimental design, it is advisable to perform a stability test by incubating this compound in your specific cell culture medium over time and assessing its integrity and activity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound treatment Suboptimal Incubation Time: The incubation period may be too short for the biological process to occur or too long, leading to compound degradation or cellular adaptation.Perform a time-course experiment with a range of incubation times (e.g., 2, 8, 24, 48 hours) to identify the optimal window for your endpoint.
Incorrect Concentration: The concentration of this compound may be too low to elicit a response or too high, causing cytotoxicity.Conduct a dose-response experiment with a broad range of concentrations (e.g., 0.1, 1, 5, 10, 25 µM) to determine the EC50 or IC50.
Compound Instability: this compound may be degrading in the cell culture medium.Prepare fresh dilutions for each experiment. If necessary, assess compound stability in your specific medium over time using analytical methods like HPLC.
Cell Line Insensitivity: The cell line used may not have a robust circadian clock or may lack the necessary cellular machinery for this compound to exert its effect.Use a cell line known to have a functional circadian clock (e.g., U2OS, NIH3T3). Confirm the expression of CRY proteins in your cell line.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable responses.Ensure a homogenous cell suspension before seeding and use a consistent seeding density for all wells.
Edge Effects in Multi-well Plates: Wells on the perimeter of the plate can experience different environmental conditions, leading to variability.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.
Inaccurate Pipetting: Small errors in pipetting can lead to significant concentration differences, especially with potent compounds.Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of the treatment solution to add to replicate wells.
Unexpected Cytotoxicity High Concentration of this compound: The concentration used may be toxic to the cells.Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your specific cell line.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (typically ≤0.1%). Include a vehicle control in your experiments.

Data Presentation

Table 1: Recommended Starting Incubation Times and Concentrations for this compound Treatment in Various Assays

Assay Type Cell Line Recommended Starting Incubation Time Recommended Starting Concentration Range Reference
CRY1 Stabilization (Luciferase Reporter)HEK2938 hours0.1 - 5 µM
Per2 Repression (Luciferase Reporter)U2OS, NIH3T324 - 72 hours0.5 - 10 µM[3]
Melanogenesis InhibitionB16F10, Human Melanocytes48 - 72 hours1 - 20 µM[4]
Western Blot (p-CREB, CRY1)Various2 - 24 hours1 - 10 µM

Note: These are starting recommendations. Optimal conditions should be determined empirically for each specific experimental system.

Experimental Protocols

Protocol 1: Time-Course Experiment for Optimal Incubation Time
  • Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere and synchronize (if necessary) for 24 hours.

  • This compound Treatment: Prepare a working solution of this compound at the desired final concentration in pre-warmed cell culture medium.

  • Incubation: Treat the cells with the this compound solution. Include a vehicle control (medium with the same concentration of solvent).

  • Time Points: Harvest or analyze the cells at various time points (e.g., 2, 4, 8, 12, 24, 48 hours) post-treatment.

  • Endpoint Analysis: Perform the desired assay (e.g., luciferase activity, gene expression analysis, protein quantification) at each time point.

  • Data Analysis: Plot the measured response against the incubation time to determine the optimal duration for the desired effect.

Protocol 2: Dose-Response Experiment for Optimal Concentration
  • Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere and synchronize for 24 hours.

  • Serial Dilutions: Prepare a series of this compound dilutions in pre-warmed cell culture medium, covering a broad concentration range (e.g., logarithmic dilutions from 0.01 µM to 100 µM).

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for the optimal duration determined from the time-course experiment.

  • Endpoint Analysis: Perform the desired assay.

  • Data Analysis: Plot the response against the log of the this compound concentration and fit a dose-response curve to determine the EC50 or IC50 value.

Visualizations

KL044_Signaling_Pathway cluster_0 Core Circadian Clock cluster_1 Melanogenesis Pathway This compound This compound CRY Cryptochrome (CRY) This compound->CRY Binds and Stabilizes CLOCK_BMAL1 CLOCK-BMAL1 Complex CRY->CLOCK_BMAL1 Inhibits Degradation Ubiquitin-Proteasome Degradation CRY->Degradation Prevents cAMP cAMP CRY->cAMP Suppresses Per_Cry_Genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_Genes Activates Transcription Per_Cry_mRNA Per/Cry mRNA Per_Cry_Genes->Per_Cry_mRNA PER_CRY_Proteins PER/CRY Proteins Per_Cry_mRNA->PER_CRY_Proteins Translation PER_CRY_Proteins->CLOCK_BMAL1 Inhibits PER_CRY_Proteins->Degradation Targeted for PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Activates Transcription Melanogenesis Melanogenesis MITF->Melanogenesis Promotes

Caption: this compound signaling pathway in circadian regulation and melanogenesis.

Experimental_Workflow start Start cell_culture 1. Cell Culture & Seeding start->cell_culture synchronization 2. Cell Synchronization (Optional) cell_culture->synchronization time_course 3a. Time-Course Experiment synchronization->time_course Determine Optimal Time dose_response 3b. Dose-Response Experiment synchronization->dose_response Determine Optimal Conc. time_course->dose_response Use Optimal Time treatment 4. This compound Treatment dose_response->treatment incubation 5. Incubation treatment->incubation analysis 6. Endpoint Analysis incubation->analysis data_interpretation 7. Data Interpretation analysis->data_interpretation end End data_interpretation->end

Caption: General experimental workflow for optimizing this compound treatment.

References

dealing with inconsistent period lengthening with KL044

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing KL044, a potent cryptochrome (B1237616) 1 (CRY1) stabilizer, in circadian rhythm experiments.

Troubleshooting Guide: Inconsistent Period Lengthening with this compound

Researchers may occasionally observe variability in the period-lengthening effects of this compound. This guide provides a systematic approach to troubleshooting these inconsistencies.

Question: We are observing inconsistent period lengthening in our cell-based assays when using this compound. What are the potential causes and how can we troubleshoot this?

Answer:

Inconsistent period lengthening with this compound can arise from several factors, ranging from experimental technique to the biological state of the cells. Below is a step-by-step guide to help you identify and resolve the issue.

Experimental Protocol and Reagents

a. This compound Stock Solution and Working Concentration:

  • Inconsistent Dilutions: Ensure accurate and consistent serial dilutions of your this compound stock solution. Use calibrated pipettes and thoroughly mix the solution at each dilution step.

  • Degradation: Prepare fresh working solutions for each experiment from a properly stored stock. This compound is light-sensitive; protect it from light during storage and handling.

  • Dose-Response: Inconsistent effects can occur if the concentration used is on a steep part of the dose-response curve. Confirm the optimal concentration for your cell line with a dose-response experiment. This compound has been shown to have a dose-dependent effect on period lengthening.[1]

b. Cell Culture Conditions:

  • Cell Line Integrity: Use a consistent cell line and passage number. High-passage number cells can exhibit altered circadian rhythms.

  • Serum Shock Synchronization: The concentration and duration of the serum shock for synchronization are critical. Inconsistencies in this step can lead to variable starting phases and amplitudes, affecting the perceived period.

  • Media Composition: Changes in media components, such as serum batches, can influence circadian rhythms. Use a consistent source and lot of media and serum.

Biological Factors
  • Cellular Health: Ensure cells are healthy and in a logarithmic growth phase before starting the experiment. Stressed or overly confluent cells may exhibit dampened or irregular circadian rhythms.

  • Mycoplasma Contamination: Mycoplasma can significantly alter cellular physiology, including circadian rhythms. Regularly test your cell cultures for contamination.

Data Acquisition and Analysis
  • Luminometer Settings: Ensure consistent settings on your luminometer, including integration time and temperature. Temperature fluctuations can affect the circadian period.

  • Data Analysis Parameters: Use a consistent algorithm and parameters for period analysis. Detrending methods and the number of cycles analyzed can influence the calculated period length.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that acts as a stabilizer of the clock protein cryptochrome 1 (CRY1).[2][3] By binding to CRY1, this compound prevents its degradation, leading to an accumulation of CRY1 protein. This enhanced CRY1 stability strengthens its repressive effect on the CLOCK:BMAL1 transcriptional complex, which in turn lengthens the period of the circadian clock and represses the activity of proteins like PER2.[2][3]

Q2: How much of a period-lengthening effect should I expect with this compound?

A2: The magnitude of period lengthening is dose-dependent and can vary between different cell lines.[1][4] this compound is significantly more potent than its predecessor, KL001, with roughly tenfold higher potency in lengthening the circadian period, repressing Per2 activity, and stabilizing CRY in reporter assays.[2] Studies have shown that this compound can induce a period lengthening of several hours.[5]

Q3: Can this compound be used in both in vitro and in vivo studies?

A3: this compound has been primarily characterized in in vitro cell-based assays.[2][3] While its properties suggest potential for in vivo use, researchers should consult specific literature and protocols for in vivo applications, as formulation and dosage would need to be optimized.

Q4: What is the recommended solvent for this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced effects on the circadian clock.

Quantitative Data Summary

The following table summarizes the observed effects of this compound and its precursor, KL001, in cell-based circadian rhythm assays.

CompoundCell LineReporterConcentrationObserved Effect on Period LengthReference
This compound U2OSBmal1-dLucNot specifiedStronger period lengthening than KL001[3]
This compound U2OSPer2-dLucNot specifiedStronger period lengthening and suppression of activity than KL001[3]
KL001 U2OSBmal1:lucNot specified~6 hours lengthening[4]
KL001 PER2::Luc fibroblastsPER2::LucNot specified~2 hours enhancement[4]

Experimental Protocols

Key Experiment: In Vitro Circadian Rhythm Assay Using a Luciferase Reporter

This protocol describes a general procedure for assessing the effect of this compound on the circadian period in a U2OS cell line stably expressing a Bmal1-luciferase reporter.

Materials:

  • U2OS cells stably expressing Bmal1-luciferase

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • DMEM without phenol (B47542) red, with 10% FBS

  • This compound

  • DMSO

  • D-Luciferin

  • 35-mm cell culture dishes

  • Luminometer (e.g., LumiCycle)

Procedure:

  • Cell Seeding: Plate U2OS-Bmal1-luc cells in 35-mm dishes at a density that will result in a confluent monolayer at the time of synchronization.

  • Synchronization: Once cells are confluent, replace the medium with DMEM containing 50% FBS and incubate for 2 hours. This "serum shock" will synchronize the circadian clocks of the cells.

  • This compound Treatment: After 2 hours, wash the cells twice with phosphate-buffered saline (PBS). Replace the medium with recording medium (phenol red-free DMEM with 10% FBS) containing D-luciferin (final concentration 0.1 mM) and the desired concentration of this compound (prepared from a DMSO stock). Include a vehicle control (DMSO only).

  • Bioluminescence Recording: Immediately place the dishes in a luminometer and record bioluminescence at 37°C for at least 3-5 days.

  • Data Analysis: Analyze the bioluminescence data using appropriate software to determine the period length of the circadian rhythm for both the this compound-treated and vehicle-treated cells.

Visualizations

Signaling_Pathway This compound This compound CRY1 CRY1 This compound->CRY1 binds to and stabilizes Degradation Proteasomal Degradation CRY1->Degradation prevents CLOCK_BMAL1 CLOCK:BMAL1 Complex CRY1->CLOCK_BMAL1 inhibits Ebox E-box (Promoter) CLOCK_BMAL1->Ebox binds to Period_Lengthening Period Lengthening CLOCK_BMAL1->Period_Lengthening reduced activity leads to Per_Cry_genes Per/Cry Gene Transcription Ebox->Per_Cry_genes activates Per_Cry_genes->CRY1 leads to more

Caption: Signaling pathway of this compound in the circadian clock.

Troubleshooting_Workflow Start Inconsistent Period Lengthening Observed Check_Reagents Check this compound Stock and Dilutions Start->Check_Reagents Reagent_OK Reagents Consistent? Check_Reagents->Reagent_OK Check_Protocol Review Experimental Protocol Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Check_Cells Assess Cell Health and Culture Conditions Cells_OK Cells Healthy? Check_Cells->Cells_OK Check_Data Verify Data Acquisition and Analysis Data_OK Analysis Consistent? Check_Data->Data_OK Reagent_OK->Check_Protocol Yes Fix_Reagents Prepare Fresh Stock and Dilutions Reagent_OK->Fix_Reagents No Protocol_OK->Check_Cells Yes Fix_Protocol Standardize Protocol (e.g., Synchronization) Protocol_OK->Fix_Protocol No Cells_OK->Check_Data Yes Fix_Cells Use Low Passage Cells, Check for Mycoplasma Cells_OK->Fix_Cells No Fix_Data Standardize Analysis Parameters Data_OK->Fix_Data No Resolved Issue Resolved Data_OK->Resolved Yes Fix_Reagents->Resolved Fix_Protocol->Resolved Fix_Cells->Resolved Fix_Data->Resolved

Caption: Troubleshooting workflow for inconsistent period lengthening.

Experimental_Workflow cluster_prep Preparation cluster_sync Synchronization cluster_treat Treatment cluster_record Data Acquisition & Analysis Seed_Cells 1. Seed U2OS-Bmal1-luc cells Grow_Confluent 2. Grow to confluency Seed_Cells->Grow_Confluent Serum_Shock 3. Serum shock (50% FBS, 2h) Grow_Confluent->Serum_Shock Wash_Cells 4. Wash with PBS Serum_Shock->Wash_Cells Add_Media 5. Add recording media with Luciferin and this compound/Vehicle Wash_Cells->Add_Media Record_Lumi 6. Record bioluminescence (3-5 days) Add_Media->Record_Lumi Analyze_Data 7. Analyze period length Record_Lumi->Analyze_Data

Caption: Experimental workflow for a circadian rhythm assay.

References

Technical Support Center: KL044 in Luciferase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the small molecule KL044 in luciferase-based reporter assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule identified as a stabilizer of the cryptochrome (B1237616) 1 (CRY1) protein. In the context of luciferase assays, it has been shown to stabilize CRY1-luciferase (LUC) fusion proteins.[1] This stabilization can lead to an accumulation of the fusion protein, which may result in an increased luminescence signal.

Q2: How does this compound affect the Wnt signaling pathway?

Currently, there is no direct evidence in the provided search results to suggest that this compound directly modulates the Wnt signaling pathway. Its known primary function is the stabilization of cryptochrome proteins. If you are observing effects on a Wnt-responsive luciferase reporter, it could be due to indirect effects or potential off-target activities of the compound. It is crucial to include appropriate controls to investigate these possibilities.

Q3: What is the recommended solvent and storage condition for this compound?

For in vitro cell-based assays, small molecules like this compound are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (generally below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Can this compound directly inhibit or activate the luciferase enzyme?

One study indicates that this compound does not affect the stability of the luciferase (LUC) enzyme itself in a HEK293 stable cell line when used at concentrations up to 3.7 μM.[1] However, it is important to note that some small molecules can directly interfere with luciferase enzyme activity. If unexpected results are observed, it is advisable to perform a cell-free luciferase assay to test for direct inhibition or activation of the luciferase enzyme by this compound.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in luciferase reporter assays.

Issue Potential Cause Recommended Solution
Unexpected Increase in Luminescence Signal CRY1-LUC Fusion Protein Stabilization: this compound is known to stabilize CRY1. If your reporter construct is a CRY1-LUC fusion, the increased signal is likely due to the accumulation of the fusion protein.[1]- Confirm if your reporter is a CRY1-LUC fusion. - Perform a time-course experiment to monitor the signal change after this compound addition. - Validate changes in protein levels using Western blotting for the CRY1-LUC fusion protein.
Off-Target Effects: The compound may have unintended effects on other cellular pathways that indirectly influence your reporter activity.- Use a control reporter vector with a different promoter that is not expected to be affected by this compound. - Perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) to ensure the observed signal increase is not due to an increase in cell number.[2]
No or Low Luminescence Signal Low Transfection Efficiency: The cells may not have been efficiently transfected with the reporter plasmid.[3]- Optimize the DNA to transfection reagent ratio.[3] - Use high-quality, endotoxin-free plasmid DNA.[4] - Include a positive control vector (e.g., with a strong constitutive promoter like CMV) to check transfection efficiency.
Weak Promoter Activity: The promoter driving the luciferase expression may have low basal activity in your cell type.- Use a stronger promoter if possible, or stimulate the pathway of interest with a known activator to ensure the reporter is functional.[3]
Reagent Issues: The luciferase substrate or other assay reagents may be degraded or expired.- Use fresh or properly stored luciferase assay reagents.[3]
High Background Signal Plate Type: Using clear or black plates can result in lower signal-to-noise ratios compared to white opaque plates.[5]- Use white, opaque-walled plates designed for luminescence assays to maximize signal and prevent crosstalk between wells.[4]
Contamination: Bacterial or fungal contamination can sometimes lead to background luminescence.- Ensure aseptic techniques and use fresh, sterile reagents and media.
High Variability Between Replicates Pipetting Errors: Inconsistent volumes of cells, reagents, or this compound can lead to significant variability.[4]- Use calibrated pipettes and consider making a master mix for your reagents to be added to all wells.[4]
Uneven Cell Seeding: Inconsistent cell numbers across wells will result in variable luciferase expression.- Ensure a homogenous cell suspension before seeding and be consistent with your plating technique.
Compound Precipitation: this compound may precipitate out of solution at the working concentration in your cell culture medium.- Visually inspect the media for any signs of precipitation after adding this compound. - Consider lowering the final concentration or preparing fresh dilutions for each experiment.

Experimental Protocols

Protocol: Wnt/β-catenin Luciferase Reporter Assay

This protocol describes a general procedure for a dual-luciferase reporter assay to measure the activity of the Wnt/β-catenin signaling pathway.

  • Cell Seeding:

    • Seed cells (e.g., HEK293T) into a 96-well, white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Co-transfect cells with a firefly luciferase reporter plasmid containing TCF/LEF response elements (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro]) and a Renilla luciferase control plasmid (e.g., for normalization).[6]

    • Follow the manufacturer's protocol for your chosen transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing this compound at the desired concentrations.

    • Include appropriate controls: a vehicle control (DMSO) and a positive control (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like CHIR99021).

  • Cell Lysis and Luciferase Assay:

    • After the desired incubation period (e.g., 17-24 hours), remove the medium and wash the cells with PBS.[6]

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.

    • Calculate the fold change in luciferase activity relative to the vehicle control.

Protocol: Cell-Free Luciferase Assay

This protocol is to determine if this compound directly affects the activity of the luciferase enzyme.

  • Reagent Preparation:

    • Prepare a solution of purified firefly luciferase enzyme in a suitable buffer.

    • Prepare a solution of the luciferase substrate (D-luciferin) and ATP.

    • Prepare serial dilutions of this compound in the same buffer.

  • Assay Procedure:

    • In a white 96-well plate, add the purified luciferase enzyme to wells containing the different concentrations of this compound or vehicle control.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Initiate the luminescent reaction by injecting the luciferase substrate solution.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Compare the luminescence signal in the presence of this compound to the vehicle control to determine if the compound has any direct inhibitory or enhancing effect on the enzyme.

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degraded Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates

Caption: Canonical Wnt/β-catenin signaling pathway.

Luciferase_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Transfect with Luciferase Reporter and Control Plasmids A->B C 3. Treat with this compound and Controls B->C D 4. Incubate C->D E 5. Lyse Cells D->E F 6. Measure Firefly Luciferase Activity E->F G 7. Measure Renilla Luciferase Activity F->G H 8. Normalize Data (Firefly/Renilla) G->H I 9. Analyze Results H->I

Caption: Dual-luciferase reporter assay workflow.

Troubleshooting_Logic Start Start: Unexpected Luciferase Assay Result Q1 Is the signal unexpectedly high? Start->Q1 A1 Check if using a CRY1-LUC fusion reporter. This compound stabilizes CRY1. Q1->A1 Yes Q2 Is the signal low or absent? Q1->Q2 No End Problem Identified A1->End A2 Verify transfection efficiency with a positive control. Check reagent viability. Q2->A2 Yes Q3 Is there high variability? Q2->Q3 No A2->End A3 Review pipetting technique and cell seeding consistency. Check for compound precipitation. Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting logic for this compound in luciferase assays.

References

Technical Support Center: Refining Experimental Design for KL044 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with KL044, a potent cryptochrome (B1237616) (CRY) stabilizer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule that functions as a stabilizer of the clock proteins cryptochrome 1 (CRY1) and cryptochrome 2 (CRY2).[1] By binding to CRY, this compound prevents its ubiquitin-dependent degradation, leading to an accumulation of CRY proteins. This enhances the repression of the CLOCK-BMAL1 transcriptional complex, a core component of the circadian clock, thereby lengthening the circadian period.[2][3]

Q2: What is the reported potency of this compound?

A2: this compound is a highly potent derivative of its predecessor, KL001, with a reported pEC50 value of 7.32. It has been shown to be roughly tenfold more potent than KL001 in lengthening the circadian period and repressing Per2 activity in reporter assays.[3]

Q3: What are the known downstream signaling effects of this compound?

A3: this compound, through its stabilization of CRY1, has been shown to negatively regulate the cAMP/PKA/CREB signaling pathway.[4] This is achieved by inhibiting cellular cAMP production, which in turn reduces the activation of Protein Kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB).[4]

Q4: What are the recommended starting concentrations for this compound in cell culture experiments?

A4: The optimal concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, based on published data, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for dose-response experiments.[5] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.

Q5: How should this compound be prepared and stored?

A5: For optimal results and to minimize degradation, follow these best practices:

  • Reconstitution: Prepare a concentrated stock solution (e.g., 10 mM) in a high-quality, anhydrous solvent such as DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles. Protect the stock solution from light.[6]

  • Working Solutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).[7]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Effect on Circadian Period Length
Potential Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment to identify the optimal concentration for your cell line. Start with a broad range (e.g., 0.01 µM to 10 µM) and narrow down to a more defined range.
Cell Line Insensitivity Confirm that your cell line expresses functional CRY1 and CRY2 proteins. Some cell lines may have lower expression levels, requiring higher concentrations of this compound or longer incubation times.
Compound Degradation Ensure that the this compound stock solution has been stored correctly and that fresh working solutions are prepared for each experiment. Consider purchasing a new batch of the compound if degradation is suspected.
Assay Variability Minimize variability in cell seeding density, treatment times, and measurement points. Use appropriate controls, including a vehicle-only control (e.g., DMSO). For long-term experiments, ensure consistent incubator conditions (temperature, CO2, humidity).
Issue 2: High Cell Toxicity or Off-Target Effects
Potential Cause Troubleshooting Step
This compound Concentration Too High Reduce the concentration of this compound. Determine the IC50 for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo®) to establish a non-toxic working concentration range.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% to 0.5%). Run a solvent-only control to assess its effect on cell viability.[6][7]
Prolonged Exposure Reduce the incubation time with this compound. Determine the minimum time required to observe the desired effect on CRY stabilization or downstream signaling.
Cell Line Sensitivity Some cell lines are inherently more sensitive to chemical treatments. If possible, consider using a more robust cell line or perform extensive optimization of concentration and exposure time.
Issue 3: Difficulty in Detecting Changes in the cAMP/PKA/CREB Pathway
Potential Cause Troubleshooting Step
Insensitive Assay Utilize a highly sensitive detection method, such as a CRE-luciferase reporter assay, to measure changes in CREB activity.[4][8][9] These assays are designed to monitor the activity of the cAMP/PKA signaling pathway.
Incorrect Timing of Measurement The kinetics of the cAMP/PKA/CREB pathway can be rapid. Perform a time-course experiment to identify the optimal time point for detecting this compound-induced changes after stimulation (e.g., with forskolin (B1673556) or α-MSH).
Low Signal-to-Noise Ratio Optimize the reporter assay by titrating the amount of reporter plasmid and using a constitutively expressing Renilla luciferase vector as an internal control for transfection efficiency.[8][10] Include a non-inducible luciferase vector as a negative control to determine pathway-specific effects.[8][10]
Cellular Context The effect of this compound on this pathway may be cell-type specific. Ensure that your chosen cell line has a functional cAMP/PKA/CREB signaling pathway that is responsive to known activators and inhibitors.

Data Presentation

Table 1: Summary of Reported this compound Activity

ParameterValueCell LineReference
pEC50 (Period Lengthening)7.32U2OS[3]
Potency vs. KL001~10-fold higherU2OS[3]
Effective Concentration for CRY1-LUC Stabilization0 - 3.7 µMHEK293[5]

Experimental Protocols

Protocol 1: Per2-Luciferase Reporter Assay for Circadian Period Analysis

This protocol is designed to assess the effect of this compound on the circadian period length using a Per2-luciferase reporter cell line.

Materials:

  • U2OS cell line stably expressing a Per2-luciferase reporter gene

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

  • This compound stock solution (10 mM in DMSO)

  • D-Luciferin

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the Per2-luciferase U2OS cells in a white, opaque 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Synchronization: Once the cells are confluent, synchronize the circadian rhythm by replacing the medium with a serum shock medium (e.g., DMEM with 50% FBS) for 2 hours.

  • This compound Treatment: After synchronization, wash the cells with PBS and replace the medium with a recording medium (e.g., DMEM with 0.1 mM D-luciferin) containing the desired concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO).

  • Luminescence Measurement: Immediately place the plate in a luminometer equipped with a heated and humidified chamber (37°C, 5% CO2). Measure luciferase activity at regular intervals (e.g., every 30-60 minutes) for at least 3-5 days.

  • Data Analysis: Analyze the luminescence data to determine the period, phase, and amplitude of the circadian rhythm for each treatment condition. The period length is expected to increase in a dose-dependent manner with this compound treatment.

Protocol 2: CRE/CREB-Luciferase Reporter Assay for cAMP/PKA Pathway Activity

This protocol measures the effect of this compound on the cAMP/PKA/CREB signaling pathway.

Materials:

  • HEK293 cells

  • CRE-luciferase reporter vector and a constitutively expressing Renilla luciferase vector

  • Transfection reagent

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Forskolin (or other adenylyl cyclase activator)

  • Dual-luciferase reporter assay system

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293 cells with the CRE-luciferase reporter vector and the Renilla luciferase control vector in a 96-well plate.

  • This compound Pre-treatment: After 24-48 hours of transfection, pre-treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 2 hours).

  • Pathway Stimulation: Stimulate the cAMP/PKA pathway by adding an activator such as forskolin to the medium in the continued presence of this compound. Incubate for a predetermined time (e.g., 6 hours).

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.[11]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect of this compound on the cAMP/PKA/CREB pathway.

Mandatory Visualizations

KL044_Signaling_Pathway This compound This compound CRY CRY1/CRY2 This compound->CRY stabilizes Ubiquitination Ubiquitin-Dependent Degradation CRY->Ubiquitination CLOCK_BMAL1 CLOCK:BMAL1 Complex CRY->CLOCK_BMAL1 inhibits cAMP cAMP CRY->cAMP inhibits Per_Cry_Genes Per and Cry Gene Transcription CLOCK_BMAL1->Per_Cry_Genes activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates (phosphorylates) Target_Genes Target Gene Expression CREB->Target_Genes activates

Caption: this compound stabilizes CRY, inhibiting CLOCK:BMAL1 and the cAMP/PKA/CREB pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture 1. Cell Culture (e.g., U2OS-Per2-luc, HEK293) Synchronization 2. Synchronization (Serum Shock) Cell_Culture->Synchronization Circadian Assay Transfection 2. Transfection (CRE-luc Reporter) Cell_Culture->Transfection Signaling Assay KL044_Treatment 3. This compound Treatment (Dose-Response) Synchronization->KL044_Treatment Transfection->KL044_Treatment Luminescence 4. Luminescence Recording (Circadian Rhythm) KL044_Treatment->Luminescence Dual_Luciferase 4. Dual-Luciferase Assay (cAMP Pathway) KL044_Treatment->Dual_Luciferase Data_Analysis 5. Data Analysis (Period, Inhibition) Luminescence->Data_Analysis Dual_Luciferase->Data_Analysis

Caption: General experimental workflow for studying this compound in cell-based assays.

References

Validation & Comparative

Potency Showdown: KL044 Emerges as a Superior Modulator of the Circadian Clock Over KL001

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of circadian rhythm research, the quest for potent and specific small-molecule modulators is paramount. A comparative analysis of two such molecules, KL044 and its predecessor KL001, reveals a significant leap in potency, establishing this compound as a more powerful tool for manipulating the core clock machinery. Experimental data demonstrates that this compound exhibits an approximately tenfold higher potency in stabilizing the cryptochrome (B1237616) (CRY) protein, a key negative regulator in the mammalian circadian clock.

Both this compound and KL001 are carbazole (B46965) derivatives that function by stabilizing CRY proteins, thereby preventing their ubiquitin-dependent degradation.[1] This stabilization enhances the repressive activity of the PER/CRY complex on the transcriptional activators CLOCK and BMAL1, ultimately leading to a lengthening of the circadian period. However, structure-activity relationship studies have culminated in the development of this compound, a derivative with markedly enhanced activity.

Quantitative Potency Comparison

The superior potency of this compound is evident in its half-maximal effective concentration (EC50) values derived from cell-based reporter assays. This compound demonstrates its effects at a significantly lower concentration compared to KL001.

CompoundAssay TypeKey ParameterValueApproximate Fold Difference
This compound Per2-dLuc Reporter AssaypEC507.32~10x more potent
EC50~48 nM
KL001 Per2-dLuc Reporter AssayEC500.87 µM (870 nM)

Table 1: Comparative potency of this compound and KL001 in a Per2-dLuc reporter assay. The pEC50 value for this compound was converted to a molar concentration for direct comparison. A lower EC50 value indicates higher potency.

Mechanism of Action: Stabilizing the Clock's Negative Regulator

The core of the mammalian circadian clock is a transcriptional-translational feedback loop. The heterodimeric complex of CLOCK and BMAL1 proteins drives the transcription of Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then form a complex that translocates back into the nucleus to inhibit the activity of CLOCK/BMAL1, thus repressing their own transcription and creating a rhythmic cycle.

KL001 and this compound intervene in this pathway by binding to and stabilizing CRY proteins. This action prevents CRY from being targeted for degradation by the proteasome, leading to a sustained repression of CLOCK/BMAL1 activity. The enhanced potency of this compound is attributed to its optimized chemical structure, which allows for stronger interactions with the CRY binding pocket.[1][2]

Circadian Clock Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Complex Per_Cry_Genes Per & Cry Genes CLOCK_BMAL1->Per_Cry_Genes Activates Transcription PER_CRY_mRNA Per & Cry mRNA Per_Cry_Genes->PER_CRY_mRNA Transcription PER_CRY_Complex_N PER/CRY Complex PER_CRY_Complex_N->CLOCK_BMAL1 Inhibits Ubiquitin_Proteasome Ubiquitin/ Proteasome System PER_CRY_Complex_N->Ubiquitin_Proteasome Degradation PER_CRY_Proteins PER & CRY Proteins PER_CRY_mRNA->PER_CRY_Proteins Translation PER_CRY_Complex_C PER/CRY Complex PER_CRY_Proteins->PER_CRY_Complex_C Complex Formation PER_CRY_Complex_C->PER_CRY_Complex_N Nuclear Translocation KL044_KL001 This compound / KL001 KL044_KL001->PER_CRY_Complex_N Stabilizes

Figure 1: The core circadian clock signaling pathway and the mechanism of action of this compound and KL001.

Experimental Protocols

The determination of potency for this compound and KL001 relies on robust cell-based assays. Below are the detailed methodologies for two key experiments.

Per2-dLuc Luciferase Reporter Assay

This assay measures the transcriptional activity of the Per2 gene, a core clock component whose expression is repressed by the PER/CRY complex. A decrease in luciferase signal indicates an increase in PER/CRY repressive activity, and thus, stabilization of CRY by the test compounds.

1. Cell Culture and Transfection:

  • Human U2OS cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 35-mm dishes and grown to 70-80% confluency.

  • A reporter construct containing the Per2 promoter driving the expression of a destabilized luciferase gene (Per2-dLuc) is stably transfected into the U2OS cells.

2. Synchronization and Treatment:

  • To synchronize the circadian rhythms of the cell population, the culture medium is replaced with a serum-rich medium (e.g., 50% horse serum) for 2 hours.

  • Following synchronization, the medium is replaced with a recording medium containing 0.1 mM luciferin (B1168401) and varying concentrations of this compound or KL001 (or DMSO as a vehicle control).

3. Bioluminescence Recording and Data Analysis:

  • The culture dishes are placed in a luminometer, and bioluminescence is recorded continuously for several days.

  • The resulting data is analyzed to determine the period, amplitude, and phase of the circadian rhythm.

  • The EC50 value is calculated by plotting the dose-response curve of the reduction in luciferase signal intensity against the log of the compound concentration.

CRY1-LUC Degradation Assay

This assay directly measures the stability of the CRY1 protein in the presence of the test compounds. An increase in the half-life of the CRY1-luciferase fusion protein indicates stabilization.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Cells are transiently transfected with a vector expressing a CRY1-luciferase (CRY1-LUC) fusion protein. A control vector expressing luciferase alone (LUC) is also used.

2. Treatment and Protein Synthesis Inhibition:

  • 24 hours post-transfection, the cells are treated with different concentrations of this compound or KL001.

  • To measure protein degradation, new protein synthesis is halted by adding cycloheximide (B1669411) (50 µg/mL) to the culture medium.

3. Luminescence Measurement and Half-Life Calculation:

  • Luciferin is added to the medium, and luminescence is measured at regular intervals over several hours.

  • The decay of the luminescence signal over time reflects the degradation of the CRY1-LUC protein.

  • The half-life of the CRY1-LUC protein is calculated from the decay curve for each treatment condition. An increase in half-life compared to the vehicle control indicates protein stabilization.

Experimental Workflow cluster_Per2 Per2-dLuc Reporter Assay cluster_CRY1 CRY1-LUC Degradation Assay p1 Seed U2OS cells (Per2-dLuc) p2 Synchronize with serum shock p1->p2 p3 Treat with this compound/KL001 + Luciferin p2->p3 p4 Record Bioluminescence p3->p4 p5 Analyze data for EC50 calculation p4->p5 c1 Transfect HEK293 cells with CRY1-LUC c2 Treat with this compound/KL001 c1->c2 c3 Add Cycloheximide (Inhibit protein synthesis) c2->c3 c4 Measure Luminescence over time c3->c4 c5 Calculate Protein Half-life c4->c5

References

A Comparative Guide to Cryptochrome Modulators: KL044 vs. KS15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent small-molecule modulators of the cryptochrome (B1237616) (CRY) proteins, KL044 and KS15. While both compounds interact with CRY, a key component of the circadian clock, they exhibit opposing mechanisms of action, leading to distinct downstream effects. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes the underlying biological pathways.

At a Glance: this compound vs. KS15

FeatureThis compoundKS15
Primary Function Cryptochrome StabilizerCryptochrome Inhibitor
Mechanism of Action Binds to CRY, preventing its ubiquitin-dependent degradation and enhancing its repressive activity on the CLOCK:BMAL1 complex.[1][2][3]Disrupts the interaction between CRY and BMAL1, thereby inhibiting CRY's repressive function on CLOCK:BMAL1-mediated transcription.[4][5][6]
Effect on Circadian Rhythm Lengthens the circadian period.[1][2]Reduces the amplitude and delays the phase of molecular circadian rhythms.[4][6]
Effect on Gene Expression Represses Per2 activity.[1][2]Enhances E-box-mediated transcription.[4][5][7]
Reported Potency pEC50 of 7.32 in a CRY1 stabilization assay; roughly tenfold higher potency than its precursor, KL001.[1][2][8]EC50 of 4.9 μM for impairing the feedback actions of CRYs on E-box-dependent transcription.[7][9]

Delving Deeper: Mechanism of Action and Performance Data

This compound: The CRY Stabilizer

This compound is a potent derivative of the first-in-class CRY stabilizer, KL001.[1][2] Its mechanism of action involves direct binding to the CRY protein, which shields it from the E3 ubiquitin ligase FBXL3, thus preventing its proteasomal degradation. This stabilization of CRY enhances its natural function as a transcriptional repressor within the core circadian feedback loop. The increased levels of CRY lead to a more robust repression of the CLOCK:BMAL1 heterodimer, resulting in a lengthened circadian period and suppression of target genes like Per2.[1][2]

Quantitative Data for this compound:

AssayCell LineParameterValueReference
CRY1-LUC StabilizationHEK293pEC507.32[8]
Circadian Period LengtheningU2OSPeriod ChangeConcentration-dependent increase[2]
Per2-dLuc RepressionU2OSRepressionStronger than KL001[2]
KS15: The CRY Inhibitor

In contrast to this compound, KS15 functions as an inhibitor of CRY's repressive activity.[4][7] It achieves this by binding to CRY and disrupting its interaction with a key component of the positive arm of the circadian clock, BMAL1.[4][5][6] By preventing the formation of the repressive CRY:BMAL1 complex, KS15 effectively alleviates the negative feedback on CLOCK:BMAL1. This leads to an enhancement of E-box-mediated transcription of circadian genes.[4][7] Studies have also indicated that KS15 can induce anti-proliferative effects in certain cancer cell lines.[10]

Quantitative Data for KS15:

AssayCell LineParameterValueReference
E-box-dependent TranscriptionHEK293TEC504.9 μM[7][9]
Circadian Rhythm ModulationFibroblastsEffectAmplitude reduction and phase delay[4][6]

Visualizing the Pathways and Processes

Signaling Pathway of the Core Circadian Clock

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_this compound This compound Action cluster_KS15 KS15 Action CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer EBOX E-Box CLOCK_BMAL1->EBOX Binds to PER_CRY_mRNA Per & Cry mRNA EBOX->PER_CRY_mRNA Promotes Transcription PER_CRY_mRNA_cyto Per & Cry mRNA PER_CRY_mRNA->PER_CRY_mRNA_cyto Export PER_CRY_Protein PER:CRY Complex PER_CRY_Protein->CLOCK_BMAL1 Inhibits Ribosome Ribosome PER_CRY_mRNA_cyto->Ribosome Translation PER_CRY_Protein_cyto PER & CRY Proteins Ribosome->PER_CRY_Protein_cyto PER_CRY_Complex_cyto PER:CRY Complex Assembly PER_CRY_Protein_cyto->PER_CRY_Complex_cyto PER_CRY_Complex_cyto->PER_CRY_Protein Nuclear Import This compound This compound This compound->PER_CRY_Protein Stabilizes KS15 KS15 KS15->PER_CRY_Protein Disrupts interaction with BMAL1

Caption: Core circadian clock signaling pathway and points of intervention for this compound and KS15.

Experimental Workflow: Luciferase Reporter Assay

A 1. Cell Seeding (e.g., U2OS with Per2-dLuc reporter) B 2. Compound Treatment (this compound, KS15, or Vehicle) A->B C 3. Synchronization (e.g., Dexamethasone shock) B->C D 4. Luciferin Addition C->D E 5. Bioluminescence Recording (Real-time, multi-day) D->E F 6. Data Analysis (Period, Amplitude, Phase) E->F

Caption: Generalized workflow for a luciferase reporter assay to assess circadian rhythm modulation.

Experimental Workflow: Co-Immunoprecipitation for CRY-BMAL1 Interaction

A 1. Co-transfect cells with tagged CRY and BMAL1 constructs B 2. Treat cells with KS15 or Vehicle A->B C 3. Cell Lysis B->C D 4. Immunoprecipitation (e.g., with anti-CRY antibody) C->D E 5. Western Blot Analysis of immunoprecipitate D->E F 6. Detect tagged BMAL1 to assess co-precipitation E->F

References

Validating the On-Target Effects of KL044 on CRY Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of KL044, a potent small-molecule stabilizer of Cryptochrome (CRY) proteins, with other relevant alternatives. The information presented is supported by experimental data to assist researchers in evaluating its efficacy and mechanism of action for circadian rhythm modulation.

Introduction to this compound and CRY Protein Modulation

Cryptochromes (CRY1 and CRY2) are essential protein components of the core circadian clock machinery in mammals. They are key regulators in the negative feedback loop that drives circadian rhythms by inhibiting the transcriptional activity of the CLOCK/BMAL1 heterodimer. The stability of CRY proteins is a critical factor in determining the period length of the circadian clock. Small molecules that can modulate CRY protein stability are therefore valuable tools for both basic research and therapeutic development for circadian-related disorders.

This compound is a synthetic small molecule derived from KL001, the first-in-class CRY stabilizer. It has been demonstrated to be a powerful chemical probe for controlling the circadian clock through its action on CRY proteins.[1] This guide will delve into the on-target effects of this compound and compare its performance with its precursor, KL001, as well as other CRY modulators.

Comparative Analysis of CRY Protein Stabilizers

The on-target efficacy of this compound is most clearly demonstrated by direct comparison with its parent compound, KL001, and by contrasting its non-isoform-selective action with isoform-selective modulators.

Quantitative Comparison of this compound and Alternatives
CompoundTarget(s)Potency (pEC50)Key On-Target EffectsReference
This compound CRY1 and CRY27.32~10-fold more potent than KL001 in stabilizing CRY proteins, lengthening circadian period, and repressing Per2 activity.[1][2][3]
KL001 CRY1 and CRY2Not explicitly stated, but significantly less potent than this compound.Stabilizes CRY proteins, leading to a lengthened circadian period.[1][4]
KL101 CRY1-selectiveNot explicitly stated in direct comparison to this compound.Selectively stabilizes CRY1, leading to a lengthened circadian period.[5][6]
TH301 CRY2-selectiveNot explicitly stated in direct comparison to this compound.Selectively stabilizes CRY2, leading to a lengthened circadian period.[6]

Signaling Pathway and Mechanism of Action

This compound and other CRY stabilizers exert their effects by directly binding to CRY proteins and preventing their degradation, thus enhancing their repressive function on the CLOCK/BMAL1 complex.

CircadianClock_this compound cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Heterodimer Per_Cry_Genes Per and Cry Genes CLOCK_BMAL1->Per_Cry_Genes Activates Transcription PER_CRY_mRNA Per and Cry mRNA Per_Cry_Genes->PER_CRY_mRNA Transcription PER_CRY_Complex PER/CRY Complex PER_CRY_Complex->CLOCK_BMAL1 Inhibits KL044_node This compound KL044_node->PER_CRY_Complex Stabilizes PER_CRY_Proteins PER and CRY Proteins PER_CRY_mRNA->PER_CRY_Proteins Translation PER_CRY_Complex_cyto PER/CRY Complex PER_CRY_Proteins->PER_CRY_Complex_cyto Complex Formation PER_CRY_Complex_cyto->PER_CRY_Complex Nuclear Translocation

Caption: The core circadian clock negative feedback loop and the stabilizing effect of this compound on the PER/CRY complex.

Experimental Workflows

The following diagrams illustrate the general workflows for key assays used to validate the on-target effects of CRY modulators.

Experimental_Workflow cluster_cry_degradation CRY Degradation Assay cluster_per2_activity Per2 Activity Assay A1 Transfect HEK293 cells with CRY-Luciferase fusion construct A2 Treat cells with this compound or alternative compound A1->A2 A3 Add Cycloheximide (B1669411) to inhibit protein synthesis A2->A3 A4 Lyse cells at various time points A3->A4 A5 Measure Luciferase activity A4->A5 A6 Determine CRY-Luciferase half-life A5->A6 B1 Use U2OS cells with stable Per2-Luciferase reporter B2 Synchronize cells (e.g., with dexamethasone) B1->B2 B3 Treat cells with this compound or alternative compound B2->B3 B4 Continuously monitor bioluminescence B3->B4 B5 Analyze circadian period and amplitude B4->B5

Caption: General experimental workflows for assessing CRY protein stability and Per2 promoter activity.

Experimental Protocols

CRY-Luciferase Degradation Assay

This assay measures the stability of CRY proteins by monitoring the luminescence of a CRY-luciferase fusion protein over time after inhibiting new protein synthesis.

a. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed cells in a 96-well plate.

  • Transfect cells with a plasmid encoding a CRY1-Luciferase or CRY2-Luciferase fusion protein using a suitable transfection reagent.

b. Compound Treatment and Protein Synthesis Inhibition:

  • 24 hours post-transfection, treat the cells with varying concentrations of this compound or an alternative compound.

  • After a desired incubation period (e.g., 4-8 hours), add cycloheximide (a protein synthesis inhibitor) to the media at a final concentration of 100 µg/mL.

c. Cell Lysis and Luminescence Measurement:

  • At various time points after cycloheximide addition (e.g., 0, 2, 4, 6, 8 hours), wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., Passive Lysis Buffer).

  • Transfer the cell lysate to a white-walled, clear-bottom 96-well plate.

  • Add luciferase assay substrate to each well.

  • Immediately measure the luminescence using a luminometer.

d. Data Analysis:

  • Normalize the luminescence signal at each time point to the signal at time zero.

  • Plot the natural logarithm of the normalized luminescence against time.

  • The half-life of the CRY-Luciferase fusion protein can be calculated from the slope of the linear regression.

Per2-Luciferase Reporter Assay

This assay measures the transcriptional activity of the Per2 gene, a downstream target of the core clock machinery, as an indicator of circadian rhythm.

a. Cell Culture and Synchronization:

  • Culture U2OS cells stably expressing a Per2 promoter-driven luciferase reporter (Per2-dLuc) in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 35-mm dish or a multi-well plate.

  • Once the cells reach confluency, synchronize the circadian rhythm by treating them with a high concentration of a glucocorticoid, such as dexamethasone (B1670325) (e.g., 100 nM), for a short period (e.g., 2 hours).

b. Compound Treatment and Bioluminescence Recording:

  • After synchronization, replace the medium with a recording medium containing D-luciferin (the substrate for luciferase).

  • Add this compound or an alternative compound at the desired concentration to the recording medium.

  • Place the plate in a luminometer equipped with a temperature-controlled and light-tight chamber.

  • Record the bioluminescence signal at regular intervals (e.g., every 10-30 minutes) for several days.

c. Data Analysis:

  • Detrend the raw bioluminescence data to remove baseline trends.

  • Analyze the detrended data using circadian analysis software to determine the period, amplitude, and phase of the rhythm.

  • Compare the circadian parameters of compound-treated cells to vehicle-treated control cells.

Conclusion

This compound is a highly potent, non-isoform-selective stabilizer of CRY proteins, demonstrating significantly greater activity than its predecessor, KL001. Its on-target effects are robustly validated through CRY degradation and Per2 reporter assays. In contrast, other available tools such as KL101 and TH301 offer the advantage of isoform-selectivity, allowing for the dissection of the specific roles of CRY1 and CRY2 in the circadian clock and other physiological processes. The choice of compound will therefore depend on the specific research question being addressed. The experimental protocols provided herein offer a framework for the validation and characterization of these and other novel CRY modulators.

References

Cross-Validation of KL044 Findings with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of the cryptochrome (B1237616) (CRY) stabilizer, KL044, with the phenotypes observed in genetic models of CRY deficiency. By juxtaposing the outcomes of chemical biology and genetic approaches, this document aims to provide a comprehensive validation of this compound's mechanism of action and its utility as a chemical probe for circadian rhythm research and therapeutic development.

Core Findings of this compound and Genetic Model Phenotypes

This compound is a small molecule that has been identified as a potent stabilizer of the core circadian clock proteins, Cryptochrome 1 (CRY1) and Cryptochrome 2 (CRY2). Its primary effects are the lengthening of the circadian period and the repression of the transcriptional activity of the PER2 gene. To validate that these effects are indeed mediated through its interaction with CRY proteins, a comparison with genetic knockout models of Cry1 and Cry2 is essential.

Furthermore, this compound and its analog, KL001, have been shown to inhibit melanogenesis by suppressing the cAMP/PKA/CREB signaling pathway. Cross-validation with genetic models can ascertain whether this signaling pathway is similarly affected by the absence of CRY proteins.

Comparative Data: this compound vs. Genetic Models

The following tables summarize the quantitative data from studies on this compound and corresponding genetic models.

Table 1: Comparison of Circadian Rhythm Phenotypes

Experimental Model Treatment/Genetic Modification Observed Effect on Circadian Period Effect on Per2 Expression
Wild-Type Cells/MiceThis compound TreatmentLengthenedRepressed
Cry1 Knockout (Cry1-/-) MiceGenetic DeletionShortened (~1 hour shorter than wild-type)[1]-
Cry2 Knockout (Cry2-/-) MiceGenetic DeletionLengthened (~1 hour longer than wild-type)[1]-
Cry1/Cry2 Double Knockout (DKO) MiceGenetic DeletionArrhythmic in constant darkness[1][2]Constitutively high (no rhythm)[1]
Cry1/Cry2 Double Knockout (DKO) CellsKL001 Treatment (this compound analog)No effect on Per2 expression (arrhythmic baseline)[3]No repression of Per2[3]

Table 2: Comparison of Melanogenesis and cAMP Signaling

Experimental Model Treatment/Genetic Modification Effect on Melanogenesis Effect on cAMP/PKA/CREB Pathway
B16F10 Melanoma CellsThis compound TreatmentInhibited[4][5]Suppressed[4][5]
Wild-Type HepatocytesCryptochrome Overexpression-Inhibited cAMP accumulation in response to GPCR activation[6]
Cry1/Cry2 Knockout (DKO) ModelsGenetic DeletionExpected to have altered melanogenesisExpected to have dysregulated cAMP signaling

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.

cluster_0 Circadian Clock Regulation CLOCK_BMAL1 CLOCK/BMAL1 Ebox E-box (Per/Cry genes) CLOCK_BMAL1->Ebox Activates Per_Cry PER/CRY Per_Cry->CLOCK_BMAL1 Inhibits Degradation Degradation Per_Cry->Degradation Ubiquitination Ebox->Per_Cry Transcription & Translation This compound This compound This compound->Per_Cry Stabilizes

Caption: Core circadian clock feedback loop and the action of this compound.

cluster_1 Melanogenesis Signaling Pathway GPCR GPCR Gs_alpha Gsα GPCR->Gs_alpha AC Adenylate Cyclase Gs_alpha->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Melanogenesis Melanogenesis MITF->Melanogenesis CRY CRY CRY->Gs_alpha Inhibits This compound This compound This compound->CRY Activates

Caption: this compound's role in the CRY-mediated inhibition of melanogenesis.

cluster_2 Experimental Workflow: Circadian Rhythm Analysis start Start cell_culture Culture Per2::Luc reporter cells start->cell_culture treatment Treat with this compound or vehicle (control) cell_culture->treatment luminescence Monitor luminescence (real-time) treatment->luminescence analysis Analyze period length and amplitude luminescence->analysis end End analysis->end

Caption: Workflow for assessing this compound's effect on circadian rhythms.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between laboratories and should be optimized accordingly.

Per2::Luciferase Reporter Assay for Circadian Rhythm

This assay is used to monitor the rhythmic expression of the Per2 gene, a core component of the circadian clock.

Materials:

  • U2OS or NIH3T3 cells stably expressing a Per2 promoter-driven luciferase reporter (Per2::Luc).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound stock solution (in DMSO).

  • D-Luciferin.

  • Luminometer capable of continuous recording at 37°C.

Procedure:

  • Cell Seeding: Plate Per2::Luc cells in 35mm dishes and grow to confluency.

  • Synchronization: Synchronize the cellular clocks by treating with dexamethasone (B1670325) (100 nM) for 2 hours.

  • Treatment: After synchronization, replace the medium with recording medium containing D-luciferin (0.1 mM) and the desired concentration of this compound or vehicle (DMSO).

  • Luminescence Recording: Immediately place the dishes in a luminometer and record luminescence counts at regular intervals (e.g., every 10 minutes) for at least 3-4 days.

  • Data Analysis: Analyze the luminescence data using appropriate software to determine the period, phase, and amplitude of the circadian rhythm.

CRY Protein Stability Assay

This assay measures the effect of this compound on the degradation rate of CRY proteins.

Materials:

  • HEK293T cells.

  • Expression vectors for CRY1-Luciferase or CRY2-Luciferase fusion proteins.

  • Transfection reagent.

  • Cycloheximide (B1669411) (CHX) solution.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Transfection: Co-transfect HEK293T cells with the CRY-Luciferase expression vector.

  • Treatment: 24 hours post-transfection, treat the cells with this compound or vehicle for a specified duration.

  • Protein Synthesis Inhibition: Add cycloheximide (100 µg/mL) to block new protein synthesis.

  • Cell Lysis and Luciferase Assay: At various time points after CHX addition, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity over time and calculate the half-life of the CRY-Luciferase fusion protein in the presence and absence of this compound.

Cellular cAMP Assay

This assay quantifies the intracellular levels of cyclic AMP (cAMP) in response to this compound treatment.

Materials:

  • B16F10 melanoma cells.

  • Cell culture medium.

  • This compound stock solution.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • cAMP enzyme immunoassay (EIA) kit.

  • Plate reader.

Procedure:

  • Cell Seeding and Treatment: Plate B16F10 cells and treat with various concentrations of this compound for a predetermined time.

  • Stimulation: Stimulate the cells with forskolin (10 µM) for 15-30 minutes to induce cAMP production.

  • Cell Lysis: Lyse the cells according to the EIA kit protocol.

  • cAMP Measurement: Perform the cAMP EIA according to the manufacturer's instructions.

  • Data Analysis: Read the absorbance on a plate reader and calculate the cAMP concentration based on a standard curve.

Western Blot for PKA and CREB Phosphorylation

This method detects the phosphorylation status of PKA and CREB, key downstream effectors in the cAMP signaling pathway.

Materials:

  • B16F10 melanoma cells.

  • This compound stock solution.

  • Forskolin.

  • Lysis buffer containing phosphatase and protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-PKA, anti-PKA, anti-phospho-CREB, anti-CREB.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis: Treat B16F10 cells with this compound and/or forskolin, then lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

The pharmacological effects of this compound on the circadian clock and melanogenesis show strong concordance with the phenotypes observed in genetic models of CRY deficiency. The lengthening of the circadian period by this compound is consistent with its role as a CRY stabilizer, and the absence of this effect in Cry1/Cry2 double knockout cells provides direct evidence for its on-target activity. Similarly, the inhibition of the cAMP/PKA/CREB pathway by this compound aligns with the known role of CRY proteins in modulating cAMP signaling.

This cross-validation between chemical and genetic approaches provides robust support for the use of this compound as a specific and potent tool to investigate CRY-dependent physiological processes. For drug development professionals, this validation underscores the therapeutic potential of targeting CRY proteins for disorders related to circadian disruption and hyperpigmentation.

References

Comparative Analysis of KL044 with Other Circadian Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the circadian modulator KL044 with other alternatives, supported by experimental data. The information is presented to facilitate informed decisions in the selection and application of these compounds in circadian rhythm research.

Introduction to Circadian Modulators

The circadian clock is an endogenous timekeeping system that governs a wide array of physiological and behavioral processes in mammals. Dysregulation of this internal clock is implicated in various pathologies, including metabolic disorders, sleep disturbances, and cancer. Small molecule modulators of the circadian clock are therefore valuable tools for both basic research and therapeutic development. These modulators can be broadly categorized based on their molecular targets within the core clock machinery. This guide focuses on a comparative analysis of this compound, a potent stabilizer of Cryptochrome (CRY) proteins, with other key classes of circadian modulators, particularly REV-ERB agonists.

Mechanism of Action: CRY Stabilizers vs. REV-ERB Agonists

The core of the mammalian circadian clock involves a transcriptional-translational feedback loop. The heterodimeric complex of CLOCK and BMAL1 proteins are transcriptional activators that drive the expression of Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins then translocate to the nucleus to inhibit the activity of CLOCK/BMAL1, thus repressing their own transcription.

CRY Stabilizers , such as this compound and its predecessor KL001, act by binding to CRY proteins. This binding prevents the ubiquitin-dependent degradation of CRY, leading to its accumulation.[1] The increased levels of the CRY repressor protein result in a stronger inhibition of the CLOCK/BMAL1 complex, thereby lengthening the circadian period.[2]

REV-ERB Agonists , such as SR9009 and SR9011, target the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are also key components of the circadian clock, acting as transcriptional repressors of Bmal1. By activating REV-ERB, these agonists enhance the repression of Bmal1 transcription, which in turn modulates the entire clock cycle.

Quantitative Comparison of Circadian Modulators

The following table summarizes the quantitative data on the potency and effects of this compound and other representative circadian modulators.

CompoundClassTarget(s)PotencyEffect on Circadian PeriodReference
This compound CRY StabilizerCRY1/CRY2pEC50 = 7.32Lengthens[3]
KL001 CRY StabilizerCRY1/CRY2EC50 ≈ 0.87 µM (for Per2 amplitude reduction)Lengthens[4]
SR9009 REV-ERB AgonistREV-ERBα/βIC50 = 670 nM (REV-ERBα), 800 nM (REV-ERBβ)Modulates
SR9011 REV-ERB AgonistREV-ERBα/βIC50 = 790 nM (REV-ERBα), 560 nM (REV-ERBβ)Modulates[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.

cluster_0 CRY Stabilizer Pathway (e.g., this compound) cluster_1 REV-ERB Agonist Pathway (e.g., SR9009) This compound This compound CRY CRY This compound->CRY Binds & Stabilizes Ubiquitination Ubiquitin-dependent Degradation CRY->Ubiquitination Prevents CLOCK_BMAL1 CLOCK/BMAL1 Complex CRY->CLOCK_BMAL1 Inhibits Per_Cry_Genes Per/Cry Gene Transcription CLOCK_BMAL1->Per_Cry_Genes Activates SR9009 SR9009 REV_ERB REV-ERBα/β SR9009->REV_ERB Activates Bmal1_Gene Bmal1 Gene Transcription REV_ERB->Bmal1_Gene Represses

Figure 1: Signaling pathways of CRY stabilizers and REV-ERB agonists.

cluster_0 Per2-dLuc Circadian Rhythm Assay cluster_1 CRY1-LUC Stabilization Assay A 1. Seed U2OS cells stably expressing Per2-dLuc reporter B 2. Synchronize cells (e.g., with dexamethasone) A->B C 3. Add circadian modulator (e.g., this compound) at various concentrations B->C D 4. Record bioluminescence continuously for several days C->D E 5. Analyze data to determine period, amplitude, and phase D->E F 1. Transfect HEK293T cells with a CRY1-luciferase (CRY1-LUC) fusion construct G 2. Treat cells with cycloheximide (B1669411) to inhibit protein synthesis F->G H 3. Add circadian modulator (e.g., this compound) G->H I 4. Monitor bioluminescence over time H->I J 5. Calculate the half-life of the CRY1-LUC protein I->J

Figure 2: Experimental workflows for key circadian modulator assays.

Detailed Experimental Protocols

Per2-dLuc Circadian Rhythm Assay

This assay is used to measure the effect of a compound on the period of the circadian clock in cultured cells.[6]

1. Cell Culture and Seeding:

  • Culture U2OS cells (or other suitable cell lines) stably expressing a destabilized luciferase reporter driven by the Per2 promoter (Per2-dLuc).
  • Seed the cells in a 96-well white, clear-bottom plate at a density that allows them to reach confluency at the time of the experiment.

2. Cell Synchronization:

  • Once cells are confluent, synchronize their circadian rhythms. A common method is to replace the culture medium with a medium containing a high concentration of serum (e.g., 50% horse serum) for 2 hours.[7] Another method is to treat with dexamethasone (B1670325) (e.g., 100 nM) for 2 hours.

3. Compound Treatment:

  • After synchronization, wash the cells with phosphate-buffered saline (PBS).
  • Add fresh recording medium containing the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO). The recording medium should contain luciferin, the substrate for luciferase.

4. Bioluminescence Recording:

  • Place the plate in a luminometer equipped with a heated and CO2-controlled chamber.
  • Record bioluminescence from each well continuously for at least 3-5 days.

5. Data Analysis:

  • Analyze the bioluminescence data using appropriate software to determine the period, amplitude, and phase of the circadian rhythm for each concentration of the test compound.
  • Plot the change in period as a function of compound concentration to determine the EC50 value.

CRY1-LUC Stabilization Assay

This assay measures the ability of a compound to stabilize the CRY1 protein by monitoring the degradation of a CRY1-luciferase fusion protein.[2]

1. Cell Culture and Transfection:

  • Culture HEK293T cells in a suitable format (e.g., 6-well plate).
  • Transfect the cells with a plasmid encoding a CRY1-luciferase (CRY1-LUC) fusion protein.

2. Inhibition of Protein Synthesis:

  • Approximately 24 hours post-transfection, inhibit new protein synthesis by treating the cells with cycloheximide (e.g., 20 µg/mL).

3. Compound Treatment:

  • Simultaneously with cycloheximide treatment, add the test compound (e.g., this compound) at the desired concentration. Include a vehicle control.

4. Bioluminescence Monitoring:

  • Immediately begin monitoring the bioluminescence of the cells over several hours.

5. Data Analysis:

  • Plot the bioluminescence signal over time for both the treated and control cells.
  • Calculate the half-life (t1/2) of the CRY1-LUC protein in the presence and absence of the compound. An increase in the half-life indicates stabilization of the CRY1 protein.

REV-ERB Co-transfection Assay

This assay is used to determine the agonist or inverse agonist activity of a compound on REV-ERB nuclear receptors.

1. Cell Culture and Transfection:

  • Seed HEK293T cells in a 96-well plate.
  • Co-transfect the cells with three plasmids:
  • An expression vector for a fusion protein of the REV-ERB ligand-binding domain (LBD) and the GAL4 DNA-binding domain (GAL4-DBD).
  • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
  • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

2. Compound Treatment:

  • Approximately 24 hours after transfection, add the test compound (e.g., SR9009) at various concentrations. Include a vehicle control.

3. Luciferase Assay:

  • After an incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
  • Plot the normalized luciferase activity as a function of compound concentration. A decrease in luciferase activity indicates agonist activity, while an increase suggests inverse agonist activity. Calculate the IC50 or EC50 value from the dose-response curve.

Conclusion

This compound is a potent CRY stabilizer that effectively lengthens the circadian period.[2][8] Its mechanism of action is distinct from that of REV-ERB agonists like SR9009 and SR9011, which modulate the clock by targeting a different core component. The choice of modulator will depend on the specific research question and the desired effect on the circadian clock. This guide provides the foundational information, including quantitative data and detailed experimental protocols, to assist researchers in making an informed selection and in designing their experiments. The provided visualizations offer a clear overview of the underlying biological pathways and experimental procedures.

References

Assessing the Specificity of KL044 for CRY1 vs. CRY2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule KL044's specificity for the two primary mammalian cryptochromes, CRY1 and CRY2. These proteins are core components of the circadian clock and represent promising therapeutic targets for a range of disorders. This document summarizes available experimental data, details relevant methodologies, and contextualizes this compound's performance against other cryptochrome (B1237616) modulators.

Executive Summary

This compound, a derivative of the cryptochrome stabilizer KL001, is a potent modulator of the circadian clock.[1][2] While direct quantitative comparisons of its binding affinity to CRY1 and CRY2 are not extensively documented in publicly available literature, the existing evidence strongly suggests that This compound is a potent, non-isoform-selective stabilizer of both CRY1 and CRY2 . Its parent compound, KL001, is established as non-selective, and a similar mechanism is proposed for this compound.[3][4] this compound exhibits approximately tenfold higher potency than KL001 in cellular assays that measure circadian period lengthening and CRY protein stabilization.[1][2]

Data Presentation

The following tables summarize the available quantitative and qualitative data for this compound and comparative compounds.

Table 1: Activity of this compound in Cellular Circadian Rhythm Assays

AssayCell LineEffect of this compoundPotency (Compared to KL001)Citation
Bmal1-dLuc ReporterU2OSPeriod Lengthening~10x higher[1]
Per2-dLuc ReporterU2OSRepression of ActivityStronger than KL001[1][5]
CRY1-LUC DegradationHEK293Potent Stabilization-[1][5]

Table 2: Comparison of CRY Modulators' Specificity

CompoundTarget(s)SpecificityReported Effect
This compound CRY1 and CRY2Non-selective (inferred)Potent stabilization, period lengthening
KL001CRY1 and CRY2Non-selectiveStabilization, period lengthening
SHP656CRY2 > CRY1Preferential for CRY2Stabilization, period lengthening
KL101CRY1SelectiveActivation, period lengthening
TH301CRY2SelectiveActivation, period lengthening

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action, it is crucial to visualize the core circadian feedback loop and the experimental setups used to assess its activity.

Circadian Clock Feedback Loop cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_degradation CLOCK_BMAL1 CLOCK:BMAL1 Cry_Per_mRNA Cry/Per mRNA CLOCK_BMAL1->Cry_Per_mRNA Activates Transcription PER_CRY PER:CRY Complex PER_CRY->CLOCK_BMAL1 Inhibits FBXL3 FBXL3 (E3 Ligase) PER_CRY->FBXL3 Targets for Degradation Cry_Per_mRNA_cyto Cry/Per mRNA Cry_Per_mRNA->Cry_Per_mRNA_cyto Export PER_CRY_protein PER and CRY Proteins PER_CRY_complex_cyto PER:CRY Complex PER_CRY_protein->PER_CRY_complex_cyto Complex Formation Cry_Per_mRNA_cyto->PER_CRY_protein Translation PER_CRY_complex_cyto->PER_CRY Nuclear Import This compound This compound This compound->PER_CRY Stabilizes Proteasome Proteasome FBXL3->Proteasome Ubiquitination

Caption: The core mammalian circadian clock feedback loop and the role of this compound.

CRY_Stability_Assay_Workflow start HEK293 cells expressing CRY1-LUC or CRY2-LUC treatment Treat with this compound or vehicle (DMSO) start->treatment cycloheximide Add Cycloheximide to block new protein synthesis treatment->cycloheximide luminescence Measure luminescence over time cycloheximide->luminescence analysis Calculate protein half-life luminescence->analysis result Compare half-life between This compound and vehicle-treated cells analysis->result

Caption: Workflow for assessing CRY protein stability using a luciferase fusion protein.

CETSA_Workflow start Treat cells with this compound or vehicle heat Heat shock at varying temperatures start->heat lysis Cell lysis heat->lysis centrifugation Centrifugation to separate soluble and aggregated proteins lysis->centrifugation detection Detect soluble CRY1/CRY2 (e.g., Western Blot) centrifugation->detection analysis Determine thermal stabilization shift detection->analysis result Compare melting curves between This compound and vehicle-treated cells analysis->result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

CRY-Luciferase (LUC) Degradation Assay

This assay measures the stability of CRY proteins in a cellular context.

  • Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently transfected with plasmids encoding CRY1-LUC or CRY2-LUC fusion proteins using a suitable transfection reagent.

  • Compound Treatment: 24-48 hours post-transfection, the culture medium is replaced with fresh medium containing either this compound at various concentrations or a vehicle control (e.g., DMSO).

  • Inhibition of Protein Synthesis: Cycloheximide (a protein synthesis inhibitor) is added to the medium to a final concentration of 100 µg/mL to halt the production of new CRY-LUC proteins.

  • Luminescence Measurement: Luciferase activity, which is proportional to the amount of remaining CRY-LUC protein, is measured at regular intervals over several hours using a luminometer.

  • Data Analysis: The luminescence decay curves are plotted, and the half-life of the CRY-LUC protein is calculated for each condition. An increase in the half-life in the presence of this compound indicates protein stabilization.

Per2-dLuc Reporter Assay

This assay assesses the functional consequence of CRY stabilization on the circadian clock.

  • Cell Line: U2OS cells stably expressing a destabilized luciferase (dLuc) reporter driven by the Per2 promoter (Per2-dLuc) are used.

  • Synchronization: The circadian rhythms of the cells are synchronized by a brief treatment with dexamethasone.

  • Compound Application: After synchronization, the medium is replaced with a recording medium containing this compound at different concentrations or a vehicle control.

  • Bioluminescence Recording: Bioluminescence is continuously monitored in real-time using a luminometer for several days.

  • Data Analysis: The period, amplitude, and phase of the circadian rhythm are calculated from the bioluminescence data. A lengthening of the period is indicative of CRY stabilization and enhanced repression of the CLOCK:BMAL1 transcriptional activators.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in a cellular environment.

  • Cell Treatment: Intact cells are incubated with this compound or a vehicle control for a defined period to allow for compound binding to its target.

  • Heat Treatment: The cell suspensions are aliquoted and subjected to a temperature gradient for a short duration (e.g., 3 minutes). This heat shock causes proteins to denature and aggregate.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the insoluble fraction (containing aggregated proteins) by centrifugation.

  • Protein Detection: The amount of soluble CRY1 and CRY2 in the supernatant is quantified at each temperature point, typically by Western blotting using specific antibodies.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of this compound indicates that the compound binds to and stabilizes the target protein.

Conclusion

References

Validating KL044's Mechanism: A Comparative Guide to Target Engagement in Cryptochrome Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the mechanism of action for KL044, a potent small-molecule stabilizer of the circadian clock protein Cryptochrome (CRY). Through a detailed comparison with its predecessor, KL001, and other CRY modulators, this document offers researchers, scientists, and drug development professionals critical insights into the validation of this compound's target engagement. The guide includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Efficacy of CRY Modulators

This compound demonstrates significantly enhanced potency in stabilizing CRY1 protein compared to its analog, KL001. The following table summarizes the available quantitative data for key CRY modulators, highlighting this compound's superior activity in a cellular context.

CompoundTargetAssay TypeKey ParameterValueReference
This compound CRY1CRY1-Luciferase StabilizationpEC507.32[1][2]
KL001 CRY1CRY1-Luciferase StabilizationPotency vs. This compound~10-fold less potent[3][4]
TW68 CRY1/CRY2CRY-Luciferase DegradationActivityDose-dependent stabilization[5]
M47 CRY1 (selective destabilizer)CRY1-Luciferase DegradationActivityDose-dependent destabilization[6][7]

Mechanism of Action: CRY Stabilization

This compound exerts its effect on the circadian clock by directly binding to and stabilizing the CRY1 protein. This stabilization prevents the ubiquitin-dependent degradation of CRY1, leading to its accumulation.[8] Increased levels of CRY1, a key negative regulator in the transcriptional-translational feedback loop of the circadian clock, result in the repression of the CLOCK-BMAL1 transcriptional complex. This ultimately leads to a lengthening of the circadian period.[3][4]

CRY_Stabilization_Pathway This compound This compound CRY1 CRY1 Protein This compound->CRY1 Binds to & Stabilizes Ubiquitin Ubiquitin-Proteasome System This compound->Ubiquitin Inhibits Degradation of CRY1 Degradation Degradation CRY1->Degradation CLOCK_BMAL1 CLOCK-BMAL1 Complex CRY1->CLOCK_BMAL1 Inhibits Ubiquitin->Degradation Mediates Circadian_Genes Circadian Gene Expression CLOCK_BMAL1->Circadian_Genes Activates Period_Lengthening Period Lengthening Circadian_Genes->Period_Lengthening

Figure 1. Signaling pathway of this compound-mediated CRY1 stabilization and its effect on the circadian clock.

Experimental Protocol: CRY1-Luciferase Stabilization Assay

The primary method for quantifying the target engagement of compounds like this compound is the CRY1-luciferase (CRY1-LUC) fusion protein stabilization assay. This cellular assay measures the compound's ability to protect the CRY1-LUC fusion protein from degradation.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transfection: HEK293T cells are transiently transfected with a plasmid encoding a CRY1-luciferase fusion protein. Transfection can be performed using lipid-based reagents like Lipofectamine, following the manufacturer's instructions. A control plasmid expressing luciferase alone should also be used to ensure the compound does not directly affect luciferase stability.

2. Compound Treatment and Protein Synthesis Inhibition:

  • Plating: Transfected cells are seeded into 96-well white, clear-bottom plates.

  • Compound Addition: Cells are treated with a range of concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).

  • Inhibition of Protein Synthesis: After a suitable incubation period with the compound (e.g., 24 hours), new protein synthesis is halted by adding cycloheximide (B1669411) (CHX) to the culture medium.[6][7]

3. Luminescence Measurement and Data Analysis:

  • Lysis and Substrate Addition: At various time points after CHX addition, cells are lysed, and a luciferase substrate is added.

  • Luminescence Reading: The luminescence signal, which is proportional to the amount of remaining CRY1-LUC protein, is measured using a luminometer.

  • Data Analysis: The rate of luminescence decay over time is calculated for each compound concentration. The half-life (t1/2) of the CRY1-LUC protein is determined by fitting the data to a one-phase exponential decay curve. The EC50 or pEC50 value, representing the concentration at which the compound produces 50% of its maximal effect on protein stabilization, is then calculated from the dose-response curve.

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Transfection Transfect HEK293T cells with CRY1-LUC plasmid Plating Plate transfected cells in 96-well plates Transfection->Plating Compound_Addition Add test compounds (e.g., this compound) Plating->Compound_Addition CHX_Addition Add Cycloheximide (CHX) to inhibit protein synthesis Compound_Addition->CHX_Addition Luminescence_Reading Measure luminescence at time points CHX_Addition->Luminescence_Reading Data_Analysis Calculate protein half-life and dose-response Luminescence_Reading->Data_Analysis

Figure 2. Experimental workflow for the CRY1-Luciferase stabilization assay.

Alternative Target Engagement Assays

While the CRY1-luciferase stabilization assay is a direct and effective method, other target engagement assays could be employed to further validate the mechanism of CRY stabilizers.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a target protein upon ligand binding. A successful binding of this compound to CRY1 would be expected to increase the melting temperature of the CRY1 protein.

  • Co-immunoprecipitation (Co-IP): This method can be used to confirm the interaction between this compound and CRY1 by using a biotinylated version of this compound to pull down CRY1 from cell lysates.

  • Western Blotting: This technique can be used to directly visualize the increase in endogenous CRY1 protein levels in cells treated with this compound, providing a more direct measure of protein stabilization.

Conclusion

The target engagement of this compound with CRY1 has been robustly validated through cellular assays demonstrating its ability to stabilize the CRY1 protein with high potency. The CRY1-luciferase stabilization assay serves as a key quantitative method for comparing the efficacy of CRY modulators. The detailed protocol provided in this guide offers a framework for researchers to independently verify these findings and to screen for novel compounds that modulate the circadian clock through CRY stabilization. The exploration of alternative target engagement assays can provide further mechanistic insights and strengthen the validation of future drug candidates in this class.

References

A Comparative Analysis of KL044 and CRY Genetic Knockout on Circadian Rhythm Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of the small-molecule cryptochrome (B1237616) (CRY) stabilizer, KL044, and the genetic knockout of CRY proteins on the mammalian circadian clock. The information presented is supported by experimental data to assist researchers in selecting the appropriate tools and models for their studies in chronobiology and drug discovery.

Introduction to Circadian Clock Regulation by Cryptochromes

The mammalian circadian clock is an endogenous timekeeping system that orchestrates daily rhythms in physiology and behavior. At its core is a transcription-translation feedback loop (TTFL) involving a set of clock genes. The heterodimeric transcription factor CLOCK:BMAL1 drives the expression of Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus to inhibit the activity of CLOCK:BMAL1, thereby repressing their own transcription.[1][2][3] This negative feedback loop generates a rhythm of approximately 24 hours.

Cryptochromes (CRY1 and CRY2) are essential components of this negative feedback loop, acting as potent repressors of CLOCK:BMAL1-mediated transcription.[4][5] Understanding their function is critical for elucidating the mechanisms of circadian timekeeping and developing therapies for circadian-related disorders. Two primary methods for studying CRY function are the use of small-molecule modulators like this compound and genetic knockout models.

Mechanism of Action: this compound vs. CRY Knockout

This compound: A Chemical Approach to Stabilize CRY

This compound is a potent small-molecule stabilizer of CRY proteins.[6] Developed as a derivative of the initial hit compound KL001, this compound functions by binding to CRY proteins, which inhibits their ubiquitination and subsequent degradation by the proteasome.[7][8] This leads to an accumulation of CRY proteins in the nucleus, enhancing their repressive effect on the CLOCK:BMAL1 complex. The action of this compound is dose-dependent and reversible, allowing for temporal control over the activity of the core clock machinery.

CRY Genetic Knockout: A Model of Complete Loss-of-Function

CRY genetic knockout involves the targeted deletion of the Cry1 and/or Cry2 genes, resulting in the complete absence of the corresponding proteins.[9] This provides a model to study the consequences of a permanent and total loss of CRY-mediated repression. Mouse models with single knockouts of Cry1 or Cry2, as well as double knockouts (Cry1/Cry2 DKO), have been instrumental in defining the distinct and overlapping roles of these two paralogs in the circadian clock.[10][11]

Comparative Data on Circadian Phenotypes

The following tables summarize the quantitative effects of this compound treatment and CRY genetic knockout on various circadian parameters.

Table 1: Effects on Core Circadian Clock Parameters

ParameterThis compound TreatmentCRY1 Knockout (Cry1-/-)CRY2 Knockout (Cry2-/-)CRY1/CRY2 Double Knockout (DKO)
Mechanism Stabilizes CRY proteins, enhancing repressionLoss of CRY1-mediated repressionLoss of CRY2-mediated repressionComplete loss of CRY-mediated repression
Period Length Lengthens (dose-dependent)[6][7]Shortens (~1 hour)[2][11]Lengthens (~1 hour)[10][11]Arrhythmic in constant darkness[10][11][12]
Amplitude Generally maintained or slightly reduced[12]Low amplitude[9]High amplitude[9]Arrhythmic (no amplitude)[9]
Rhythmicity Maintained[7]Rhythmic, but less robust[2]RhythmicArrhythmic[9][10]

Table 2: Effects on Clock Gene Expression and Physiological Outputs

ParameterThis compound TreatmentCRY1 Knockout (Cry1-/-)CRY2 Knockout (Cry2-/-)CRY1/CRY2 Double Knockout (DKO)
Per2 Expression Repressed[6]Altered phase and periodAltered phase and periodConstitutively high (arrhythmic)
Bmal1 Expression Lengthened period of oscillation[7]Shortened period of oscillationLengthened period of oscillationArrhythmic
Sleep-Wake Cycle Potential to alter sleep timingAltered sleep-wake patternsAltered sleep-wake patternsDisrupted sleep-wake cycle[10]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Luciferase Reporter Assay for Circadian Period Measurement

This assay is used to monitor the real-time expression of clock genes in cultured cells, allowing for the precise measurement of circadian period, phase, and amplitude.[13][14][15]

Methodology:

  • Cell Culture and Transduction:

    • Culture cells (e.g., U-2 OS or NIH3T3) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • stably transduce cells with a lentiviral vector containing a luciferase reporter construct driven by a clock gene promoter (e.g., Bmal1-dLuc or Per2-dLuc).[15][16]

    • Select for stable integrants using an appropriate antibiotic.

  • Synchronization and Treatment:

    • Plate the reporter cells in 35-mm dishes and grow to confluency.

    • Synchronize the cellular clocks by treating with a high concentration of dexamethasone (B1670325) (e.g., 100 nM) for 2 hours.[9]

    • After synchronization, replace the medium with a recording medium containing 0.1 mM luciferin (B1168401) and the desired concentration of this compound or vehicle control.[17]

  • Bioluminescence Recording and Data Analysis:

    • Place the dishes in a light-tight incubator equipped with a photomultiplier tube (PMT) detector (e.g., LumiCycle).

    • Record bioluminescence counts in 10-minute intervals for at least 5 days.

    • Analyze the data using software like LumiCycle Analysis (Actimetrics) to detrend the raw data and determine the period, phase, and amplitude of the oscillations.[15]

Quantitative PCR (qPCR) for Clock Gene Expression Analysis

qPCR is employed to measure the relative mRNA levels of core clock genes at different time points throughout a circadian cycle.[18]

Methodology:

  • Sample Collection:

    • Synchronize cultured cells or entrain animals to a light-dark cycle.

    • Collect samples (cells or tissues) at regular intervals (e.g., every 4 hours) over a 24- or 48-hour period.

    • Immediately stabilize RNA using a reagent like TRIzol or by flash-freezing in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the samples using a standard protocol (e.g., TRIzol-chloroform extraction followed by isopropanol (B130326) precipitation).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

  • qPCR Reaction and Analysis:

    • Prepare a reaction mixture containing cDNA template, gene-specific primers for clock genes (e.g., Cry1, Cry2, Per2, Bmal1) and a housekeeping gene (e.g., Gapdh, Actb), and a SYBR Green master mix.

    • Perform the qPCR reaction in a real-time PCR system.

    • Calculate the relative expression of target genes using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene.[19]

Analysis of Sleep-Wake Cycles in Mice

This protocol allows for the continuous monitoring of sleep and wakefulness in mice to assess the physiological output of the circadian clock.[20][21]

Methodology:

  • Surgical Implantation:

    • Anesthetize the mouse and surgically implant electrodes for electroencephalography (EEG) and electromyography (EMG) recording.

    • Allow the animal to recover for at least one week.

  • Habituation and Recording:

    • Acclimate the mouse to the recording chamber under a 12:12 light-dark (LD) cycle for several days.[21]

    • Record EEG/EMG data continuously for several days under the LD cycle, followed by several days in constant darkness (DD) to assess the endogenous circadian rhythm of sleep.[20]

  • Data Analysis:

    • Score the EEG/EMG recordings in 10-second epochs as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep using sleep analysis software.[22]

    • Quantify the amount of time spent in each state over 24-hour periods and analyze the circadian and diurnal patterns of sleep and wakefulness.[23][24]

Visualizing the Mechanisms and Workflows

Signaling Pathways

cluster_0 Core Circadian Feedback Loop CLOCK:BMAL1 CLOCK:BMAL1 Per/Cry Genes Per/Cry Genes CLOCK:BMAL1->Per/Cry Genes Activates PER/CRY Proteins PER/CRY Proteins Per/Cry Genes->PER/CRY Proteins Translation PER/CRY Proteins->CLOCK:BMAL1 Inhibits

Caption: The core transcription-translation feedback loop of the mammalian circadian clock.

cluster_1 Effect of this compound This compound This compound CRY Protein CRY Protein This compound->CRY Protein Binds & Stabilizes Ubiquitin/Proteasome System Ubiquitin/Proteasome System This compound->Ubiquitin/Proteasome System Inhibits Degradation CRY Protein->Ubiquitin/Proteasome System Degradation

Caption: Mechanism of this compound, which stabilizes CRY proteins by inhibiting their degradation.

cluster_2 Effect of CRY Genetic Knockout Cry Gene Cry Gene No CRY Protein No CRY Protein Cry Gene->No CRY Protein Deletion Loss of Repression Loss of Repression No CRY Protein->Loss of Repression

Caption: Consequence of CRY genetic knockout, leading to a complete loss of the protein.

Experimental Workflow

cluster_3 Luciferase Reporter Assay Workflow A Culture & Transduce Cells (e.g., Per2-dLuc) B Synchronize Cells (e.g., Dexamethasone) A->B C Add Recording Media (Luciferin + this compound/Vehicle) B->C D Record Bioluminescence (e.g., LumiCycle) C->D E Analyze Data (Period, Phase, Amplitude) D->E

Caption: A typical workflow for a cell-based luciferase reporter assay.

Conclusion

Both this compound and CRY genetic knockout are powerful tools for investigating the circadian clock, each with distinct advantages and applications.

  • This compound offers a pharmacological approach to modulate CRY function with temporal and dose-dependent control . It is ideal for studying the acute effects of enhanced CRY-mediated repression and for dissecting the dynamics of the clock in real-time. Its reversibility allows for the study of recovery and adaptation of the circadian system.

  • CRY genetic knockout provides a definitive model of loss-of-function . It is the gold standard for understanding the fundamental requirement of CRY proteins for rhythmicity and for studying the long-term consequences of a dysfunctional clock. The distinct phenotypes of Cry1 and Cry2 knockouts have been crucial in uncovering the specific roles of each paralog.

The choice between using this compound and a CRY knockout model depends on the specific research question. For studying the dynamic regulation of the clock and for potential therapeutic applications, this compound and similar molecules are invaluable. For understanding the core, non-redundant functions of CRY proteins, genetic knockout models remain essential. Often, the most powerful insights are gained when these two approaches are used in concert.

References

literature review comparing different small molecule clock probes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Small Molecule Clock Probes for Circadian Rhythm Research

For researchers, scientists, and drug development professionals, the study of circadian rhythms has been significantly advanced by the development of small molecule probes that target the core molecular clock machinery. These tools allow for the precise manipulation of circadian oscillations, offering insights into the mechanisms of timekeeping and potential therapeutic avenues for clock-related disorders. This guide provides a detailed comparison of different classes of small molecule clock probes, supported by experimental data, protocols, and pathway diagrams.

Introduction to the Circadian Clock and Small Molecule Probes

The mammalian circadian clock is a complex, cell-autonomous system that orchestrates 24-hour rhythms in physiology and behavior. At its core is a transcription-translation feedback loop involving a set of clock genes and proteins. Small molecule probes have emerged as invaluable tools to modulate this intricate machinery, allowing for the targeted perturbation of specific clock components. These probes can be broadly categorized based on their molecular targets, which include Cryptochromes (CRYs), REV-ERB nuclear receptors, Retinoic acid receptor-related orphan receptors (RORs), and various kinases.

Comparative Analysis of Small Molecule Clock Probes

The following sections provide a detailed comparison of the major classes of small molecule clock probes, including their mechanism of action, effects on circadian parameters, and key experimental data.

Cryptochrome (CRY) Stabilizers and Destabilizers

Cryptochromes (CRY1 and CRY2) are core components of the negative feedback loop of the circadian clock. Small molecules that modulate CRY stability have profound effects on circadian period and amplitude.

Quantitative Data:

ProbeTargetEffect on Circadian PeriodEC50 / Effective ConcentrationCell Type / AssayReference
KL001 CRY1/CRY2 StabilizerLengthens20 µM (period lengthening)U2OS Bmal1-dLuc[1][2]
KL044 CRY1/CRY2 StabilizerLengthens (more potent than KL001)~2 µM (period lengthening)U2OS Bmal1-dLuc[2]
KS15 CRY1/CRY2 DestabilizerShortens10 µMDrosophila melanogaster[3]

Signaling Pathway of CRY Stabilizer (KL001):

KL001 stabilizes CRY proteins by preventing their ubiquitin-dependent degradation. This leads to an accumulation of CRY in the nucleus, enhancing the repression of the CLOCK:BMAL1 transcriptional complex. This enhanced repression lengthens the circadian period. Additionally, KL001 has been shown to inhibit the cAMP/PKA/CREB signaling pathway.[4][5]

CRY_Stabilizer_Pathway KL001 KL001 CRY CRY1/CRY2 KL001->CRY stabilizes Ubiquitination Ubiquitin-dependent Degradation KL001->Ubiquitination inhibits cAMP cAMP KL001->cAMP inhibits CLOCK_BMAL1 CLOCK:BMAL1 CRY->CLOCK_BMAL1 represses Ubiquitination->CRY degrades Per_Cry_transcription Per/Cry Gene Transcription CLOCK_BMAL1->Per_Cry_transcription activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates

Signaling pathway of the CRY stabilizer KL001.
REV-ERB Agonists

REV-ERBα and REV-ERBβ are nuclear receptors that act as key negative regulators of Bmal1 transcription. Agonists of REV-ERBs suppress Bmal1 expression, thereby altering circadian rhythms.

Quantitative Data:

ProbeTargetEffect on Circadian PeriodIC50Cell Type / AssayReference
SR9009 REV-ERBα/β AgonistSuppresses Bmal1 expressionREV-ERBα: 670 nM, REV-ERBβ: 800 nMHEK293 Gal4-REV-ERB LBD reporter[6]
SR9011 REV-ERBα/β AgonistSuppresses Bmal1 expressionREV-ERBα: 790 nM, REV-ERBβ: 560 nMHEK293 Gal4-REV-ERB LBD reporter[6]
GSK4112 REV-ERBα/β AgonistSuppresses Bmal1 expressionNot specifiedHuh-7 cells[7]

Signaling Pathway of REV-ERB Agonists:

REV-ERB agonists bind to REV-ERBα/β, enhancing their ability to recruit co-repressors and repress the transcription of target genes, most notably Bmal1. This leads to a phase shift and, in some contexts, a change in the amplitude of circadian oscillations.

REV_ERB_Agonist_Pathway REV_ERB_Agonist REV-ERB Agonist (e.g., SR9009) REV_ERB REV-ERBα/β REV_ERB_Agonist->REV_ERB activates CoR Co-repressor Complex REV_ERB->CoR recruits Bmal1_promoter Bmal1 Promoter CoR->Bmal1_promoter binds to Bmal1_transcription Bmal1 Gene Transcription Bmal1_promoter->Bmal1_transcription represses

Signaling pathway of REV-ERB agonists.
ROR Agonists

Retinoic acid receptor-related orphan receptors (RORs) are positive regulators of Bmal1 transcription, acting in opposition to REV-ERBs.

Quantitative Data:

ProbeTargetEffect on Circadian AmplitudeEC50 / Effective ConcentrationCell Type / AssayReference
Nobiletin RORα/γ AgonistEnhances10-50 µMPER2::Luc Fibroblasts[8]

Signaling Pathway of ROR Agonists (Nobiletin):

Nobiletin acts as an agonist for RORs, enhancing their transcriptional activation of Bmal1. This leads to an increase in the amplitude of circadian oscillations.

ROR_Agonist_Pathway ROR_Agonist ROR Agonist (e.g., Nobiletin) ROR RORα/γ ROR_Agonist->ROR activates Bmal1_promoter Bmal1 Promoter ROR->Bmal1_promoter binds to Bmal1_transcription Bmal1 Gene Transcription Bmal1_promoter->Bmal1_transcription activates

Signaling pathway of ROR agonists.
Kinase Inhibitors

Several kinases, including Casein Kinase 1 (CK1) and Glycogen Synthase Kinase 3 (GSK3), play crucial roles in regulating the stability and nuclear translocation of core clock proteins.

Quantitative Data:

ProbeTargetEffect on Circadian PeriodIC50Cell Type / AssayReference
Longdaysin CKIα/δ/ε, GSK3βLengthensNot specifiedU2OS Bmal1-dLucNot in provided results
CHIR99021 GSK3α/βShortensGSK3α: 10 nM, GSK3β: 6.7 nMU2OS Bmal1-dLuc[9]
Psoralidin GSK3αShortens2.26 µMIn vitro kinase assay[10]
Rosmarinic acid GSK3βShortens2.24 µMIn vitro kinase assay[10]

Signaling Pathway of GSK3 Inhibitors:

GSK3 phosphorylates several clock proteins, including PER, CRY, and BMAL1, marking them for degradation. Inhibition of GSK3 leads to the stabilization of these proteins, which can shorten the circadian period.

GSK3_Inhibitor_Pathway GSK3_Inhibitor GSK3 Inhibitor (e.g., CHIR99021) GSK3 GSK3β GSK3_Inhibitor->GSK3 inhibits PER_CRY PER/CRY GSK3->PER_CRY phosphorylates Degradation Proteasomal Degradation PER_CRY->Degradation leads to Nuclear_Entry Nuclear Entry and Repression PER_CRY->Nuclear_Entry promotes

Signaling pathway of GSK3 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize small molecule clock probes.

Bmal1-Luciferase Reporter Assay for Circadian Rhythm Monitoring

This assay is widely used to screen for and characterize small molecules that affect the core clock machinery.

Experimental Workflow:

Luciferase_Assay_Workflow Start Start Cell_Culture Plate U2OS cells stably expressing Bmal1-dLuc Start->Cell_Culture Synchronization Synchronize cells (e.g., with dexamethasone) Cell_Culture->Synchronization Treatment Add small molecule probes at various concentrations Synchronization->Treatment Luminescence_Recording Record luminescence continuously in a luminometer for several days Treatment->Luminescence_Recording Data_Analysis Analyze period, phase, and amplitude of circadian rhythms Luminescence_Recording->Data_Analysis End End Data_Analysis->End

Workflow for a Bmal1-luciferase reporter assay.

Protocol:

  • Cell Culture: Plate U2OS cells stably expressing a Bmal1-promoter driven destabilized luciferase (Bmal1-dLuc) in 384-well plates.

  • Synchronization: 24 hours after plating, synchronize the cells by treating them with a high concentration of a glucocorticoid, such as 100 nM dexamethasone, for 2 hours.

  • Treatment: After synchronization, replace the medium with a recording medium containing the small molecule probes at various concentrations. Include a vehicle control (e.g., DMSO).

  • Luminescence Recording: Immediately place the plate in a luminometer equipped with a temperature-controlled chamber (37°C) and record luminescence signals from each well at regular intervals (e.g., every 30 minutes) for 3-5 days.

  • Data Analysis: Analyze the resulting time-series data using circadian analysis software to determine the period, phase, and amplitude of the bioluminescence rhythms.[9]

In Vitro Kinase Assay for GSK3 Inhibitors

This assay measures the ability of a compound to inhibit the enzymatic activity of GSK3.

Protocol:

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing recombinant GSK3β enzyme, a specific peptide substrate, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add the GSK3 inhibitor compounds at a range of concentrations to the reaction wells. Include a no-inhibitor control.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production via a luminescence-based method.[10][11]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]

Conclusion

Small molecule clock probes are powerful tools that have significantly advanced our understanding of the circadian clock. This guide provides a comparative overview of the major classes of these probes, highlighting their mechanisms of action, quantitative effects, and the experimental protocols used for their characterization. By providing this consolidated information, we aim to facilitate the selection and application of these valuable research tools for scientists in academia and industry. The continued development and characterization of novel clock-modulating compounds will undoubtedly lead to further breakthroughs in circadian biology and the development of new chronotherapeutics.

References

KL044: A Superior Research Tool for Circadian Clock Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of KL044 with other research tools for scientists and drug development professionals.

In the field of chronobiology and drug discovery, precise modulation of the circadian clock is crucial for understanding its role in health and disease. This compound has emerged as a potent small-molecule stabilizer of the clock protein cryptochrome (B1237616) (CRY), offering significant advantages over other research tools. This guide provides an objective comparison of this compound's performance against its predecessor, KL001, and other alternatives, supported by experimental data and detailed protocols.

Enhanced Potency and Efficacy of this compound

This compound, a derivative of the first-in-class CRY stabilizer KL001, demonstrates a substantial improvement in potency. Experimental data reveals that this compound is approximately tenfold more potent than KL001 in lengthening the circadian period, repressing the activity of the core clock gene Per2, and stabilizing the CRY1 protein.[1][2] This enhanced efficacy allows researchers to achieve desired biological effects at lower concentrations, minimizing potential off-target effects.

Table 1: Quantitative Comparison of CRY Stabilizers

CompoundTarget(s)Assay TypePotency (EC50 / pEC50)Key Findings
This compound CRY1/CRY2Per2-dLuc Reporter AssaypEC50: 7.32 [3]Roughly tenfold higher potency than KL001 in period lengthening and CRY stabilization.[1][2]
KL001 CRY1/CRY2Per2-dLuc Reporter AssayEC50: 0.87 µM [4][5]First-in-class CRY stabilizer; prevents ubiquitin-dependent degradation of CRY.[4]
SHP656 Preferentially CRY2CRY1/2-LUC Reporter AssayShows preference for CRY2 stabilization over CRY1.Offers a tool for studying isoform-specific functions of CRY.[6]

Mechanism of Action: Stabilizing the Core Clock

The circadian clock is governed by a transcription-translation feedback loop. The proteins CLOCK and BMAL1 form a heterodimer that activates the transcription of Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus to inhibit the activity of the CLOCK:BMAL1 complex, thus repressing their own transcription. The stability of CRY proteins is a critical factor in regulating the period length of the circadian clock and is primarily controlled by the E3 ubiquitin ligase FBXL3, which targets CRY for proteasomal degradation.

This compound, like its predecessor KL001, functions by binding to the flavin adenine (B156593) dinucleotide (FAD) binding pocket of CRY.[1] This interaction prevents the binding of FBXL3, thereby inhibiting the ubiquitination and subsequent degradation of CRY. The resulting stabilization of CRY proteins enhances their repressive activity on the CLOCK:BMAL1 complex, leading to a lengthening of the circadian period. The superior potency of this compound is attributed to stronger interactions within the CRY binding pocket.[1]

Circadian Clock Regulation by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CLOCK_BMAL1_mRNA CLOCK/BMAL1 mRNA CLOCK_BMAL1_protein CLOCK/BMAL1 Protein CLOCK_BMAL1_mRNA->CLOCK_BMAL1_protein Translation PER_CRY_mRNA PER/CRY mRNA PER_CRY_protein PER/CRY Protein PER_CRY_mRNA->PER_CRY_protein Translation CLOCK_BMAL1_complex CLOCK:BMAL1 Complex CLOCK_BMAL1_protein->CLOCK_BMAL1_complex Nuclear Import PER_CRY_complex PER:CRY Complex PER_CRY_protein->PER_CRY_complex Nuclear Import E_Box E-Box CLOCK_BMAL1_complex->E_Box Binds E_Box->PER_CRY_mRNA Activates Transcription PER_CRY_complex->CLOCK_BMAL1_complex Inhibits Proteasome Proteasome PER_CRY_complex->Proteasome Degradation FBXL3 FBXL3 FBXL3->PER_CRY_complex Targets for Degradation This compound This compound This compound->PER_CRY_complex Stabilizes This compound->FBXL3 Inhibits Binding

Caption: Mechanism of this compound in the circadian feedback loop.

Experimental Protocols

Circadian Period Analysis using a Luciferase Reporter Assay

This protocol outlines the methodology for assessing the effect of this compound on the circadian period length using a cell line stably expressing a luciferase reporter gene under the control of a clock-regulated promoter (e.g., Per2-dLuc).

Luciferase Reporter Assay Workflow A 1. Cell Seeding Seed U2OS-Per2-dLuc cells in a 35-mm dish. B 2. Synchronization Synchronize cells with dexamethasone (B1670325) for 2 hours. A->B C 3. Compound Treatment Replace medium with recording medium containing this compound or vehicle. B->C D 4. Luminescence Recording Measure luminescence at regular intervals for 5-7 days. C->D E 5. Data Analysis Analyze the luminescence data to determine the circadian period length. D->E

Caption: Workflow for the circadian luciferase reporter assay.

Protocol Steps:

  • Cell Culture and Seeding:

    • Culture U2OS cells stably expressing the Per2-dLuc reporter in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed the cells in 35-mm dishes at a density that allows them to reach confluency at the time of the assay.

  • Synchronization:

    • Once the cells are confluent, synchronize the circadian clocks by treating them with 100 nM dexamethasone for 2 hours.

  • Compound Administration:

    • After synchronization, replace the medium with a recording medium (DMEM without phenol (B47542) red, supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.1 mM luciferin).

    • Add this compound at various concentrations to the experimental dishes. Include a vehicle control (e.g., DMSO).

  • Luminescence Recording:

    • Immediately place the dishes in a luminometer and record the luminescence signal at 37°C for at least 5 to 7 days.

  • Data Analysis:

    • Analyze the resulting luminescence data using appropriate software to determine the period, phase, and amplitude of the circadian rhythm for each condition.

    • Calculate the EC50 value for the period-lengthening effect of this compound.

CRY1 Stabilization Assay

This protocol describes how to measure the effect of this compound on the stability of the CRY1 protein using a cell line expressing a CRY1-luciferase (CRY1-LUC) fusion protein.

Protocol Steps:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Transiently transfect the cells with a plasmid encoding the CRY1-LUC fusion protein. A control plasmid expressing only luciferase (LUC) should also be used.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with various concentrations of this compound or a vehicle control.

  • Inhibition of Protein Synthesis:

    • After a predetermined incubation period with the compound (e.g., 8 hours), add cycloheximide (B1669411) (a protein synthesis inhibitor) to the medium to a final concentration of 100 µg/mL.

  • Luminescence Measurement:

    • Immediately begin measuring the luminescence of the cells at regular intervals for several hours.

  • Data Analysis:

    • Normalize the CRY1-LUC luminescence to the LUC control at each time point.

    • Calculate the half-life of the CRY1-LUC protein in the presence and absence of this compound to determine the stabilizing effect.

Conclusion

This compound represents a significant advancement in the chemical tools available for studying the circadian clock. Its enhanced potency over KL001 allows for more precise and effective modulation of CRY protein stability and circadian rhythms. The detailed protocols provided in this guide offer a framework for researchers to independently verify and explore the advantages of this compound in their specific experimental systems. The continued development and characterization of potent and selective small-molecule modulators like this compound are essential for advancing our understanding of the circadian clock's role in human health and for the development of novel chronotherapeutics.

References

Safety Operating Guide

Proper Disposal of KL044: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of KL044, a stabilizer of the clock protein cryptochrome (B1237616) (CRY).

I. Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of the following safety and handling recommendations.

Personal Protective Equipment (PPE):

  • Gloves: Always wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles to prevent eye contact.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

II. Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound.

  • Waste Identification and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated and clearly labeled waste container.

    • Ensure the container is made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Labeling:

    • Label the waste container with "this compound Waste" and include the chemical formula (C21H14ClN3O).

    • Indicate that it is considered non-hazardous waste.

  • Storage:

    • Store the waste container in a designated, secure area away from incompatible materials.

    • Keep the container sealed to prevent accidental spills.

  • Disposal:

    • Dispose of the collected this compound waste through your institution's chemical waste management program.

    • Follow all institutional and local guidelines for the disposal of non-hazardous chemical waste.[2][3][4] Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your environmental health and safety (EHS) department.[2][3]

III. Quantitative and Physical Data

The following table summarizes the key quantitative and physical properties of this compound.

PropertyValue
Chemical Formula C21H14ClN3O[1]
Molecular Weight 359.81 g/mol [1]
Appearance Solid powder[1]
Purity >98%[1]
Solubility Soluble in DMSO[1]
Short-term Storage Dry, dark, and at 0 - 4°C (days to weeks)[1]
Long-term Storage -20°C (months to years)[1]
Stock Solution Storage -20°C (up to 1 month) or -80°C (up to 6 months)[5]
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical.[1]

IV. Experimental Protocols

As this document focuses on disposal, detailed experimental protocols for the use of this compound are not included. For information on its use as a cryptochrome stabilizer, refer to relevant research articles.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

KL044_Disposal_Workflow cluster_start cluster_assessment Waste Assessment cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_end start Start: this compound Waste Generated assess_hazard Assess Hazard Information (Shipped as Non-Hazardous) start->assess_hazard Initiate Disposal collect_waste Collect in a Designated, Compatible Container assess_hazard->collect_waste Proceed with Collection label_container Label Container: 'this compound Waste' (Non-Hazardous) collect_waste->label_container store_waste Store in a Secure, Designated Area label_container->store_waste Prepare for Storage contact_ehs Contact Institutional EHS for Pickup and Final Disposal store_waste->contact_ehs Request Disposal end End: Proper Disposal Complete contact_ehs->end

This compound Disposal Decision Workflow

References

Navigating the Safe Handling of KL044: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential safety and logistical information for the handling of KL044, a clock protein cryptochrome (B1237616) stabilizer, to empower your research while prioritizing safety.

This compound is a chemical compound utilized in research settings and is supplied as a solid powder. While it is shipped as a non-hazardous chemical, it is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Therefore, handling this compound requires a cautious approach, adhering to standard laboratory safety protocols for novel or uncharacterized substances.

Essential Safety Information

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on general best practices for handling research chemicals.

Personal Protective Equipment (PPE)

When working with this compound, the following personal protective equipment should be worn to minimize exposure:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is advisable to double-glove.

  • Body Protection: A laboratory coat is required. For procedures with a higher risk of aerosol generation, a disposable gown is recommended.

  • Respiratory Protection: If working outside of a ventilated enclosure or if there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) should be used.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

  • Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Dispensing: Use appropriate tools, such as spatulas or powder funnels, to handle the solid. Avoid creating dust.

  • Solution Preparation: this compound is soluble in DMSO.[1] When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Storage: Store this compound in a tightly sealed container in a dry, dark place. Recommended storage temperatures are:

    • Short-term (days to weeks): 0 - 4 °C[1]

    • Long-term (months to years): -20 °C[1]

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound.

PropertyValueSource
Molecular Weight 359.81 g/mol [1]
Purity >98%[1]
Solubility in DMSO Soluble[1]
Short-Term Storage 0 - 4 °C[1]
Long-Term Storage -20 °C[1]

Procedural Guidance

Standard Operating Procedure for Handling this compound Powder

This protocol outlines the essential steps for safely handling this compound powder in a laboratory setting.

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don all required personal protective equipment (PPE).

    • Prepare the work surface by lining it with absorbent, disposable bench paper.

    • Assemble all necessary equipment (e.g., balance, weigh boats, spatulas, solvent, vortex mixer).

  • Weighing and Dispensing:

    • Perform all weighing and dispensing of this compound powder inside the chemical fume hood.

    • Use a tared weigh boat to accurately measure the desired amount of the compound.

    • Handle the powder gently to minimize the generation of airborne dust.

  • Solution Preparation:

    • Carefully transfer the weighed this compound powder to an appropriate container for dissolution.

    • Slowly add the desired volume of DMSO to the powder.

    • Cap the container securely and mix using a vortex mixer or other appropriate method until the solid is fully dissolved.

  • Post-Handling:

    • Clean all equipment and the work surface thoroughly.

    • Dispose of all contaminated disposable materials as chemical waste.

    • Remove PPE in the correct order to avoid self-contamination and dispose of it appropriately.

    • Wash hands thoroughly with soap and water.

Spill and Disposal Management
  • Spill Cleanup:

    • Small Spills: In the event of a small spill, carefully clean the area using absorbent materials. Wear appropriate PPE during cleanup. The contaminated materials should be placed in a sealed container and disposed of as chemical waste.

    • Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures for chemical spills.

  • Waste Disposal:

    • All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) and solutions containing this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Procedures Prep Don PPE FumeHood Prepare Fume Hood Prep->FumeHood Materials Gather Materials FumeHood->Materials Weigh Weigh this compound Materials->Weigh Dissolve Prepare Solution Weigh->Dissolve Spill Spill Cleanup Weigh->Spill Clean Clean Workspace Dissolve->Clean Dissolve->Spill DisposeWaste Dispose of Waste Clean->DisposeWaste Decontaminate Remove PPE & Wash Hands DisposeWaste->Decontaminate

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.